molecular formula C39H54N10O13S B3421243 gamma-Amanitin CAS No. 21150-23-2

gamma-Amanitin

Cat. No.: B3421243
CAS No.: 21150-23-2
M. Wt: 903.0 g/mol
InChI Key: WVHGJJRMKGDTEC-WCIJHFMNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amatoxin has been reported in Amanita phalloides, Galerina marginata, and other organisms with data available.
gamma-Amanitin is one of a group of at least eight Amatoxins found in several genera of poisonous mushrooms, most notably Amanita phalloides and several other members of the genus Amanita, as well as some Conocybe, Galerina and Lepiota mushroom species. (L1774)

Properties

Key on ui mechanism of action

/IN COMPARISON WITH THE PHALLOTOXINS/...THE LONG DELAYED HEPATOTOXIC RESPONSE SEEN IN HUMAN POISONINGS...IS MORE LIKELY DUE TO...ALPHA-, BETA-, & GAMMA-AMANITIN, ESPECIALLY THE ALPHA COMPONENT. THESE SO-CALLED AMATOXINS...ARE MORE TOXIC THAN THE PHALLOTOXINS, &, UNLIKE THE LATTER, THEY DAMAGE THE NUCLEOLUS & LATER THE NUCLEUS OF LIVER CELLS.

CAS No.

21150-23-2

Molecular Formula

C39H54N10O13S

Molecular Weight

903.0 g/mol

IUPAC Name

2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-8,22-dihydroxy-13-[(2R,3S)-3-hydroxybutan-2-yl]-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide

InChI

InChI=1S/C39H54N10O13S/c1-5-16(2)31-36(59)42-12-29(54)43-26-15-63(62)38-22(21-7-6-19(51)8-23(21)46-38)10-24(33(56)41-13-30(55)47-31)44-37(60)32(17(3)18(4)50)48-35(58)27-9-20(52)14-49(27)39(61)25(11-28(40)53)45-34(26)57/h6-8,16-18,20,24-27,31-32,46,50-52H,5,9-15H2,1-4H3,(H2,40,53)(H,41,56)(H,42,59)(H,43,54)(H,44,60)(H,45,57)(H,47,55)(H,48,58)/t16-,17-,18-,20+,24-,25-,26-,27-,31-,32-,63+/m0/s1

InChI Key

WVHGJJRMKGDTEC-WCIJHFMNSA-N

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(C)O)C5=C(N3)C=C(C=C5)O

Origin of Product

United States

Foundational & Exploratory

The Iron Grip of the Death Cap: A Technical Guide to γ-Amanitin's Inhibition of RNA Polymerase II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanism by which γ-amanitin, a potent cyclic octapeptide toxin from the Amanita mushroom genus, inhibits RNA polymerase II (Pol II). A comprehensive understanding of this interaction is crucial for researchers studying transcription, as well as for professionals in drug development exploring amanitins (B175416) as payloads for antibody-drug conjugates (ADCs).

Core Mechanism of Inhibition: A Molecular Clamp on Transcription

γ-Amanitin, and its closely related analog α-amanitin, are highly specific and potent inhibitors of eukaryotic RNA polymerase II. The toxin acts as a molecular clamp, binding to a conserved interface on the largest subunit of Pol II, Rpb1, and physically obstructing the conformational changes necessary for transcript elongation.

The binding site is located deep within the central cleft of Pol II, in a region known as the "funnel".[1][2] This pocket is in close proximity to two critical mobile elements of the enzyme: the bridge helix and the trigger loop . The toxin forms extensive hydrogen bonds and hydrophobic interactions with residues in both of these structures.[1][3]

Upon binding, γ-amanitin locks the bridge helix in a rigid conformation, preventing its necessary flexion.[4][5] The flexibility of the bridge helix is essential for the translocation of the DNA template and the nascent RNA transcript through the enzyme's active site after each nucleotide addition. By immobilizing the bridge helix, amanitin effectively halts this translocation process.[4][5]

Furthermore, the presence of amanitin traps the trigger loop in an open, inactive state.[6] The trigger loop is a highly conserved and mobile domain that plays a pivotal role in substrate selection and catalysis by closing over the active site to facilitate nucleotide incorporation. By preventing the trigger loop from adopting its active, closed conformation, amanitin significantly slows down the rate of phosphodiester bond formation.[6]

The combined effect of impeding bridge helix movement and locking the trigger loop in an inactive state leads to a dramatic reduction in the rate of transcription elongation, from thousands to just a few nucleotides per minute.[7] While the initial binding of a nucleotide and the formation of a single phosphodiester bond may still occur, the subsequent translocation is blocked, leading to a stalled polymerase and the eventual termination of transcription.[8] This ultimately triggers the degradation of the Rpb1 subunit, leading to the irreversible inhibition of transcription.

Quantitative Analysis of γ-Amanitin Inhibition

The potency of γ-amanitin and its derivatives can be quantified through various biochemical and cell-based assays. The following tables summarize key quantitative data from the literature.

ParameterValueCell Line/SystemReference
IC50 163.1 ng/mLMonoclonal Antibody Binding[9]
9.12 µMHepG2 (Human Liver)[9]
8.27 µMBGC-823 (Human Stomach)[9]
12.68 µMHEK-293 (Human Kidney)[9]
>100 µMA549 (Human Lung)[9]
>100 µMAC16 (Human Heart)[9]
>100 µMHCT-8 (Human Intestine)[9]
LD50 0.2 - 0.5 mg/kgMice (intraperitoneal)[9]
Toxin/DerivativeKi (Inhibition Constant)SystemReference
α-Amanitin2.0 x 10⁻³ MAmanita hygroscopica Pol II[10]
α-Amanitin3.3 x 10⁻³ MAmanita suballiacea Pol II[10]
α-Amanitin9.8 x 10⁻⁶ MAmanita brunnescens Pol II[10]
α-Amanitin10.0 x 10⁻⁶ MAmanita alliacea Pol II[10]
(R)-sulfoxide amanitin analog18 ± 1.5 nMHeLa-Scribe nuclear extract[11]
Thioether amanitin analog79 ± 10 nMHeLa-Scribe nuclear extract[11]
Sulfone amanitin analog100 ± 2.2 nMHeLa-Scribe nuclear extract[11]
(S)-sulfoxide amanitin analog710 ± 150 nMHeLa-Scribe nuclear extract[11]

Visualizing the Mechanism and Experimental Workflows

Diagrams created using Graphviz (DOT language)

cluster_PolII RNA Polymerase II cluster_Amanitin γ-Amanitin cluster_Inhibited Inhibited Complex PolII RNA Polymerase II (Active Elongation) BridgeHelix Flexible Bridge Helix PolII->BridgeHelix allows translocation TriggerLoop Mobile Trigger Loop PolII->TriggerLoop facilitates catalysis Amanitin γ-Amanitin ActiveSite Active Site TriggerLoop->ActiveSite closes over InhibitedPolII Inhibited Pol II Amanitin->InhibitedPolII binds to funnel RigidBridge Rigid Bridge Helix InhibitedPolII->RigidBridge locks OpenTrigger Open/Inactive Trigger Loop InhibitedPolII->OpenTrigger traps RigidBridge->InhibitedPolII blocks translocation OpenTrigger->InhibitedPolII slows catalysis

Caption: Molecular mechanism of γ-Amanitin inhibition of RNA Polymerase II.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Culture Adherent Cells start->cell_culture drug_prep Prepare γ-Amanitin Dilutions start->drug_prep plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells add_drug Add γ-Amanitin to Wells drug_prep->add_drug plate_cells->add_drug incubate Incubate for 24-72h add_drug->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add DMSO to Solubilize Formazan (B1609692) incubate_mtt->solubilize read_plate Measure Absorbance at 490nm solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for determining the IC50 of γ-Amanitin using an MTT assay.

Key Experimental Protocols

In Vitro Transcription Assay with γ-Amanitin

This protocol is adapted from methodologies described in studies of in vitro transcription inhibition.[12]

1. Preparation of Nuclear Extract:

  • Nuclear extracts are prepared from cultured cells (e.g., HeLa) to provide a source of RNA polymerase II and other necessary transcription factors.

  • Cells are harvested, washed, and lysed to release nuclei.

  • Nuclei are then lysed, and the nuclear proteins are extracted in a high-salt buffer.

  • The extract is dialyzed to the appropriate buffer conditions for the transcription assay.

2. Transcription Reaction Setup:

  • A standard transcription reaction (25-50 µL) contains:

    • Nuclear extract (30-70 µg of protein)

    • DNA template with a specific promoter (e.g., adenovirus major late promoter)

    • A buffer containing MgCl₂, KCl, HEPES, and DTT.

    • A mixture of ATP, GTP, and UTP, and [α-³²P]CTP for radiolabeling of the transcript.

  • Varying concentrations of γ-amanitin are added to the reactions. A pre-incubation step of 15-30 minutes at 30°C is often included to allow for the binding of the toxin to Pol II before the addition of NTPs to start the transcription.

3. Transcription and Analysis:

  • The reactions are incubated at 30°C for 30-60 minutes to allow for transcription.

  • The reaction is stopped, and the RNA transcripts are purified.

  • The radiolabeled RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • The gel is dried and exposed to a phosphor screen or X-ray film to visualize the transcripts. The intensity of the bands corresponding to the full-length transcript is quantified to determine the extent of inhibition at each γ-amanitin concentration.

Determination of IC50 by MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxicity of a compound.[13][14][15]

1. Cell Culture and Plating:

  • Adherent cells (e.g., HepG2) are cultured in appropriate media and conditions.

  • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

  • The plates are incubated overnight to allow for cell attachment.

2. Treatment with γ-Amanitin:

  • A stock solution of γ-amanitin is prepared and serially diluted to a range of concentrations.

  • The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of γ-amanitin. Control wells with vehicle (e.g., DMSO) are also included.

  • The plates are incubated for a set period (e.g., 24, 48, or 72 hours).

3. MTT Assay and Data Acquisition:

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 490-570 nm.

4. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability for each γ-amanitin concentration relative to the untreated control.

  • A dose-response curve is generated by plotting cell viability against the logarithm of the γ-amanitin concentration.

  • The IC50 value, the concentration of γ-amanitin that causes 50% inhibition of cell viability, is determined from this curve using non-linear regression analysis.

Structural Analysis by X-ray Crystallography of the Pol II-Amanitin Complex

This protocol is based on the methodology used to solve the crystal structure of the yeast Pol II-α-amanitin complex.[1][16][17][18]

1. Protein Purification and Crystallization:

  • RNA polymerase II is purified from a suitable source, such as Saccharomyces cerevisiae.

  • Crystals of Pol II are grown using vapor diffusion methods under specific buffer and precipitant conditions.

2. Soaking and Cryo-protection:

  • The grown Pol II crystals are transferred to a cryoprotectant solution containing a high concentration of α-amanitin (e.g., 50 µg/mL).

  • The crystals are soaked in this solution for an extended period (e.g., one week) to allow the toxin to diffuse into the crystal and bind to the polymerase.

  • The crystals are then flash-frozen in liquid nitrogen.

3. Data Collection and Structure Determination:

  • X-ray diffraction data are collected from the frozen crystals at a synchrotron source.

  • The diffraction data are processed, and the structure is solved using molecular replacement with a previously determined Pol II structure as a search model.

  • The electron density map is inspected to confirm the presence and orientation of the bound amanitin molecule.

  • The model of the Pol II-amanitin complex is then refined to high resolution.

Structural Analysis by Cryo-Electron Microscopy (Cryo-EM) of the Pol II-Amanitin Complex

This protocol is based on the methodology used to determine the structure of the mammalian Pol II elongation complex with α-amanitin.[19][20][21][22][23]

1. Sample Preparation:

  • The RNA polymerase II elongation complex is assembled in vitro using purified Pol II, a DNA template, and an RNA primer.

  • The complex is incubated with α-amanitin to allow for binding.

  • The sample may be cross-linked to stabilize the complex.

2. Grid Preparation and Data Collection:

  • A small volume of the sample is applied to a cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane.

  • The frozen grids are then imaged in a transmission electron microscope equipped with a direct electron detector.

3. Image Processing and 3D Reconstruction:

  • A large number of particle images are selected from the micrographs.

  • The images are aligned and classified to generate 2D class averages.

  • A 3D reconstruction of the Pol II-amanitin complex is generated from the 2D class averages.

  • The final 3D map is refined to high resolution, allowing for the building and refinement of an atomic model of the complex.

Conclusion

The inhibition of RNA polymerase II by γ-amanitin is a well-characterized process involving the specific binding of the toxin to a conserved pocket on the Rpb1 subunit. This interaction allosterically inhibits the enzyme by restricting the movement of the bridge helix and trigger loop, thereby preventing transcript elongation. The high affinity and specificity of this interaction have made amanitins invaluable tools for studying transcription and promising candidates for targeted cancer therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and application of these potent natural products.

References

The Silent Scythe: A Technical Guide to the Discovery and Isolation of γ-Amanitin from Amanita Species

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

For centuries, the genus Amanita has been a source of both culinary delight and deadly fascination. Species such as Amanita phalloides, the infamous "death cap," are responsible for the vast majority of fatal mushroom poisonings worldwide.[1][2] The insidious nature of these poisonings, characterized by a deceptive latent period followed by catastrophic liver and kidney failure, spurred early 20th-century scientists to uncover the molecular basis of their toxicity.[1] This endeavor led to the discovery of a family of thermostable, bicyclic octapeptides known as amatoxins.[3][4][5] Among these, α-amanitin, β-amanitin, and γ-amanitin are the most prominent and toxicologically significant.[5] This technical guide provides an in-depth exploration of the discovery and isolation of γ-amanitin, a potent inhibitor of RNA polymerase II, offering detailed experimental protocols and quantitative data for researchers in toxicology and drug development.

Historical Perspective: The Unraveling of a Lethal Secret

The modern understanding of Amanita toxicology is built upon the foundational work of Heinrich Wieland and his students, most notably Theodor Wieland, beginning in the 1930s.[6] Their systematic investigation into the constituents of Amanita phalloides led to the isolation and characterization of the phallotoxins and, crucially, the far more lethal amatoxins.[6] In 1941, Heinrich Wieland first isolated α-amanitin.[7] The subsequent decades saw the refinement of separation techniques, which allowed for the resolution and characterization of other amatoxins. The development of paper chromatography and later thin-layer chromatography were pivotal in these early efforts.[3] These pioneering studies laid the groundwork for the advanced chromatographic methods used today to isolate γ-amanitin and its congeners with high purity.

Quantitative Analysis of Amatoxins in Amanita Species

The concentration of γ-amanitin and other amatoxins can vary significantly between different Amanita species, and even between different parts of the same mushroom.[2][5][8] The cap and gills generally contain the highest concentrations of these toxins.[8][9] Below are tables summarizing the quantitative data on amatoxin content and their acute toxicity.

Table 1: Amatoxin Content in Various Amanita Species (mg/g dry weight)

Speciesα-Amanitin (mg/g)β-Amanitin (mg/g)γ-Amanitin (mg/g)Total Amatoxins (mg/g)Reference
Amanita verna1.55 (average)1.29 (average)0.37 (average)3.2 (average)[5]
Amanita phalloides4.22 (± 1.82)1.27 (± 0.37)Not specified5.50 (± 2.10)[8]
Amanita exitialis (Fruiting Body)6.71 (± 0.50)2.06 (± 0.23)Not specified8.77 (± 0.73)[10]
Lepiota brunneoincarnata2.38 (± 0.70)1.97 (± 0.52)0.04 (± 0.01)~4.39[11]

Table 2: LD50 Values of Amatoxins

ToxinAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
α-AmanitinHuman (estimated)Oral0.1[12]
α-AmanitinRat (Wistar)Oral0.2[12]
α-AmanitinMouseIntraperitoneal0.1[13]
β-AmanitinMouseIntraperitoneal0.5[14]
γ-AmanitinMouseIntraperitoneal0.2 - 0.5[14]

Experimental Protocols: From Mushroom to Purified Toxin

The isolation of γ-amanitin is a multi-step process involving extraction, purification, and quantification. Modern protocols rely heavily on high-performance liquid chromatography (HPLC) to achieve the high purity required for research and drug development applications.

Extraction of Amatoxins from Amanita phalloides

This protocol describes a standard method for the initial extraction of amatoxins from dried mushroom tissue.

  • Mushroom Preparation:

    • Collect fresh Amanita phalloides specimens. Proper identification is critical to ensure the correct species is used.

    • Dry the mushrooms, for example, in a lyophilizer or a low-temperature oven, until a constant weight is achieved.

    • Grind the dried mushroom caps (B75204) into a fine powder using a mortar and pestle or a mechanical grinder. The cap generally has the highest toxin concentration.[2]

  • Solvent Extraction:

    • Weigh 50 mg of the dried mushroom powder.

    • Add 1 mL of an extraction solvent mixture of methanol/water/0.1 M HCl (5:4:1, v/v/v).[15]

    • Sonicate the mixture for 15-30 minutes to facilitate cell lysis and toxin release.[15]

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid debris.

    • Carefully collect the supernatant, which contains the crude amatoxin extract. The extract can be filtered through a 0.45 µm syringe filter for further purification.

Purification of γ-Amanitin by Preparative HPLC

This protocol outlines a two-step preparative HPLC process to isolate γ-amanitin with high purity.[11][16]

  • First Preparative HPLC Run (Initial Separation):

    • Column: A C18 reverse-phase preparative column is typically used.

    • Mobile Phase: A gradient elution is employed. For example, a linear gradient of acetonitrile (B52724) in an aqueous buffer like ammonium (B1175870) acetate (B1210297) (e.g., 2 mM, pH 5) can be used.[17] A typical gradient might run from 10% to 24% acetonitrile over 16 minutes.[17]

    • Flow Rate: A flow rate of 1 mL/min is common.[17]

    • Injection: Inject a suitable volume of the crude extract.

    • Detection: Monitor the elution profile using a UV detector at 303 nm, the absorbance maximum for amatoxins.[11]

    • Fraction Collection: Collect the fractions corresponding to the γ-amanitin peak based on the retention time of a known standard. This initial purification can yield γ-amanitin with approximately 92% purity.[11]

  • Second Preparative HPLC Run (High-Purity Polish):

    • Pool the γ-amanitin fractions from the first run and lyophilize to concentrate.

    • Re-dissolve the concentrated sample in the mobile phase.

    • Inject the sample onto the same preparative HPLC system.

    • Run the same gradient program or an optimized isocratic method.

    • Collect the central portion of the γ-amanitin peak.

    • This second purification step can increase the purity of γ-amanitin to over 99%.[11][16]

Quantification and Validation by Analytical HPLC
  • System: Use an analytical HPLC system with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]

  • Mobile Phase: Use the same or a similar mobile phase as in the preparative step, optimized for analytical separation.

  • Standard Curve: Prepare a series of standard solutions of purified γ-amanitin of known concentrations.

  • Analysis: Inject the purified sample and the standards.

  • Quantification: Calculate the concentration of γ-amanitin in the sample by comparing its peak area to the standard curve.

  • Validation: Confirm the identity of the purified peak by comparing its retention time and UV spectrum with the γ-amanitin standard.[11] For definitive identification, liquid chromatography coupled with mass spectrometry (LC-MS) can be used to confirm the molecular weight.[4][18]

Visualizations: Workflows and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_collection Mushroom Collection & Preparation cluster_extraction Crude Toxin Extraction cluster_purification HPLC Purification cluster_analysis Analysis & Validation collection Collection of Amanita phalloides drying Drying (Lyophilization) collection->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (MeOH/H2O/HCl) grinding->extraction sonication Sonication extraction->sonication centrifugation Centrifugation & Filtration sonication->centrifugation prep_hplc1 1st Preparative HPLC (~92% Purity) centrifugation->prep_hplc1 prep_hplc2 2nd Preparative HPLC (>99% Purity) prep_hplc1->prep_hplc2 analytical_hplc Analytical HPLC (Quantification) prep_hplc2->analytical_hplc lc_ms LC-MS (Validation) prep_hplc2->lc_ms final_product Purified γ-Amanitin analytical_hplc->final_product lc_ms->final_product

Caption: Experimental workflow for the isolation of γ-Amanitin.

signaling_pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm DNA DNA Template PolII RNA Polymerase II DNA->PolII binds to pre_mRNA pre-mRNA Transcript mRNA Mature mRNA pre_mRNA->mRNA processing PolII->pre_mRNA transcribes inhibition Inhibition of Translocation PolII->inhibition ribosome Ribosome mRNA->ribosome protein Protein Synthesis ribosome->protein translation apoptosis Cell Death (Apoptosis) protein->apoptosis lack of leads to gamma_amanitin γ-Amanitin gamma_amanitin->PolII Binds to bridge helix of inhibition->pre_mRNA blocks synthesis

Caption: Mechanism of γ-Amanitin toxicity via RNA Polymerase II inhibition.

Mechanism of Toxicity: A Molecular Wrench in the Works

The toxicity of γ-amanitin, like all amatoxins, stems from its high-affinity binding to RNA polymerase II, the enzyme responsible for transcribing messenger RNA (mRNA) from a DNA template in eukaryotic cells.[19][20][21] This interaction is highly specific; RNA polymerase I and prokaryotic RNA polymerases are insensitive.[19]

As depicted in the signaling pathway diagram, γ-amanitin binds to the "bridge helix" region of the RPB1 subunit of RNA polymerase II. This binding does not prevent the initial binding of the polymerase to DNA or the formation of the first phosphodiester bond. Instead, it acts as a potent inhibitor of the enzyme's translocation along the DNA template. This effectively stalls transcription, leading to a global shutdown of mRNA synthesis.[21] The subsequent halt in the production of essential proteins triggers cellular apoptosis, with rapidly dividing cells such as hepatocytes and intestinal epithelial cells being particularly vulnerable. This cellular death on a massive scale underlies the devastating liver and kidney failure seen in Amanita poisoning.

Conclusion

The journey from identifying the mysterious poison in Amanita mushrooms to isolating γ-amanitin with near-perfect purity is a testament to decades of scientific advancement. From the early days of paper chromatography to modern preparative and analytical HPLC, the methods for isolating this potent toxin have become increasingly refined. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the necessary information to safely and effectively work with γ-amanitin. A thorough understanding of its isolation and mechanism of action is not only crucial for clinical toxicology but also opens avenues for its use as a powerful molecular probe in cell biology and as a payload in targeted antibody-drug conjugates for cancer therapy.

References

Gamma-Amanitin: A Technical Guide on the Bicyclic Octapeptide Toxin

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Gamma-Amanitin (γ-Amanitin) is a member of the amatoxin family, a group of highly toxic bicyclic octapeptides found in several species of poisonous mushrooms, most notably the death cap (Amanita phalloides).[1] Its primary mechanism of action involves the potent and specific inhibition of RNA polymerase II, a crucial enzyme for the synthesis of messenger RNA (mRNA) in eukaryotic cells.[1][2] This inhibition leads to a cessation of protein synthesis, resulting in widespread cellular necrosis, with the liver and kidneys being the most affected organs.[2][3] Despite its toxicity, the unique mechanism of γ-Amanitin has garnered significant interest in the field of drug development, particularly as a cytotoxic payload for Antibody-Drug Conjugates (ADCs) in cancer therapy.[4][5] This document provides a comprehensive technical overview of γ-Amanitin, detailing its physicochemical properties, mechanism of action, toxicology, relevant experimental protocols, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

γ-Amanitin is a cyclic peptide composed of eight amino acids, featuring an internal cross-link between tryptophan and cysteine residues, which forms a tryptathionine bridge.[6] This bicyclic structure is fundamental to its thermal stability and biological activity.[7][8] It is structurally similar to other major amatoxins like α-Amanitin and β-Amanitin.[9]

PropertyValueReference(s)
Molecular Formula C₃₉H₅₄N₁₀O₁₃S[10]
Molecular Weight 903.0 g/mol [10]
CAS Number 21150-23-2[1]
IUPAC Name 2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-8,22-dihydroxy-13-[(2R,3S)-3-hydroxybutan-2-yl]-2,5,11,14,27,30,33,36,39-nonaoxo-27λ⁴-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.0⁶,¹⁰.0¹⁸,²⁶.0¹⁹,²⁴]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide[10]
Appearance Crystalline solid
Classification Amatoxin, Cyclic Octapeptide, RNA Polymerase II Inhibitor[10][11]

Mechanism of Action

The toxicity of γ-Amanitin is a multi-step process that begins with cellular uptake and culminates in apoptosis or necrosis. The primary target is the liver, due to the high expression of specific transporters on hepatocyte membranes.[2][8]

Cellular Uptake

Amatoxins, including γ-Amanitin, are not able to freely diffuse across cell membranes. Their entry into hepatocytes is primarily mediated by the Solute Carrier Organic Anion Transporter Family Member 1B3 (OATP1B3).[12][13] The differential expression of OATP1B3 in various tissues is a key determinant of the organ-specific toxicity of amanitins (B175416).[13] Studies have shown that cell lines with higher expression of OATP1B3 are significantly more sensitive to amanitin-induced cytotoxicity.[13]

Inhibition of RNA Polymerase II

Once inside the cell nucleus, γ-Amanitin binds non-covalently to the largest subunit of RNA Polymerase II (Pol II).[2][14] This binding occurs at a site near the enzyme's "bridge helix," a flexible domain crucial for the translocation of the polymerase along the DNA template.[15] The interaction with amanitin does not block the active site for nucleotide addition directly but rather sterically hinders the conformational changes required for translocation.[15][16][17] This effectively stalls the enzyme after the formation of one or two phosphodiester bonds, halting the elongation of mRNA transcripts.[15][18] The inhibition is highly specific to eukaryotic RNA Polymerase II, with minimal to no effect on RNA Polymerase I or bacterial RNA polymerases.[7]

Downstream Cellular Effects

The inhibition of Pol II leads to a rapid decrease in the levels of short-lived mRNAs, which in turn halts the synthesis of essential proteins.[1][2] This disruption of protein synthesis is the ultimate cause of cell death.[8] Depending on the dose, this can lead to cellular apoptosis or necrosis.[2] The long latency period (6-24 hours) observed in clinical poisoning cases corresponds to the time required for existing mRNAs and proteins to be depleted to a critical level where cellular functions can no longer be sustained.[3][8]

G cluster_blood Bloodstream cluster_cell Hepatocyte cluster_nucleus Nucleus gA_blood γ-Amanitin OATP1B3 OATP1B3 Transporter gA_blood->OATP1B3 Binding gA_cyto γ-Amanitin OATP1B3->gA_cyto PolII RNA Polymerase II mRNA mRNA Synthesis DNA DNA Template DNA->mRNA Transcription Protein_Synth Protein Synthesis mRNA->Protein_Synth Translation Apoptosis Apoptosis / Necrosis Protein_Synth->Apoptosis Cessation leads to gA_cyto->PolII Inhibition

Figure 1: Mechanism of γ-Amanitin Toxicity.

Toxicology

Amatoxins are considered super toxic, with a probable oral lethal dose in humans of less than 0.1 mg/kg body weight.[8][10] A single death cap mushroom can contain enough toxin to be fatal to an adult.[12]

In Vivo Toxicity

The LD₅₀ (lethal dose, 50%) is a standard measure of acute toxicity. For γ-Amanitin, values have been determined primarily in mice via intraperitoneal injection, as oral absorption can be variable.

OrganismRouteLD₅₀ (mg/kg)Reference(s)
MouseIntraperitoneal0.2 - 0.5[9][10][19]
In Vitro Cytotoxicity

The cytotoxic effect of γ-Amanitin has been evaluated in various human cell lines. The IC₅₀ (half-maximal inhibitory concentration) values highlight the differential sensitivity of cells, largely correlating with the expression of the OATP1B3 transporter.[13]

Cell LineOriginAmatoxinIC₅₀ (µM)Reference(s)
HepG2Liverγ-Amanitin9.12[9]
BGC-823Stomachγ-Amanitin8.27[9]
HEK-293Kidneyγ-Amanitin12.68[9]
A549Lungγ-Amanitin> 100[9]
AC16Heartγ-Amanitin> 100[9]
HCT-8Intestineγ-Amanitin> 100[9]

Biosynthesis and Chemical Synthesis

Natural Biosynthesis

In mushrooms like Amanita, Galerina, and Lepiota, amanitins are ribosomally synthesized as larger proproteins.[20] The pathway involves a precursor peptide containing the core toxin sequence, which is then cyclized and modified by a series of enzymes, including prolyl oligopeptidases and P450 oxygenases, to form the final bicyclic octapeptide.[20] γ-Amanitin serves as a direct precursor to α-amanitin through a post-translational hydroxylation step.[20]

Laboratory Synthesis

The complex structure of amanitins has made total chemical synthesis a significant challenge. However, recent advancements have led to successful multi-step synthetic routes. One convergent strategy involves the independent synthesis of three peptide fragments which are then assembled.[6] A key step in this approach is the early formation of the crucial tryptathionine bond within one of the fragments, rather than as a final cyclization step.[6] These synthetic routes are performed entirely in the liquid phase, which allows for scalability and the production of structural analogs for research and therapeutic development.[6]

Experimental Protocols

Purification from Natural Sources

High-purity γ-Amanitin can be isolated from mushroom sources like Amanita phalloides for research purposes.

Methodology: Preparative High-Performance Liquid Chromatography (HPLC) [21]

  • Extraction: Fresh or dried mushroom material is homogenized and extracted with an aqueous-methanolic solvent. The crude extract is filtered and concentrated.

  • Initial Cleanup: The extract may be subjected to initial cleanup steps like liquid-liquid extraction or solid-phase extraction (SPE) to remove lipids and other interfering compounds.

  • Preparative HPLC (First Pass): The crude extract is injected onto a preparative reverse-phase (e.g., C18) HPLC column. A gradient elution with a mobile phase consisting of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (acetonitrile or methanol) is used to separate the different amatoxins.[22]

  • Fraction Collection: Fractions corresponding to the γ-Amanitin peak (identified by retention time comparison with a standard) are collected.

  • Preparative HPLC (Second Pass): The collected γ-Amanitin fractions are pooled, concentrated, and re-injected onto the preparative HPLC system under optimized conditions to achieve higher purity (>99%).[21]

  • Validation: The purity and identity of the final product are confirmed using analytical HPLC with UV detection (at ~305 nm) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Detection and Quantification

LC-MS/MS is the gold standard for the sensitive and specific detection of amatoxins in biological matrices (urine, plasma, serum) and mushroom extracts.[12][22][23]

Methodology: LC-MS/MS Analysis [12]

  • Sample Preparation:

    • Urine/Plasma: Samples are often prepared using protein precipitation with acetonitrile (B52724) or methanol, followed by centrifugation.[22] Alternatively, solid-phase extraction (SPE) can be used for cleanup and concentration.[22]

    • Mushroom Tissue: The tissue is extracted with a solvent like methanol/water.

  • Internal Standard: An isotopically labeled internal standard (e.g., ¹⁵N₁₀-α-amanitin) is added to the sample to ensure accurate quantification.[12]

  • Chromatographic Separation: The prepared sample is injected into an HPLC or UHPLC system equipped with a reverse-phase C18 column. A gradient elution of water and acetonitrile (both typically containing 0.1% formic acid) is used to separate α-, β-, and γ-amanitin.[22][24]

  • Mass Spectrometric Detection: The column eluent is directed to a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. The instrument is set to Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for γ-amanitin and the internal standard are monitored for highly selective quantification.[12][22]

  • Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of γ-amanitin in the unknown sample is calculated based on its peak area relative to the internal standard. Reportable ranges can be as low as 1.0 ng/mL in urine.[12]

G A Sample (e.g., Urine, Plasma, Tissue Extract) B Protein Precipitation (Acetonitrile) or SPE A->B 1. Extraction C Centrifuge & Collect Supernatant B->C 2. Cleanup D Inject into HPLC System C->D 3. Injection E Reverse-Phase C18 Column (Gradient Elution) D->E 4. Separation F Electrospray Ionization (ESI+) E->F 5. Ionization G Tandem Mass Spectrometer (MS/MS) F->G 6. Detection (MRM) H Data Analysis (Quantification vs. Standard) G->H 7. Analysis

Figure 2: Workflow for LC-MS/MS Detection of γ-Amanitin.
In Vitro Cytotoxicity Assessment

The MTT assay is a colorimetric method used to assess cell viability and is commonly employed to determine the IC₅₀ of toxins like γ-Amanitin.[25][26]

Methodology: MTT Assay [25]

  • Cell Culture: Human cell lines (e.g., HepG2 liver cells) are seeded into 96-well plates and allowed to adhere overnight in a suitable culture medium.

  • Toxin Exposure: The culture medium is replaced with fresh medium containing various concentrations of γ-Amanitin (e.g., from 0.1 µM to 100 µM). Control wells receive medium with vehicle only. The plates are incubated for a set period (e.g., 24, 48, or 72 hours).[9][25]

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plates are incubated for another 2-4 hours. During this time, mitochondrial reductase enzymes in viable cells convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692).

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Cell viability is expressed as a percentage of the control. The IC₅₀ value is calculated by plotting cell viability against the logarithm of the toxin concentration and fitting the data to a dose-response curve.

Applications in Drug Development

The extreme potency of γ-Amanitin makes it an attractive payload for Antibody-Drug Conjugates (ADCs).[4][11] ADCs are a class of targeted therapeutics designed to deliver a highly potent cytotoxic agent directly to cancer cells while minimizing exposure to healthy tissues.

An ADC consists of three components:

  • A Monoclonal Antibody (mAb): Engineered to bind with high specificity to a tumor-associated antigen on the surface of cancer cells.

  • A Cytotoxic Payload: A highly potent drug, such as γ-Amanitin.

  • A Chemical Linker: Connects the payload to the antibody.

The use of an amanitin payload introduces a novel mechanism of action—inhibition of RNA Polymerase II—into oncology.[5] This is particularly valuable for treating cancers that are resistant to traditional chemotherapies that target DNA replication or microtubule function. Amanitin-based ADCs have shown high efficacy in preclinical models, and candidates are advancing into clinical development.[5]

G cluster_tumor Tumor Microenvironment ADC Antibody Linker γ-Amanitin Payload TumorCell Tumor Cell Antigen ADC:f0->TumorCell:port 1. Specific Binding Internalization 2. Internalization (Endocytosis) HealthyCell Healthy Cell Release 3. Payload Release (Linker Cleavage) Internalization->Release Action 4. Inhibition of RNA Pol II Release->Action Death 5. Cell Death Action->Death

Figure 3: Logical Workflow of an Amanitin-based ADC.

Conclusion

γ-Amanitin is a potent bicyclic octapeptide toxin whose primary toxicological effect stems from the specific and powerful inhibition of RNA Polymerase II. While notorious for its role in fatal mushroom poisonings, its unique mechanism of action has made it a valuable tool in molecular biology and a promising payload for the next generation of targeted cancer therapies. A thorough understanding of its toxicology, cellular uptake mechanisms, and chemistry is essential for professionals working to harness its cytotoxic potential for therapeutic benefit. Continued research and development of scalable synthetic routes will be critical to fully realizing the clinical potential of amanitin-based drugs.

References

Toxicological Profile of γ-Amanitin in Eukaryotic Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of γ-amanitin, a potent cyclic octapeptide toxin found in several species of Amanita mushrooms. γ-Amanitin, alongside its better-known counterpart α-amanitin, is a member of the amatoxin family and a powerful inhibitor of eukaryotic RNA polymerase II. This document details its mechanism of action, cytotoxicity, relevant signaling pathways, and key experimental protocols for its study.

Mechanism of Action: Inhibition of RNA Polymerase II

The primary molecular target of γ-amanitin is the eukaryotic RNA polymerase II (Pol II), the enzyme responsible for transcribing messenger RNA (mRNA).[1][2] γ-Amanitin binds non-covalently to the large subunit of Pol II, near the enzyme's active site.[3] This binding event physically obstructs the translocation of the polymerase along the DNA template, thereby halting the elongation of the nascent mRNA chain.[2][3] The consequence is a rapid cessation of mRNA synthesis, leading to a subsequent depletion of cellular proteins and ultimately, cell death.[1][4]

Cellular Uptake and Organ Specificity

The cytotoxicity of γ-amanitin is largely dependent on its uptake into cells. The organic anion-transporting polypeptide 1B3 (OATP1B3), a transporter protein predominantly expressed in hepatocytes, has been identified as a key transporter for amanitins (B175416).[5] This specific uptake mechanism is a major contributor to the pronounced hepatotoxicity observed in amatoxin poisoning. Differential expression of OATP1B3 in various tissues likely accounts for the observed organ-specific toxicity.

Quantitative Toxicological Data

The toxicity of γ-amanitin has been quantified in various eukaryotic cell lines and in vivo models. The following tables summarize the available data on its half-maximal inhibitory concentration (IC50) and lethal dose (LD50).

Table 1: In Vitro Cytotoxicity of γ-Amanitin (IC50)

Cell LineOriginIC50 (µM)Exposure TimeReference
HepG2Human Liver Carcinoma9.1224 h[6]
BGC-823Human Gastric Carcinoma8.2724 h[6]
HEK-293Human Embryonic Kidney12.6824 h[6]
A549Human Lung Carcinoma>10024 h[6]
AC16Human Cardiomyocyte>10024 h[6]
HCT-8Human Ileocecal Adenocarcinoma>10024 h[6]

Table 2: In Vivo Toxicity of γ-Amanitin (LD50)

OrganismRoute of AdministrationLD50 (mg/kg)Reference
MouseIntraperitoneal0.2 - 0.5[6]

Cellular Effects and Signaling Pathways

Exposure to γ-amanitin triggers a cascade of cellular events, primarily culminating in apoptosis (programmed cell death). The inhibition of transcription and subsequent cellular stress activate several key signaling pathways.

p53-Mediated Apoptosis

The tumor suppressor protein p53 plays a crucial role in the cellular response to γ-amanitin-induced stress.[7][8] The inhibition of RNA polymerase II acts as a stress signal that leads to the accumulation and activation of p53.[8][9] Activated p53 then transcriptionally upregulates pro-apoptotic proteins of the Bcl-2 family, such as Bax, while downregulating anti-apoptotic members like Bcl-2.[7][9] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade, ultimately executing the apoptotic program.[7][9][10]

p53_mediated_apoptosis gamma_amanitin γ-Amanitin pol_ii RNA Polymerase II gamma_amanitin->pol_ii inhibits stress Cellular Stress (Transcription Inhibition) pol_ii->stress p53 p53 Activation stress->p53 bax Bax ↑ p53->bax bcl2 Bcl-2 ↓ p53->bcl2 mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

p53-mediated apoptotic pathway induced by γ-amanitin.
Oxidative Stress

In addition to apoptosis, γ-amanitin exposure can induce oxidative stress through the generation of reactive oxygen species (ROS).[7][11] This can lead to lipid peroxidation, damage to cellular macromolecules, and activation of stress-responsive signaling pathways such as the NF-κB pathway, which can further modulate the inflammatory and apoptotic responses.[12][13]

oxidative_stress_pathway gamma_amanitin γ-Amanitin ros Reactive Oxygen Species (ROS) ↑ gamma_amanitin->ros oxidative_stress Oxidative Stress ros->oxidative_stress lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation nf_kb NF-κB Activation oxidative_stress->nf_kb inflammation Inflammation nf_kb->inflammation apoptosis Apoptosis nf_kb->apoptosis

Oxidative stress pathway initiated by γ-amanitin.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5][14][15]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[14] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Toxin Treatment: Treat the cells with various concentrations of γ-amanitin and appropriate controls (vehicle control, untreated control). Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[5]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

mtt_assay_workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treatment Treat with γ-Amanitin and Controls start->treatment incubation Incubate for Desired Time treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_incubation Incubate for Formazan Formation add_mtt->formazan_incubation solubilize Solubilize Formazan Crystals formazan_incubation->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance end Data Analysis (IC50 Calculation) read_absorbance->end

General workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][16]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Preparation: Induce apoptosis by treating cells with γ-amanitin. Include appropriate controls. Harvest both adherent and suspension cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]

  • Staining: Add fluorescently labeled Annexin V and PI to the cell suspension.[1][7]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[1][7]

  • Analysis: Add more 1X Binding Buffer and analyze the cells by flow cytometry.[1]

Interpretation of Results:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Caspase Activity Measurement: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[6]

Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[6] Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[6][17]

Protocol:

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[17]

  • Assay Plate Preparation: Prepare a white-walled 96-well plate with cells treated with γ-amanitin and controls.

  • Reagent Addition: Add an equal volume of the Caspase-Glo® 3/7 Reagent to each well containing the cell culture medium.[17]

  • Incubation: Mix the contents by shaking and incubate at room temperature for at least 30 minutes.[18]

  • Luminescence Measurement: Measure the luminescence using a luminometer.[17]

Conclusion

γ-Amanitin is a potent toxin that exerts its cytotoxic effects primarily through the inhibition of RNA polymerase II, leading to a cessation of protein synthesis and subsequent p53-mediated apoptosis. Its cellular uptake via the OATP1B3 transporter explains its significant hepatotoxicity. The experimental protocols detailed in this guide provide robust methods for quantifying the cytotoxicity and elucidating the apoptotic mechanisms induced by γ-amanitin. A thorough understanding of its toxicological profile is crucial for researchers in toxicology, cell biology, and for professionals involved in the development of potential therapeutics, including the use of amanitins as payloads in antibody-drug conjugates for cancer therapy.

References

The Forging of a Lethal Toxin: An In-depth Technical Guide to the Biosynthesis of Amatoxins in Poisonous Mushrooms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amatoxins, a group of bicyclic octapeptides produced by several species of mushrooms in the genera Amanita, Galerina, and Lepiota, are among the most potent and deadly natural toxins known.[1][2] Their primary mode of action involves the high-affinity inhibition of RNA polymerase II, a crucial enzyme in eukaryotic cells responsible for transcribing protein-coding genes.[1] This disruption of transcription leads to a cessation of protein synthesis, culminating in widespread cell death, particularly in hepatocytes, resulting in fulminant liver failure and, frequently, death.[3] The intricate and highly specific nature of the amatoxin biosynthetic pathway offers a fascinating subject for scientific inquiry and presents potential avenues for the development of novel therapeutics, including their use as payloads in antibody-drug conjugates for targeted cancer therapy.

This technical guide provides a comprehensive overview of the current understanding of the amatoxin biosynthesis pathway. It details the genetic basis, enzymatic machinery, and chemical transformations involved in the synthesis of these complex molecules. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the key processes.

I. The Genetic Blueprint: The MSDIN Gene Family

The journey to synthesize amatoxins begins at the genetic level with a family of genes known as the MSDIN family .[4][5] This name is derived from the highly conserved five-amino-acid sequence (Met-Ser-Asp-Ile-Asn) found at the N-terminus of the precursor peptides encoded by these genes.[6] In amatoxin-producing fungi, these genes, such as AMA1 , encode a proprotein of approximately 34-35 amino acids.[2][4] This precursor peptide contains a central "toxin" region, which comprises the eight amino acids that will ultimately form the mature amatoxin, flanked by conserved leader and follower sequences.[4][7] The toxin region is notably demarcated by invariant proline residues.[4][7]

Genomic analyses have revealed that amatoxin-producing species of Amanita possess a large and diverse family of MSDIN genes, suggesting the capacity to produce a wide array of cyclic peptides beyond the well-characterized amatoxins.[1] In contrast, species of Galerina and Lepiota that produce amatoxins appear to have a more restricted set of MSDIN genes.[8] The disjunct distribution of these genes across different fungal genera suggests that horizontal gene transfer has played a role in the evolution of this toxic trait.[9]

II. The Master Cyclase: Prolyl Oligopeptidase B (POPB)

The first crucial post-translational modification of the AMA1 proprotein is its processing by a specialized serine protease known as Prolyl Oligopeptidase B (POPB) .[5][10] This enzyme is a key player in the amatoxin pathway, responsible for both the excision and the macrocyclization of the toxin core.[7][10] POPB recognizes and cleaves the proprotein at two specific proline residues that flank the toxin region.[4][7]

The process is thought to occur in a two-step, non-processive manner:

  • Hydrolysis: POPB first catalyzes the hydrolysis of the peptide bond at the C-terminal side of the first proline residue, releasing the C-terminal follower sequence. This results in a linear 25-amino acid intermediate still attached to the N-terminal leader sequence.[10]

  • Transpeptidation and Cyclization: In the second step, POPB facilitates a transpeptidation reaction. It cleaves the peptide bond after the second proline residue at the C-terminus of the toxin sequence and simultaneously catalyzes the formation of a new peptide bond between the C-terminal carboxyl group of the last amino acid and the N-terminal amino group of the first amino acid of the toxin core. This head-to-tail cyclization results in the formation of the monocyclic octapeptide ring.[10]

It is important to note that amatoxin-producing fungi also possess a "housekeeping" prolyl oligopeptidase, POPA, which is not involved in toxin biosynthesis.[5] POPB is specifically associated with amatoxin production.[5]

Quantitative Data: Enzyme Kinetics of POPB

The enzymatic efficiency of POPB has been characterized, providing valuable quantitative insights into the cyclization process. The following table summarizes the kinetic parameters for GmPOPB from Galerina marginata with both the full-length 35-mer precursor and the 25-mer intermediate.

SubstrateKm (µM)kcat (s-1)Reference
GmAMA1 (35-mer)25.55.6[1]
25-mer Intermediate23.25.7[1]

III. Tailoring the Toxin: Post-Cyclization Modifications

Following the formation of the core cyclic octapeptide, a series of enzymatic modifications occur to produce the final, highly toxic bicyclic structure of mature amatoxins like α-amanitin. These tailoring reactions are primarily hydroxylations and a crucial sulfoxidation event that forms the internal tryptathionine bridge. These modifications are critical for the toxicity of the molecule.

A. Hydroxylation: The Role of Cytochrome P450 Monooxygenases

The hydroxylation of specific amino acid residues within the cyclic peptide is catalyzed by cytochrome P450 monooxygenases (P450s) .[6] These heme-containing enzymes are a large and diverse superfamily known for their role in a wide range of oxidative metabolic processes.[11] In amatoxin biosynthesis, specific P450s are responsible for adding hydroxyl groups to proline and isoleucine residues. For example, the conversion of γ-amanitin to α-amanitin involves a hydroxylation step.[6] The exact number and identity of all the P450 enzymes involved in the complete hydroxylation pattern of various amatoxins are still under investigation.

B. Tryptathionine Bridge Formation and Sulfoxidation: The Flavin-Containing Monooxygenase 1 (FMO1)

A defining feature of amatoxins is the internal bicyclic structure formed by a tryptathionine bridge between a tryptophan and a cysteine residue.[4] This cross-link is established and then further modified by sulfoxidation. Recent research has implicated a flavin-containing monooxygenase 1 (FMO1) in this critical step.[6] FMOs are another class of monooxygenases that utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor to catalyze the oxidation of various substrates.[11] In the case of amatoxin biosynthesis, FMO1 is believed to catalyze the sulfoxidation of the sulfur atom in the tryptathionine bridge, converting it to a sulfoxide.[6] This modification is essential for the high toxicity of amatoxins.

As of the date of this guide, specific quantitative kinetic data (Km, kcat) for the P450 and FMO1 enzymes involved in amatoxin biosynthesis with their native cyclic peptide substrates have not been extensively published. Further research is required to fully characterize the enzymatic efficiency of these crucial tailoring enzymes.

IV. Amatoxin Concentrations in Fungi

The concentration of amatoxins can vary significantly between different species of poisonous mushrooms, as well as within different tissues of the same mushroom and at different developmental stages. The table below provides a summary of reported amatoxin concentrations in various Amanita species.

Mushroom SpeciesTissueα-amanitin (mg/g dry weight)β-amanitin (mg/g dry weight)γ-amanitin (mg/g dry weight)Total Amatoxins (mg/g dry weight)Reference(s)
Amanita phalloidesCap2.40 - 4.421.75 - 1.290.27 - 0.374.16 - 5.2 to 7.4[2][9][12]
Gills2.46 - 4.761.940.36-[2][9]
Stipe2.73---[9]
Volva0.99---[9]
Spores0.890.480.001-[2]
Amanita virosaWhole---1.17[13]
Amanita bisporigeraWhole---1.91[13]
Amanita fuligineaGills---14.46[14]
Pileus & Stipe---~10.1[15]
Annulus & Volva---3.94 & 2.60[15]
Spores---0.25[14]
Amanita exitialisVarious1.07 - 2.27---[15]
Amanita molliusculaWholeTrace amounts detected by MS---[3]

V. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of amatoxin biosynthesis.

A. Prolyl Oligopeptidase (POP) Assay

This protocol describes a general method for assaying the activity of prolyl oligopeptidases using a chromogenic substrate or a peptide substrate.

1. Using Chromogenic Substrate (Z-Gly-Pro-pNA):

  • Reagents:

    • 50 mM Tris-HCl, pH 7.5

    • 1 mM Z-Gly-Pro-pNA (benzyloxycarbonyl-Gly-Pro-p-nitroanilide) in a suitable solvent (e.g., DMSO)

    • Purified POP enzyme

  • Procedure:

    • Prepare a 100 µL reaction mixture containing 50 mM Tris-HCl (pH 7.5) and 1 mM Z-Gly-Pro-pNA.

    • Add approximately 2 µg of purified POP enzyme to initiate the reaction.

    • Incubate the reaction at 37°C for 4 hours.

    • Measure the absorbance of the released p-nitroanilide at 405 nm using a spectrophotometer.

    • Include a negative control without the enzyme to account for any non-enzymatic hydrolysis.

2. Using Peptide Substrate (e.g., GmAMA1 proprotein):

  • Reagents:

  • Procedure:

    • Prepare a 50 µL reaction mixture in 20 mM Tris-HCl (pH 7.5) with 1 mM DTT.

    • Add the peptide substrate to the desired final concentration.

    • Initiate the reaction by adding the purified POP enzyme.

    • Incubate at 37°C for a specified time course (e.g., 0, 10, 30, 60 minutes).

    • Stop the reaction by adding an equal volume (50 µL) of methanol.

    • Centrifuge the samples to pellet any precipitated protein.

    • Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the cleavage and cyclization products.

B. Heterologous Expression and Purification of Fungal P450 Enzymes

This protocol provides a general framework for the expression of fungal P450 enzymes in E. coli and their subsequent purification. This can be adapted for the specific P450s involved in amatoxin biosynthesis.

  • Materials:

    • E. coli expression strain (e.g., BL21(DE3))

    • Expression vector with a suitable promoter (e.g., pET vector)

    • LB or Terrific Broth media

    • Appropriate antibiotic

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

    • Lysis buffer (e.g., 50 mM potassium phosphate (B84403) buffer pH 7.4, 20% glycerol, 0.3 M NaCl, 0.5 mM PMSF)

    • Detergent for solubilization of membrane proteins (e.g., CHAPS)

    • Ni-NTA affinity chromatography column

    • Wash buffer (e.g., Lysis buffer with 25 mM imidazole)

    • Elution buffer (e.g., Lysis buffer with 250 mM imidazole)

  • Procedure:

    • Cloning: Clone the codon-optimized gene for the P450 enzyme into the expression vector, often with an N-terminal His-tag for purification.

    • Transformation: Transform the expression plasmid into the E. coli expression host.

    • Expression:

      • Grow a starter culture overnight in media containing the appropriate antibiotic.

      • Inoculate a larger volume of media and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

      • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

      • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding.

    • Cell Lysis and Solubilization:

      • Harvest the cells by centrifugation.

      • Resuspend the cell pellet in lysis buffer.

      • Lyse the cells by sonication or using a French press.

      • Centrifuge to pellet the cell debris and membranes.

      • To solubilize the membrane-bound P450, resuspend the membrane pellet in lysis buffer containing a detergent (e.g., 0.2% CHAPS) and stir at 4°C for 1-2 hours.

      • Centrifuge at high speed to pellet the insoluble material.

    • Purification:

      • Load the solubilized supernatant onto a Ni-NTA column equilibrated with lysis buffer containing detergent.

      • Wash the column extensively with wash buffer to remove non-specifically bound proteins.

      • Elute the His-tagged P450 enzyme with elution buffer.

      • Analyze the purified protein by SDS-PAGE.

      • For higher purity, further purification steps like ion-exchange or size-exclusion chromatography may be necessary.

C. LC-MS/MS Method for Amatoxin Quantification

This protocol outlines a robust method for the sensitive and specific quantification of amatoxins in mushroom samples using liquid chromatography-tandem mass spectrometry.

  • Sample Preparation:

    • Weigh approximately 0.4 g of the dried and powdered mushroom sample into a centrifuge tube.

    • Add 5 mL of an extraction solvent (e.g., water or a methanol/water mixture).

    • Sonicate the sample for 30 minutes.

    • Centrifuge the sample, and collect the supernatant.

    • Perform a solid-phase extraction (SPE) cleanup step using a cartridge such as Oasis HLB to remove interfering matrix components.

      • Condition the SPE cartridge with methanol followed by water.

      • Load the sample extract.

      • Wash the cartridge with a weak solvent (e.g., 5% methanol in water).

      • Elute the amatoxins with a stronger solvent (e.g., methanol or acetonitrile/methanol mixture).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm).

      • Mobile Phase A: Water with 1 mM ammonium (B1175870) fluoride (B91410) or 0.1% formic acid.

      • Mobile Phase B: Methanol or acetonitrile.

      • Gradient: A suitable gradient from a low to high percentage of mobile phase B over several minutes to separate the different amatoxin variants.

      • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in positive or negative mode.

      • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

      • MRM Transitions: Select specific precursor-to-product ion transitions for each amatoxin to be quantified. For example, for α-amanitin, a common transition is m/z 919.4 -> m/z 888.4.

      • Data Analysis: Quantify the amatoxins by comparing the peak areas from the sample chromatograms to a calibration curve generated using certified reference standards.

VI. Visualizing the Pathway and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core amatoxin biosynthesis pathway and a typical experimental workflow for enzyme characterization.

Amatoxin_Biosynthesis_Pathway cluster_ribosome Ribosomal Synthesis cluster_cytoplasm Post-Translational Modification AMA1_gene AMA1 Gene (MSDIN Family) Proprotein 35-aa Proprotein AMA1_gene->Proprotein Transcription & Translation Linear_Intermediate Linear Octapeptide Intermediate Proprotein->Linear_Intermediate Cleavage & Cyclization (Step 1: Hydrolysis) Monocyclic_Peptide Monocyclic Octapeptide Linear_Intermediate->Monocyclic_Peptide Cleavage & Cyclization (Step 2: Transpeptidation) Hydroxylated_Peptide Hydroxylated Monocyclic Peptide Monocyclic_Peptide->Hydroxylated_Peptide Hydroxylation Mature_Amatoxin Mature Amatoxin (e.g., α-amanitin) Hydroxylated_Peptide->Mature_Amatoxin Tryptathionine Bridge Formation & Sulfoxidation POPB POPB (Prolyl Oligopeptidase B) POPB->Proprotein POPB->Linear_Intermediate P450 P450 Monooxygenases P450->Monocyclic_Peptide FMO1 FMO1 (Flavin-containing Monooxygenase) FMO1->Hydroxylated_Peptide

Caption: The core biosynthetic pathway of amatoxins.

Enzyme_Characterization_Workflow cluster_gene Gene Identification & Cloning cluster_expression Protein Expression & Purification cluster_assay Enzymatic Assay cluster_kinetics Kinetic Analysis Gene_ID Identify Candidate Gene (e.g., POPB, P450, FMO1) Cloning Clone Gene into Expression Vector Gene_ID->Cloning Expression Heterologous Expression (e.g., in E. coli or Yeast) Cloning->Expression Purification Protein Purification (e.g., Affinity Chromatography) Expression->Purification Assay_Setup Set up Enzymatic Reaction with Substrate Purification->Assay_Setup Analysis Analyze Products (HPLC, LC-MS) Assay_Setup->Analysis Kinetics Determine Kinetic Parameters (Km, kcat) Analysis->Kinetics

References

An In-depth Technical Guide to the Cellular Uptake Mechanisms of α-Amanitin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Amanitin, a potent cyclic octapeptide toxin produced by Amanita species mushrooms, is a highly specific inhibitor of RNA polymerase II, leading to cellular apoptosis. Its remarkable cytotoxicity has garnered interest in its potential as a payload for antibody-drug conjugates (ADCs) in cancer therapy. A thorough understanding of its cellular uptake mechanisms is paramount for both mitigating its toxicity in poisoning cases and optimizing its efficacy in therapeutic applications. This technical guide provides a comprehensive overview of the primary pathways involved in α-amanitin internalization, focusing on the key transporters, quantitative kinetics, and detailed experimental methodologies for their study.

Primary Mechanisms of α-Amanitin Cellular Uptake

The cellular uptake of the hydrophilic α-amanitin molecule is not mediated by passive diffusion but rather relies on active transport mechanisms. The primary route of entry, particularly into hepatocytes, which are the main target of amanitin poisoning, is through specific solute carrier (SLC) transporters.

Organic Anion Transporting Polypeptide 1B3 (OATP1B3)

The most well-characterized and significant transporter for α-amanitin is the Organic Anion Transporting Polypeptide 1B3 (OATP1B3), encoded by the SLCO1B3 gene.[1][2][3][4][5] OATP1B3 is predominantly expressed on the basolateral membrane of hepatocytes and is responsible for the uptake of a wide range of endogenous and xenobiotic compounds.[1][5] Studies using Madin-Darby canine kidney (MDCKII) cells stably expressing human OATP1B3 have unequivocally demonstrated its role in α-amanitin transport.[1][3][4]

Na+/Taurocholate Cotransporting Polypeptide (NTCP)

The Na+/Taurocholate Cotransporting Polypeptide (NTCP), encoded by the SLC10A1 gene, is another key transporter implicated in the hepatocellular uptake of α-amanitin.[6][7] NTCP is also located on the basolateral membrane of hepatocytes and is the primary transporter for conjugated bile acids from the portal blood into the liver.[6][7] Experiments using human hepatoblastoma HepG2 cells stably transfected with the rat Ntcp gene have shown that its expression renders the cells susceptible to α-amanitin toxicity, confirming its role as an uptake transporter.[6] The uptake via NTCP is sodium-dependent.[7][8]

Quantitative Analysis of α-Amanitin Transport

The kinetics of α-amanitin uptake have been quantified in several studies, providing valuable data for understanding its transport efficiency and for developing competitive inhibitors.

Kinetic Parameters

The affinity of α-amanitin for its transporters is a critical determinant of its uptake rate. The Michaelis-Menten constant (Km) for the OATP1B3-mediated transport of a tritiated derivative of α-amanitin has been determined to be 3.7 ± 0.6 µM .[1][3][4][9] This indicates a relatively high affinity of the transporter for the toxin.

Inhibition of α-Amanitin Uptake

Various compounds have been shown to inhibit the cellular uptake of α-amanitin, primarily by competing for the same transporters. This has significant therapeutic implications for the treatment of amanita poisoning. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).

InhibitorTransporterInhibition TypeIC50 (µM)Ki (µM)Reference
Cyclosporin AOATP1B3-0.3-[9]
Silibinin dihemisuccinateOATP1B3Non-competitive0.42.1[9]
MK571OATP1B3Competitive0.50.2[9]
AntamanideOATP1B3Competitive0.70.7[9]
RifampicinOATP1B3-0.8-[9]
Penicillin GOATP1B3---[1][4]
TaurocholateNTCP/Bile Acid TransportersCompetitive--[7][8]
PrednisoloneBile Acid Transporters---[7][8]
PhalloidinBile Acid Transporters---[7][8]

Experimental Protocols for Studying α-Amanitin Uptake

The elucidation of α-amanitin uptake mechanisms has been made possible through a variety of in vitro and ex vivo experimental models.

In Vitro Transport Assays in Transfected Cell Lines

This method involves the use of cultured mammalian cells that do not endogenously express the transporter of interest (e.g., MDCKII or HEK293 cells). These cells are then stably transfected with a plasmid encoding the human transporter, such as OATP1B3 or NTCP. The uptake of radiolabeled α-amanitin is then measured in the transfected cells and compared to control cells (transfected with an empty vector) to determine the specific contribution of the transporter.

  • Cell Culture and Transfection:

    • Culture MDCKII or HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

    • Transfect cells with a mammalian expression vector containing the full-length cDNA of human SLCO1B3 or SLC10A1 using a suitable transfection reagent (e.g., Lipofectamine).

    • Select for stably transfected cells by adding an appropriate selection antibiotic (e.g., G418) to the culture medium.

    • Verify transporter expression by RT-PCR or Western blotting.

  • Uptake Assay:

    • Seed stably transfected and control cells onto 24-well plates and grow to confluence.

    • Wash the cells twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4).

    • Pre-incubate the cells in transport buffer for 10-15 minutes at 37°C.

    • Initiate the uptake by adding the transport buffer containing a known concentration of 3H-labeled α-amanitin (or a derivative like 3H-labeled O-methyl-dehydroxymethyl-α-amanitin).

    • For inhibition studies, co-incubate with the test inhibitor at various concentrations.

    • After a defined incubation period (e.g., 5-10 minutes), stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold transport buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

    • Determine the amount of radioactivity in the cell lysate using a liquid scintillation counter.

    • Measure the total protein content in each well (e.g., using a BCA protein assay) to normalize the uptake data.

    • Calculate the transporter-specific uptake by subtracting the uptake in control cells from that in transfected cells.

Cell Viability Assays

Cell viability assays are used to indirectly assess the uptake of α-amanitin by measuring its cytotoxic effects. Cells expressing the transporter will internalize the toxin and undergo apoptosis, leading to a decrease in cell viability.

  • Cell Seeding: Seed OATP1B3- or NTCP-expressing cells and control cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Toxin Treatment: Treat the cells with varying concentrations of α-amanitin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the untreated control.

Isolated Perfused Rat Liver Model

This ex vivo model allows for the study of hepatic uptake in a more physiologically relevant system that preserves the liver architecture and polarity of hepatocytes. The liver is isolated from a rat and perfused with a buffer containing α-amanitin, and the concentration of the toxin in the perfusate is measured over time to determine the rate of hepatic extraction.

  • Surgical Preparation: Anesthetize a male Wistar rat and cannulate the portal vein and the bile duct.

  • Perfusion Setup: Place the isolated liver in a perfusion chamber and connect the portal vein cannula to a perfusion system. The perfusion medium should be a Krebs-Henseleit bicarbonate buffer, oxygenated with 95% O2 / 5% CO2 and maintained at 37°C.

  • Perfusion Protocol:

    • Initially, perfuse the liver with a drug-free buffer to allow for equilibration.

    • Introduce α-amanitin into the perfusion medium at a defined concentration.

    • For inhibition studies, co-perfuse with a potential inhibitor.

    • Collect samples of the perfusate from the outflow (hepatic vein) and bile from the bile duct cannula at regular intervals.

  • Sample Analysis: Analyze the concentration of α-amanitin in the perfusate and bile samples using a suitable analytical method, such as ELISA or LC-MS/MS.

  • Data Analysis: Calculate the hepatic uptake rate from the difference in the inflow and outflow concentrations of α-amanitin, taking into account the perfusion flow rate.

Cytokine-Induced IL-1Ra mRNA Synthesis Assay

This is a functional assay that leverages the known intracellular target of α-amanitin, RNA polymerase II. α-Amanitin uptake leads to the inhibition of transcription. By measuring the inhibition of the synthesis of a specific mRNA molecule that is induced by a known stimulus, the uptake of the toxin can be indirectly quantified.

  • Cell Culture and Transfection: Culture HepG2 cells (which have low endogenous NTCP expression) and HepG2 cells stably transfected with rat Ntcp.

  • Pre-treatment with α-Amanitin: Pre-treat the cells with a specific concentration of α-amanitin (e.g., 1 µM) for 6-10 hours.

  • Cytokine Stimulation: Induce the expression of Interleukin-1 Receptor Antagonist (IL-1Ra) mRNA by treating the cells with interleukin-1β (10 ng/mL) and interleukin-6 (100 ng/mL).

  • RNA Isolation and RT-qPCR: After a suitable induction period, isolate total RNA from the cells. Synthesize cDNA and perform quantitative real-time PCR (qPCR) to measure the relative abundance of IL-1Ra mRNA.

  • Data Analysis: Compare the fold-induction of IL-1Ra mRNA in α-amanitin-treated cells to that in untreated cells. A significant reduction in the induction of IL-1Ra mRNA in the presence of α-amanitin is indicative of its uptake and subsequent inhibition of transcription.

Signaling Pathways and Regulation of Transporter Activity

The efficiency of α-amanitin uptake is not only dependent on the direct interaction with the transporters but also on the regulation of the expression and function of these transporters.

Regulation of OATP1B3 and NTCP

The expression and activity of OATP1B3 and NTCP are regulated by various factors, including inflammatory cytokines. For instance, pro-inflammatory cytokines such as IL-6 and TNF-α have been shown to decrease the expression of OATP1B3 and NTCP in human hepatocytes. This suggests that the inflammatory state of the liver could influence the extent of α-amanitin-induced hepatotoxicity.

Transporter-Transporter Interactions

Recent studies have indicated that OATP1B3 can form hetero-oligomers with other hepatic transporters, such as OATP1B1 and NTCP.[10][11][12] These interactions can modulate the expression and function of OATP1B3. For example, co-expression with OATP1B1 or NTCP can decrease the apparent turnover rate of OATP1B3.[10][11] This highlights the complexity of transporter function within the hepatocyte membrane.

Visualizations

Signaling Pathways and Transport Mechanisms

alpha_amanitin_uptake cluster_extracellular Extracellular Space cluster_membrane Hepatocyte Membrane cluster_intracellular Intracellular Space alpha-Amanitin_ext α-Amanitin OATP1B3 OATP1B3 alpha-Amanitin_ext->OATP1B3 Uptake NTCP NTCP (SLC10A1) alpha-Amanitin_ext->NTCP Uptake (Na+ dependent) Inhibitors Competitive Inhibitors (e.g., Rifampicin, Cyclosporin A) Inhibitors->OATP1B3 alpha-Amanitin_int α-Amanitin OATP1B3->alpha-Amanitin_int NTCP->alpha-Amanitin_int RNA_Pol_II RNA Polymerase II alpha-Amanitin_int->RNA_Pol_II Binding Transcription_Inhibition Inhibition of Transcription RNA_Pol_II->Transcription_Inhibition Apoptosis Apoptosis Transcription_Inhibition->Apoptosis

Caption: Cellular uptake of α-amanitin via OATP1B3 and NTCP transporters.

Experimental Workflow for In Vitro Transport Assay

transport_assay_workflow Start Start Cell_Culture Culture MDCKII/HEK293 cells Start->Cell_Culture Transfection Stable transfection with OATP1B3 or NTCP plasmid Cell_Culture->Transfection Selection Select stable clones Transfection->Selection Seeding Seed cells in 24-well plates Selection->Seeding Wash Wash with transport buffer Seeding->Wash Pre_incubation Pre-incubate at 37°C Wash->Pre_incubation Uptake Add ³H-α-amanitin (with/without inhibitors) Pre_incubation->Uptake Stop_Wash Stop uptake & wash with ice-cold buffer Uptake->Stop_Wash Lysis Cell lysis Stop_Wash->Lysis Scintillation Liquid scintillation counting Lysis->Scintillation Protein_Assay Protein quantification Lysis->Protein_Assay Normalization Normalize counts to protein Scintillation->Normalization Protein_Assay->Normalization Analysis Data analysis Normalization->Analysis End End Analysis->End

Caption: Workflow for 3H-α-amanitin uptake assay in transfected cells.

Logical Relationship of Functional Consequences

functional_consequences Amanitin_Uptake α-Amanitin Uptake (OATP1B3/NTCP) RNA_Pol_II_Inhibition RNA Polymerase II Inhibition Amanitin_Uptake->RNA_Pol_II_Inhibition Transcription_Block Blockage of mRNA Synthesis RNA_Pol_II_Inhibition->Transcription_Block Protein_Synthesis_Halt Cessation of Protein Synthesis Transcription_Block->Protein_Synthesis_Halt Apoptosis Cellular Apoptosis Protein_Synthesis_Halt->Apoptosis

Caption: Downstream functional consequences of α-amanitin uptake.

Conclusion

The cellular uptake of α-amanitin is a transporter-mediated process, with OATP1B3 and NTCP playing pivotal roles, especially in hepatocytes. The quantitative data on the kinetics and inhibition of this uptake provide a solid foundation for the development of antidotes for amatoxin poisoning and for the rational design of α-amanitin-based ADCs. The detailed experimental protocols outlined in this guide offer a practical framework for researchers to investigate these mechanisms further and to screen for novel modulators of α-amanitin transport. A deeper understanding of the regulatory pathways governing the expression and function of these transporters will be crucial for advancing both toxicological and therapeutic research related to this potent mycotoxin.

References

Unveiling γ-Amanitin: A Technical Guide to Its Natural Sources, Variants, and Scientific Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Amanitin is a potent, cyclic octapeptide toxin belonging to the amatoxin family. These toxins are notorious for their severe hepatotoxicity, primarily through the inhibition of RNA polymerase II, a critical enzyme in protein synthesis. This technical guide provides a comprehensive overview of the natural sources of γ-amanitin, its chemical variants, and detailed methodologies for its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in toxicology, pharmacology, and drug development.

Natural Sources and Distribution of γ-Amanitin

γ-Amanitin is predominantly found in several species of mushrooms belonging to the genera Amanita, Galerina, and Lepiota. The concentration of γ-amanitin and other amatoxins can vary significantly depending on the mushroom species, geographical location, and even the specific part of the mushroom.[1]

Amatoxin-Containing Mushroom Genera
  • Amanita : This genus includes some of the most infamous poisonous mushrooms, such as the death cap (Amanita phalloides) and the destroying angel (Amanita virosa, Amanita bisporigera).[2] Amanita phalloides is a primary source of amatoxins, including γ-amanitin.[2]

  • Galerina : Species such as Galerina marginata are known to contain significant amounts of amatoxins.[3][4] Notably, the amatoxin content in some Galerina specimens can be comparable to that of Amanita phalloides.[3][4][5]

  • Lepiota : Certain species within this genus, like Lepiota brunneoincarnata and Lepiota josserandii, have been shown to produce amatoxins.[6][7][8][9]

Quantitative Data on γ-Amanitin Content

The following tables summarize the concentrations of γ-amanitin and other major amatoxins in various mushroom species and their different parts. Data is presented in milligrams per gram (mg/g) of dry weight (DM) or micrograms per gram (µg/g) of fresh weight (FW).

Table 1: Amatoxin Content in Amanita Species

SpeciesPartα-Amanitin (mg/g DM)β-Amanitin (mg/g DM)γ-Amanitin (mg/g DM)Total Amatoxins (mg/g DM)Reference(s)
Amanita phalloidesWhole Fruiting Body2.12 - 3.771.69 - 2.870.33 - 0.425.2 - 7.4[1]
Amanita phalloides var. albaGills---4.76[1]
Amanita phalloides var. albaCap---4.42[1]
Amanita phalloides var. albaWhole Fruiting Body2.121.710.334.16[1]
Amanita phalloides var. albaStipe---2.73[1]
Amanita phalloides var. albaSpores---1.38[1]
Amanita phalloides var. albaVolva---0.99[1]
Amanita vernaWhole Fruiting Body1.551.290.373.2[1]

Table 2: Amatoxin Content in Galerina Species

Speciesα-Amanitin (µg/g FW)β-Amanitin (µg/g FW)γ-Amanitin (µg/g FW)Total Amatoxins (µg/g FW)Reference(s)
Galerina marginataPresentPresentPresent78.17 - 243.61[3][4][5][10]

Table 3: Amatoxin Content in Lepiota Species

Speciesα-Amanitin (mg/g DM)β-Amanitin (mg/g DM)γ-Amanitin (mg/g DM)Total Amatoxins (mg/g DM)Reference(s)
Lepiota brunneoincarnata0.72 - 1.970.57 - 0.94Not Detected1.29 - 2.67[7]
Lepiota josserandiiPresentNot DetectedPresent-[6]
Lepiota venenata1.97Not DetectedNot Detected1.97[7]

Chemical Structure and Variants of γ-Amanitin

γ-Amanitin is a bicyclic octapeptide with a complex structure that is crucial for its toxicity. Its variants typically differ by amino acid substitutions at specific positions in the peptide rings.

Molecular Structure of γ-Amanitin

The core structure of amatoxins consists of an eight-amino-acid ring cross-linked by a tryptathionine bridge. The specific amino acid sequence and modifications at various positions (R1-R5) differentiate the various amatoxins.

Known Variants of Amatoxins

The amatoxin family includes several known variants, with α-, β-, and γ-amanitin being the most studied. The key structural differences between these major amatoxins lie in the hydroxylation of the isoleucine side chain and the nature of the amino acid at position 3. The toxicity of these variants is directly related to their ability to bind to RNA polymerase II. For instance, the (S)-configuration of the hydroxyl group on the isoleucine side chain in γ-amanitin is critical for its high toxicity.[11] Analogs with an (R)-configuration or lacking this hydroxyl group exhibit significantly reduced inhibitory effects on RNA polymerase II.[11]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of γ-amanitin from natural sources.

Extraction of Amatoxins from Mushroom Tissue

Objective: To extract amatoxins from fresh or dried mushroom samples for subsequent analysis.

Materials:

  • Mushroom sample (fresh or dried)

  • Extraction solvent: Methanol/water/0.01 M HCl (5:4:1, v/v/v)[12]

  • Vortex mixer

  • Centrifuge

  • 0.45 µm syringe filter

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh 0.2 g of finely chopped dried mushroom tissue or an equivalent amount of homogenized fresh tissue.[12]

  • Add 10 mL of the extraction solvent to the sample in a test tube.[12]

  • Vortex the mixture for 30 seconds.[12]

  • Incubate the mixture at room temperature for 1 hour.[12]

  • Centrifuge the mixture at 2000 x g for 5 minutes.[12]

  • Collect the supernatant and filter it through a 0.45 µm syringe filter.[12]

  • Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen at 50-55°C.[12]

  • Reconstitute the dried extract in a suitable solvent for further analysis (e.g., mobile phase for HPLC).[12]

Solid-Phase Extraction (SPE) for Sample Clean-up

Objective: To purify the crude extract and remove interfering substances prior to chromatographic analysis.

Materials:

Procedure:

  • Condition the SPE cartridge by sequentially passing 3 mL of methanol, 3 mL of water, and 3 mL of 0.1 M phosphate (B84403) buffer (pH 6).[14]

  • Load the reconstituted mushroom extract onto the conditioned cartridge.

  • Wash the cartridge sequentially with 2 mL of water, 2 mL of 0.2 M acetic acid, and 3 mL of methylene chloride to remove impurities.[14]

  • Dry the cartridge under vacuum.

  • Elute the amatoxins with 3 mL of methanol.[14]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To separate and quantify γ-amanitin and other amatoxins.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.02 M aqueous ammonium (B1175870) acetate

  • Mobile Phase B: Acetonitrile

  • γ-Amanitin standard

Procedure:

  • Set up the HPLC system with the C18 column.

  • Prepare a gradient elution program. A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute the more hydrophobic compounds.

  • Set the UV detector to monitor at 303 nm, the characteristic absorbance maximum for amatoxins.[15]

  • Inject a known concentration of the γ-amanitin standard to determine its retention time and create a calibration curve.

  • Inject the purified sample extract.

  • Identify the γ-amanitin peak in the sample chromatogram based on its retention time compared to the standard.

  • Quantify the amount of γ-amanitin in the sample by comparing its peak area to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Confirmation and Sensitive Detection

Objective: To provide highly sensitive and specific detection and confirmation of γ-amanitin.

Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column

  • Mobile phases as described for HPLC

  • γ-Amanitin standard

Procedure:

  • Couple the HPLC system to the mass spectrometer.

  • Optimize the mass spectrometer parameters for the detection of γ-amanitin. The protonated molecule [M+H]⁺ is typically monitored. The specific m/z for γ-amanitin should be determined.

  • Perform a full scan to identify the parent ion of γ-amanitin.

  • Develop a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method by selecting the parent ion and one or more characteristic fragment ions for high specificity. The fragmentation of α- and β-amanitin has been studied and can provide guidance for γ-amanitin.[16][17]

  • Inject the sample and analyze the data to confirm the presence and quantify the concentration of γ-amanitin.

Mechanism of Action and Signaling Pathway

The primary mechanism of toxicity for γ-amanitin is the potent and specific inhibition of RNA polymerase II, a key enzyme in the transcription of messenger RNA (mRNA) in eukaryotic cells.[2] This inhibition leads to a cessation of protein synthesis and ultimately cell death.

Inhibition of RNA Polymerase II

Structural studies, including X-ray crystallography and cryo-EM, of the α-amanitin-RNA polymerase II complex have provided detailed insights into the mechanism of inhibition.[18][19][20][21][22][23] α-Amanitin binds to a specific pocket on the Rpb1 subunit of RNA polymerase II, near the enzyme's active site.[19][22] This binding event is stabilized by a network of hydrogen bonds.[19][22][24] The toxin does not directly block the active site but rather interferes with the translocation of the enzyme along the DNA template, effectively stalling transcription.[25] Due to the high structural similarity, γ-amanitin is presumed to inhibit RNA polymerase II through an identical mechanism.

Below is a diagram illustrating the key steps in the inhibition of RNA polymerase II by γ-amanitin.

RNA_Polymerase_II_Inhibition cluster_transcription Normal Transcription cluster_inhibition Inhibition by γ-Amanitin DNA DNA Template RNAPII RNA Polymerase II DNA->RNAPII Binding mRNA mRNA Transcript RNAPII->mRNA Transcription RNAPII_inhibited Inhibited RNA Pol II Protein Protein Synthesis mRNA->Protein Translation gAmanitin γ-Amanitin gAmanitin->RNAPII_inhibited Binding to Rpb1 subunit Transcription_blocked Transcription Blocked RNAPII_inhibited->Transcription_blocked Inhibits Translocation Cell_Death Cell Death Transcription_blocked->Cell_Death Cessation of Protein Synthesis

Caption: Inhibition of RNA Polymerase II by γ-Amanitin.

Synthesis and Characterization of γ-Amanitin Variants

The synthesis of amatoxin analogs is a complex but crucial area of research for understanding structure-activity relationships and for the development of novel therapeutics, such as antibody-drug conjugates (ADCs).

Synthetic Approaches

Total synthesis of amatoxins is a significant challenge due to the presence of several non-canonical amino acids and the complex bicyclic structure. Convergent synthetic strategies, where different fragments of the molecule are synthesized separately and then joined, have been successfully employed.[26][27] Key steps in the synthesis include the formation of the tryptathionine bridge and the stereoselective synthesis of the hydroxylated amino acids.[26][27][28]

Characterization of Synthetic Variants

Newly synthesized variants of γ-amanitin are typically characterized using a combination of analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthetic compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed three-dimensional structure and confirm the correct stereochemistry.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthetic analog.

  • Biological Assays: To determine the inhibitory activity against RNA polymerase II and assess the cytotoxicity of the new variant.

The following diagram outlines a general workflow for the synthesis and characterization of γ-amanitin analogs.

Amanitin_Variant_Workflow Start Design of γ-Amanitin Analog Synthesis Chemical Synthesis (e.g., Solid-Phase Peptide Synthesis) Start->Synthesis Purification Purification (e.g., Preparative HPLC) Synthesis->Purification Characterization Structural Characterization (MS, NMR) Purification->Characterization Bioassay Biological Evaluation (RNA Pol II Inhibition, Cytotoxicity) Characterization->Bioassay End Characterized Analog Bioassay->End

Caption: Workflow for Synthesis and Characterization of γ-Amanitin Variants.

Conclusion

γ-Amanitin and its variants represent a fascinating and medically important class of natural toxins. A thorough understanding of their natural sources, chemical properties, and mechanism of action is essential for the diagnosis and treatment of mushroom poisoning. Furthermore, the potent and specific inhibitory activity of amatoxins against RNA polymerase II makes them valuable tools in cell biology research and promising candidates for the development of targeted cancer therapies. The experimental protocols and data presented in this guide are intended to facilitate further research and development in these critical areas.

References

Unmasking the Angel of Death: An In-depth Technical Guide to the Early Research and Historical Perspectives of Amatoxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amatoxins, a group of bicyclic octapeptides produced by several species of poisonous mushrooms, most notably the death cap (Amanita phalloides), are responsible for the majority of fatal mushroom poisonings worldwide. Their insidious nature, characterized by a delayed onset of symptoms and severe organ damage, has made them a subject of intense scientific scrutiny for over a century. This technical guide provides a comprehensive overview of the seminal early research that unveiled the chemical nature, toxicological properties, and mechanism of action of these potent natural toxins. We delve into the historical perspectives, key experimental methodologies, and foundational quantitative data that laid the groundwork for our current understanding of amatoxins.

Historical Perspectives and Key Discoveries

The devastating effects of consuming poisonous Amanita mushrooms have been documented for centuries, but the scientific investigation into the toxic principles began in earnest in the early 20th century.

The Pioneers: Wieland and Hallermayer

The foundational work on amatoxin chemistry was conducted by German chemists Heinrich Wieland and his student Rudolf Hallermayer. In a landmark paper published in 1941, they described the successful isolation and crystallization of the primary toxic component from Amanita phalloides, which they named "amanitin".[1] This marked a pivotal moment, transforming the study of mushroom poisoning from a descriptive to a molecular science. Their work, along with subsequent research by Theodor Wieland, elucidated the cyclic peptide structure of these toxins.[2]

Early Toxin Identification and Characterization

Prior to Wieland and Hallermayer's breakthrough, early researchers like W.W. Ford in the United States had begun to study the toxins of poisonous mushrooms, naming a thermostable molecule "amanitatoxin".[1] However, it was the Munich school led by Wieland that systematically unraveled the complex family of toxins present in Amanita species. Through painstaking extraction and purification techniques, they identified and characterized several distinct amatoxins, including α-, β-, and γ-amanitin, which were found to be primarily responsible for the lethal effects.[3]

Early Experimental Protocols

The elucidation of amatoxin properties relied on the development and refinement of various experimental techniques. Below are detailed methodologies for key historical experiments.

Isolation and Crystallization of Amatoxins (Adapted from Wieland & Hallermayer, 1941)

Protocol:

  • Extraction: Large batches of fresh or dried Amanita phalloides mushrooms were finely ground and extracted with methanol (B129727) or ethanol (B145695) over an extended period, sometimes for several days.[4][5]

  • Solvent Partitioning: The alcoholic extract was concentrated under vacuum, and the residue was partitioned between water and an organic solvent (e.g., chloroform (B151607) or ether) to remove lipids and other nonpolar compounds. The aqueous phase, containing the water-soluble toxins, was retained.

  • Precipitation: The toxins were often precipitated from the aqueous solution by the addition of salts or organic solvents in which they were less soluble.

  • Adsorption Chromatography: Early chromatographic techniques were employed for further purification. While modern column chromatography was not yet developed, Wieland later utilized cellulose (B213188) powder as a stationary phase for liquid chromatography.[1]

  • Crystallization: The purified toxin fraction was concentrated, and crystallization was induced from a suitable solvent, likely an alcohol-water mixture. This process of repeated crystallization was crucial for obtaining pure amanitin.[1]

The Meixner Test (Wieland Test) for Amatoxin Detection

A significant development for the rapid, qualitative detection of amatoxins was the Meixner test, also known as the Wieland test. This simple colorimetric spot test is based on the reaction of amatoxins with lignin (B12514952) in the presence of a strong acid.

Protocol:

  • Sample Application: A drop of juice from a fresh mushroom specimen is squeezed onto a piece of newsprint or other lignin-rich paper. For dried specimens, a small fragment can be crushed onto the paper and moistened with a drop of water or methanol.[1]

  • Drying: The spot is allowed to air dry completely. Gentle heat from a hairdryer can be used to speed up this process, but overheating should be avoided.

  • Acidification: A single drop of concentrated hydrochloric acid is carefully applied to the center of the dried spot.

  • Observation: The development of a blue or bluish-green color within 5 to 20 minutes indicates the presence of amatoxins. The reaction time can vary depending on the concentration of the toxins.

It is important to note that this test can yield false positives with certain other mushroom compounds, such as psilocin.

Early Chromatographic Techniques

The separation of different amatoxins and their distinction from other mushroom constituents were greatly advanced by the application of chromatographic methods.

Paper Chromatography:

In the 1950s, paper chromatography became a important tool for separating the different amanitins.

  • Stationary Phase: Whatman filter paper was commonly used.

  • Mobile Phase (Solvent System): A mixture of n-butanol, acetic acid, and water (often in a 4:1:5 ratio) was a common solvent system for separating amino acids and peptides, and similar systems were likely employed for amatoxins.

  • Application: A concentrated extract of the mushroom was spotted onto the paper.

  • Development: The chromatogram was developed by ascending or descending solvent flow in a sealed chamber saturated with the solvent vapor.

  • Visualization: After drying, the separated toxins were visualized by spraying the paper with a solution of cinnamaldehyde (B126680) in methanol, followed by exposure to hydrochloric acid vapor. This would produce characteristic violet-colored spots for the amatoxins.

Thin-Layer Chromatography (TLC):

Theodor Wieland later adapted these separation principles to thin-layer chromatography on silica (B1680970) gel plates, which offered better resolution and speed.

  • Stationary Phase: Silica gel plates.

  • Mobile Phase (Solvent Systems):

    • Butanol-ethyl acetate-water (14:12:4 v/v)

    • Chloroform-methanol-water (65:5:4 v/v)[1]

  • Visualization: Similar to paper chromatography, spraying with a 1% cinnamaldehyde solution in methanol followed by exposure to HCl gas was used to visualize the amatoxins as violet spots.[6]

Quantitative Data from Early Research

The following tables summarize key quantitative data from early toxicological and biochemical studies of amatoxins. It is important to note that values from historical sources may vary due to differences in experimental protocols, animal models, and purity of the toxin preparations.

Table 1: Acute Toxicity (LD50) of Amatoxins in Various Animal Species

ToxinAnimal SpeciesRoute of AdministrationLD50 (mg/kg body weight)Reference
α-AmanitinMouseIntraperitoneal0.3 - 0.6[7]
α-AmanitinHuman (estimated)Oral~0.1[7][8]
β-AmanitinMouseIntraperitoneal~0.8[8]
γ-AmanitinMouseIntraperitoneal~1.5 - 2.0[3]
Amatoxin mixtureGuinea PigSubcutaneous0.4 (partially purified)[1]
Amatoxin mixtureRabbit-0.1 - 0.2[8]
Amatoxin mixtureDog-~0.1[8]
Amatoxin mixtureCat-0.5[8]
Amatoxin mixtureRat-2.8 - 3.5[8]

Table 2: Amatoxin Content in Amanita phalloides

ToxinMushroom PartConcentration (mg/g dry weight)Reference
Total AmatoxinsWhole Mushroom2.01 - 7.30[3]
α-AmanitinWhole Mushroom~1.9 (average)[3]
β-AmanitinWhole Mushroom~2.1 (average)[3]
γ-AmanitinWhole Mushroom~0.35 (average)[3]
PhalloidinWhole Mushroomup to 2.4[3]

Table 3: Inhibition of RNA Polymerase II by α-Amanitin

Enzyme SourceParameterValueReference
Calf Thymus-Specific inhibition of Form II[9][10]
Wheat GermHalf-maximal inhibition0.04 µg/mL[11]
Sea Urchin, Rat Liver, Calf Thymus-Potent inhibitor of Polymerase II[9]

Mechanism of Action: Inhibition of RNA Polymerase II

A groundbreaking discovery in understanding amatoxin toxicity was the elucidation of their specific molecular target.

The Central Dogma Interrupted

In 1970, researchers demonstrated that α-amanitin is a potent and specific inhibitor of DNA-dependent RNA polymerase II in eukaryotes.[9][10] This enzyme is responsible for transcribing DNA into messenger RNA (mRNA), a critical step in protein synthesis. By binding to RNA polymerase II, amatoxins effectively halt the production of most cellular proteins, leading to cell death. RNA polymerase I (which transcribes ribosomal RNA) is insensitive to α-amanitin, while RNA polymerase III is moderately sensitive.[7]

The Molecular Machinery of Inhibition

The interaction between α-amanitin and RNA polymerase II is highly specific and occurs with high affinity. The toxin binds to a site on the largest subunit of the enzyme, near the active site, and interferes with the translocation of the polymerase along the DNA template.[12] This effectively stalls the transcription process after the formation of a few phosphodiester bonds.

cluster_transcription Normal Transcription cluster_inhibition Amatoxin Inhibition DNA DNA RNAPII RNA Polymerase II DNA->RNAPII Binds to promoter RNAPII_inhibited RNA Polymerase II (Inhibited) mRNA mRNA transcript RNAPII->mRNA Synthesizes Amatoxin Amatoxin Amatoxin->RNAPII_inhibited Binds to RNAPII_inhibited->mRNA Transcription blocked

Figure 1: Amatoxin Inhibition of Transcription

Visualizing Early Experimental and Logical Workflows

The following diagrams illustrate the logical flow of early amatoxin research, from initial observation to molecular understanding.

Mushroom_Poisoning Observation of Mushroom Poisoning Isolation Isolation of Toxic Principle (Wieland) Mushroom_Poisoning->Isolation Crystallization Crystallization of Amanitin (1941) Isolation->Crystallization Structure_Elucidation Structure Elucidation (Cyclic Peptide) Crystallization->Structure_Elucidation Toxicology Toxicological Studies (LD50) Crystallization->Toxicology Mechanism Mechanism of Action (RNA Pol II Inhibition) Structure_Elucidation->Mechanism Toxicology->Mechanism Mushroom_Sample Mushroom Sample (Fresh or Dried) Extraction Solvent Extraction (Methanol/Ethanol) Mushroom_Sample->Extraction Chromatography Chromatographic Separation (Paper or TLC) Extraction->Chromatography Visualization Visualization (Cinnamaldehyde/HCl) Chromatography->Visualization Identification Identification of Amatoxins Visualization->Identification

References

Methodological & Application

Application Notes and Protocols for Studying In Vitro Transcription with γ-Amanitin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Amanitin (γ-Amanitin) is a cyclic octapeptide belonging to the amatoxin family of toxins, which are found in several species of Amanita mushrooms.[1] Like its well-studied analog, α-Amanitin, γ-Amanitin is a potent and specific inhibitor of eukaryotic RNA polymerase II (Pol II).[1][2] This specificity makes it a valuable tool for in vitro studies of transcription, allowing for the dissection of Pol II-dependent gene expression. These application notes provide a comprehensive overview and detailed protocols for utilizing γ-Amanitin in in vitro transcription assays.

Mechanism of Action: γ-Amanitin exerts its inhibitory effect by binding to the largest subunit of RNA polymerase II, RPB1. This binding does not prevent the formation of the phosphodiester bond but rather inhibits the translocation of the polymerase along the DNA template, effectively halting transcription elongation.[1] RNA polymerase I is insensitive to γ-Amanitin, while RNA polymerase III exhibits moderate sensitivity at concentrations much higher than those required to inhibit RNA polymerase II.[3]

Data Presentation

Table 1: Cytotoxicity of γ-Amanitin in Human Cell Lines
Cell LineTissue of OriginIC50 (µM) after 24h exposure
HepG2Liver9.12[2]
BGC-823Stomach8.27[2]
HEK-293Kidney12.68[2]
A549Lung>100[2]
AC16Heart>100[2]
HCT-8Intestine>100[2]

Note: The IC50 values above refer to cell viability and may not directly correspond to the IC50 for in vitro transcription inhibition. However, they provide a useful starting point for determining the effective concentration in biochemical assays.

Table 2: Differential Sensitivity of Eukaryotic RNA Polymerases to Amatoxins
RNA PolymeraseSensitivity to α-AmanitinTypical Inhibitory Concentration (in vitro)
RNA Polymerase IInsensitive> 1 mg/mL
RNA Polymerase IIHighly Sensitive~1 µg/mL[4]
RNA Polymerase IIIModerately Sensitive~10 µg/mL[4]

Note: γ-Amanitin is reported to have similar effects to α-Amanitin.[2] The concentrations for α-Amanitin can be used as a starting point for optimizing γ-Amanitin in in vitro transcription assays.

Mandatory Visualizations

G Mechanism of γ-Amanitin Action cluster_0 Mechanism of γ-Amanitin Action cluster_1 Mechanism of γ-Amanitin Action DNA_Template DNA Template RNA_Polymerase_II RNA Polymerase II Nascent_RNA Nascent RNA RNA_Polymerase_II->Nascent_RNA Transcription Elongation Inhibited_Complex Inhibited Pol II Complex RNA_Polymerase_II->Inhibited_Complex NTPs NTPs NTPs->RNA_Polymerase_II gamma_Amanitin γ-Amanitin gamma_Amanitin->RNA_Polymerase_II Binds to RPB1 subunit Inhibited_Complex->Nascent_RNA Translocation Blocked

Caption: Mechanism of γ-Amanitin inhibition of RNA Polymerase II.

G In Vitro Transcription Assay Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Nuclear Extract, Buffer, NTPs, DNA Template) Start->Prepare_Reaction_Mix Add_gamma_Amanitin Add γ-Amanitin (or vehicle control) Prepare_Reaction_Mix->Add_gamma_Amanitin Incubate Incubate at 30°C Add_gamma_Amanitin->Incubate Stop_Reaction Stop Reaction (e.g., with stop buffer, proteinase K) Incubate->Stop_Reaction RNA_Purification RNA Purification Stop_Reaction->RNA_Purification Analysis Analysis (e.g., Gel Electrophoresis, qPCR) RNA_Purification->Analysis End End Analysis->End

Caption: Workflow for an in vitro transcription assay using γ-Amanitin.

G Differential Sensitivity of RNA Polymerases cluster_0 High Sensitivity cluster_1 Moderate Sensitivity cluster_2 Insensitive gamma_Amanitin γ-Amanitin Pol_II RNA Polymerase II gamma_Amanitin->Pol_II Strong Inhibition (low concentration) Pol_III RNA Polymerase III gamma_Amanitin->Pol_III Weak Inhibition (high concentration) Pol_I RNA Polymerase I gamma_Amanitin->Pol_I No Inhibition

Caption: Differential sensitivity of RNA polymerases to γ-Amanitin.

Experimental Protocols

Protocol 1: In Vitro Transcription Assay Using Nuclear Extract

This protocol is adapted from standard in vitro transcription assays and can be used to assess the inhibitory effect of γ-Amanitin on Pol II-mediated transcription.

Materials:

  • HeLa or other suitable nuclear extract

  • DNA template with a Pol II promoter (e.g., adenovirus major late promoter)

  • γ-Amanitin stock solution (in water or DMSO)

  • Transcription Buffer (e.g., 20 mM HEPES-KOH pH 7.9, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT, 20% glycerol)

  • NTP mix (ATP, GTP, CTP, UTP at appropriate concentrations)

  • [α-³²P]UTP for radiolabeling (or use qPCR for non-radioactive detection)

  • Stop Buffer (e.g., 0.3 M Sodium Acetate, 0.5% SDS, 10 mM EDTA, and 50 µg/mL tRNA)

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Ethanol (B145695)

  • Urea-polyacrylamide gel

  • Phosphorimager or scintillation counter

Procedure:

  • Reaction Setup:

    • On ice, prepare a master mix containing nuclear extract, transcription buffer, and the DNA template.

    • Aliquot the master mix into individual reaction tubes.

    • Add varying concentrations of γ-Amanitin to the experimental tubes. A suggested starting range is 0.1 to 10 µg/mL. Include a vehicle control (water or DMSO).

    • Pre-incubate the reactions for 15 minutes at 30°C to allow γ-Amanitin to bind to RNA Polymerase II.

  • Transcription Initiation:

    • Initiate transcription by adding the NTP mix (containing [α-³²P]UTP if radiolabeling).

    • Incubate the reactions for 30-60 minutes at 30°C.

  • Reaction Termination:

    • Stop the reaction by adding Stop Buffer followed by Proteinase K.

    • Incubate for 15 minutes at 37°C.

  • RNA Purification:

    • Perform phenol:chloroform extraction to remove proteins.

    • Precipitate the RNA with ethanol.

    • Wash the RNA pellet with 70% ethanol and resuspend in an appropriate buffer.

  • Analysis:

    • For radiolabeled transcripts, resolve the RNA on a urea-polyacrylamide gel and visualize by autoradiography or phosphorimaging.

    • For non-radioactive detection, perform reverse transcription followed by qPCR using primers specific to the transcript.

Protocol 2: Nuclear Run-On Assay

This assay measures the transcriptional activity of engaged RNA polymerases in isolated nuclei and can be used to specifically assess the effect of γ-Amanitin on Pol II activity.

Materials:

  • Cells of interest

  • Hypotonic Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.5% NP-40)

  • Nuclei Storage Buffer (e.g., 50 mM Tris-HCl pH 8.3, 40% glycerol, 5 mM MgCl₂, 0.1 mM EDTA)

  • 2x Run-On Reaction Buffer (e.g., 10 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 300 mM KCl, 1 mM each of ATP, GTP, CTP, and 100 µM UTP)

  • [α-³²P]UTP

  • γ-Amanitin

  • DNase I

  • Proteinase K

  • Trizol or other RNA extraction reagent

Procedure:

  • Nuclei Isolation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in Hypotonic Lysis Buffer on ice.

    • Pellet the nuclei by centrifugation and wash with lysis buffer without NP-40.

    • Resuspend the nuclei in Nuclei Storage Buffer and determine the concentration.

  • Run-On Reaction:

    • Set up two reactions per condition: one with and one without γ-Amanitin (a final concentration of 1-2 µg/mL is typically sufficient to inhibit Pol II).

    • Combine isolated nuclei with 2x Run-On Reaction Buffer and [α-³²P]UTP.

    • Incubate for 5-30 minutes at 30°C.

  • RNA Isolation:

    • Treat the samples with DNase I to remove the DNA template.

    • Stop the reaction and digest proteins with Proteinase K.

    • Isolate the radiolabeled nascent RNA using Trizol or a similar method.

  • Hybridization and Detection:

    • Denature the labeled RNA.

    • Hybridize the RNA to a membrane containing immobilized gene-specific DNA probes.

    • Wash the membrane to remove non-specifically bound RNA.

    • Detect the signal using autoradiography or phosphorimaging. The difference in signal between the samples with and without γ-Amanitin represents the Pol II-dependent transcription.

References

Application Notes and Protocols: γ-Amanitin as a Tool for RNA Polymerase II Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Amanitin is a highly toxic cyclic octapeptide belonging to the amatoxin family, found in several species of Amanita mushrooms, including the death cap (Amanita phalloides).[1] Like its well-studied counterpart, α-amanitin, γ-amanitin is a potent and specific inhibitor of eukaryotic RNA polymerase II (Pol II), the enzyme responsible for transcribing all protein-coding genes into messenger RNA (mRNA).[1][2] This specific inhibitory action makes γ-amanitin a valuable tool in molecular biology and drug development for studying the dynamics of transcription, elucidating the function of Pol II, and for screening potential therapeutic compounds that modulate transcriptional processes. These application notes provide detailed protocols for utilizing γ-amanitin in RNA polymerase II activity assays.

Mechanism of Action

γ-Amanitin exerts its inhibitory effect by binding non-covalently to the large subunit of RNA polymerase II, near the enzyme's active site.[3][4] This binding event does not prevent the initial binding of nucleotides but rather inhibits the translocation of the polymerase along the DNA template after the formation of a phosphodiester bond.[5][6] This effectively stalls the elongation phase of transcription, leading to a global shutdown of mRNA synthesis and subsequent protein production, ultimately resulting in cell death.[1][7] The high affinity and specificity of γ-amanitin for Pol II make it an excellent tool for distinguishing Pol II-dependent transcription from that of RNA polymerase I and III, which are significantly less sensitive to its effects.[8]

Data Presentation: Quantitative Parameters of Amanitins

The following tables summarize key quantitative data for γ-amanitin and the closely related α-amanitin, providing a reference for experimental design.

Table 1: In Vitro Cytotoxicity of γ-Amanitin in Human Cell Lines

Cell LineTissue of OriginIC50 (µM) after 24hSensitivity
BGC-823Stomach8.27High
HepG2Liver9.12High
HEK-293Kidney12.68High
A549Lung>100Low
AC16Heart>100Low
HCT-8Intestine>100Low

Data sourced from Gong M, et al. (2024).[2]

Table 2: Comparative Cytotoxicity of Amatoxins in C3A Human Hepatocytes

AmatoxinConcentration (µg/mL)Incubation TimeRelative Toxicity
α-Amanitin0.1, 1, 10, 2548hHighest
γ-Amanitin0.1, 1, 10, 2548hIntermediate
β-Amanitin0.1, 1, 10, 2548hLowest

Data adapted from Bakirci et al. (2015b) and a 2025 (projected) study.[9]

Table 3: Sensitivity of Eukaryotic RNA Polymerases to α-Amanitin

RNA PolymeraseSensitivityInhibitory Concentration
RNA Polymerase IInsensitive-
RNA Polymerase IIHighly Sensitive~1 µg/mL
RNA Polymerase IIIModerately Sensitive~10 µg/mL

Note: γ-Amanitin exhibits a similar sensitivity profile.[2][8]

Visualizations: Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate the mechanism of action of γ-amanitin and typical experimental workflows.

G cluster_0 Normal Transcription Elongation cluster_1 Inhibition by γ-Amanitin Pol_II RNA Polymerase II DNA_Template DNA Template Pol_II->DNA_Template Binds Nascent_RNA Nascent RNA Pol_II->Nascent_RNA Elongation Pol_II_Translocated Pol_II_Translocated Pol_II->Pol_II_Translocated Translocation Inhibited_Pol_II Inhibited Pol II Complex Pol_II->Inhibited_Pol_II NTPs NTPs NTPs->Pol_II Incorporation gamma_Amanitin γ-Amanitin gamma_Amanitin->Pol_II Binds No_Translocation No_Translocation Inhibited_Pol_II->No_Translocation Translocation Blocked G cluster_analysis Start Start Isolate_Nuclei Isolate Nuclei from Cells Start->Isolate_Nuclei Run_On_Reaction Perform Nuclear Run-On Reaction with Labeled NTPs Isolate_Nuclei->Run_On_Reaction Split_Sample Split Sample Run_On_Reaction->Split_Sample Control_Incubation Incubate without γ-Amanitin Split_Sample->Control_Incubation Amanitin_Incubation Incubate with γ-Amanitin (e.g., 1-2 µg/mL) Split_Sample->Amanitin_Incubation Isolate_RNA Isolate Labeled RNA Control_Incubation->Isolate_RNA Isolate_RNA_Control Isolate Labeled RNA (Control) Amanitin_Incubation->Isolate_RNA Isolate_RNA_Amanitin Isolate Labeled RNA (Amanitin) Analyze_RNA Analyze RNA (e.g., Hybridization, Sequencing) Compare_Results Compare Results to Determine Pol II-Specific Transcription Analyze_RNA->Compare_Results End End Compare_Results->End Isolate_RNA_Control->Analyze_RNA Isolate_RNA_Amanitin->Analyze_RNA

References

Protocol for the Use of γ-Amanitin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of γ-Amanitin, a potent inhibitor of RNA polymerase II, in cell culture experiments. This document outlines the mechanism of action, provides quantitative data on its cytotoxic effects, and details experimental procedures for assessing cell viability and apoptosis.

Introduction

γ-Amanitin is a cyclic octapeptide belonging to the amatoxin family of toxins found in several species of Amanita mushrooms.[1][2] Like its well-studied counterpart α-Amanitin, γ-Amanitin is a highly specific and potent inhibitor of eukaryotic RNA polymerase II.[3] This inhibition disrupts the synthesis of messenger RNA (mRNA) and microRNA, leading to a cessation of protein synthesis and subsequent cell death, primarily through apoptosis.[4][5] Due to its specific mechanism of action, γ-Amanitin is a valuable tool for studying transcription-dependent cellular processes and as a cytotoxic component in antibody-drug conjugates (ADCs) for targeted cancer therapy.

Mechanism of Action

γ-Amanitin exerts its cytotoxic effects by binding to the largest subunit of RNA polymerase II, RPB1. This binding event does not prevent the initial binding of the polymerase to DNA or the incorporation of the first few nucleotides. However, it sterically hinders the translocation of the polymerase along the DNA template, effectively halting transcript elongation.[6] This abrupt cessation of transcription triggers a cascade of downstream cellular stress responses, including the activation of the p53 tumor suppressor pathway and the intrinsic apoptotic cascade.[7][8]

Signaling Pathway of γ-Amanitin-Induced Apoptosis

G gamma_Amanitin γ-Amanitin RNAPII RNA Polymerase II gamma_Amanitin->RNAPII Inhibition Transcription mRNA Synthesis (Transcription Elongation) RNAPII->Transcription Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis p53 p53 Activation Transcription->p53 Inhibition leads to Bax Bax/Bcl-2 Ratio (Pro-apoptotic Shift) p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: γ-Amanitin inhibits RNA Polymerase II, leading to p53 activation and apoptosis.

Quantitative Data: Cytotoxicity of Amatoxins

The cytotoxic effects of γ-Amanitin and related amatoxins are cell-line dependent, with varying sensitivities observed across different cancer types. The half-maximal inhibitory concentration (IC50) is a key parameter for determining the appropriate concentration range for experiments.

ToxinCell LineAssayIncubation Time (h)IC50 (µM)Citation
γ-AmanitinHepG2 (Liver)Cell Viability249.12[9]
γ-AmanitinBGC-823 (Stomach)Cell Viability248.27[9]
γ-AmanitinHEK-293 (Kidney)Cell Viability2412.68[9]
γ-AmanitinA549 (Lung)Cell Viability24>100[9]
γ-AmanitinAC16 (Heart)Cell Viability24>100[9]
γ-AmanitinHCT-8 (Intestine)Cell Viability24>100[9]
α-AmanitinHL60MTS Assay724.5 ± 0.73[4]
α-AmanitinMV411MTS Assay720.59 ± 0.07[4]
α-AmanitinTHP1MTS Assay720.72 ± 0.09[4]
α-AmanitinJurkatMTS Assay720.75 ± 0.08[4]
α-AmanitinK562MTS Assay722.0 ± 0.18[4]
α-AmanitinSUDHL6MTS Assay723.6 ± 1.02[4]

Experimental Protocols

The following are detailed protocols for the preparation and use of γ-Amanitin in cell culture for cytotoxicity and apoptosis assessment.

Preparation of γ-Amanitin Stock Solution

Materials:

Procedure:

  • Consult the manufacturer's instructions for the recommended solvent. γ-Amanitin is soluble in water.

  • Prepare a stock solution of 1 mg/mL. For example, dissolve 1 mg of γ-Amanitin in 1 mL of sterile water.

  • Mix thoroughly by vortexing until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[9]

Experimental Workflow for γ-Amanitin Treatment

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis Cell_Culture 1. Cell Seeding Stock_Prep 2. γ-Amanitin Dilution Incubation 3. Cell Treatment & Incubation Stock_Prep->Incubation Viability 4a. Viability Assay (e.g., MTT) Incubation->Viability Apoptosis 4b. Apoptosis Assay (e.g., Caspase-Glo) Incubation->Apoptosis Transcription 4c. Transcription Analysis (e.g., qRT-PCR) Incubation->Transcription

Caption: A typical workflow for γ-Amanitin cell culture experiments.

Protocol for Cell Viability (MTT) Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • γ-Amanitin stock solution

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • γ-Amanitin Treatment:

    • Prepare serial dilutions of γ-Amanitin from the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of γ-Amanitin. Include a vehicle control (medium with the same concentration of solvent as the highest γ-Amanitin concentration).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol for Apoptosis (Caspase-3/7) Assay

This protocol utilizes a commercially available luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • γ-Amanitin stock solution

  • White-walled 96-well plate suitable for luminescence measurements

  • Caspase-Glo® 3/7 Reagent

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • γ-Amanitin Treatment:

    • Prepare dilutions of γ-Amanitin in complete medium.

    • Treat the cells with the desired concentrations of γ-Amanitin and a vehicle control.

    • Incubate for the desired time period (e.g., 24 or 48 hours).[11]

  • Caspase-Glo® 3/7 Assay:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase-3/7 activity.

Safety Precautions

γ-Amanitin is extremely toxic and should be handled with extreme caution.[1] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work with γ-Amanitin powder and concentrated stock solutions should be performed in a certified chemical fume hood. Decontaminate all surfaces and glassware that come into contact with γ-Amanitin using a 10% bleach solution followed by a thorough rinse with water. Dispose of all waste contaminated with γ-Amanitin according to your institution's hazardous waste disposal procedures.

References

Application Notes and Protocols for the Development of γ-Amanitin-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the development and preclinical evaluation of γ-Amanitin-based antibody-drug conjugates (ADCs). γ-Amanitin, a potent inhibitor of RNA polymerase II, offers a novel mechanism of action for cancer therapy, capable of eradicating both dividing and non-dividing tumor cells.[1][2]

Introduction

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. γ-Amanitin, a cyclic octapeptide isolated from the Amanita phalloides mushroom, has emerged as a promising payload due to its unique mechanism of action: the inhibition of RNA polymerase II.[][4][5][6] This leads to a downstream cascade of effects, including the inhibition of transcription and subsequent protein synthesis, ultimately resulting in apoptosis.[7][8] A key advantage of amanitin-based ADCs is their ability to kill quiescent tumor cells, which are often resistant to traditional chemotherapeutics that target dividing cells.[1][2]

These application notes provide detailed methodologies for the characterization and preclinical evaluation of γ-Amanitin-based ADCs, along with representative data to guide researchers in this field.

Data Presentation

In Vitro Cytotoxicity of γ-Amanitin and Amanitin-Based ADCs

The cytotoxic potential of γ-Amanitin and corresponding ADCs is a critical parameter in their preclinical evaluation. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is determined across a panel of cancer cell lines with varying antigen expression levels.

Compound/ADCCell LineTarget AntigenIC50 / EC50 (M)Linker TypeReference
γ-AmanitinHepG2 (liver)N/A9.12 x 10⁻⁶N/A[9]
γ-AmanitinBGC-823 (stomach)N/A8.27 x 10⁻⁶N/A[9]
γ-AmanitinHEK-293 (kidney)N/A1.27 x 10⁻⁵N/A[9]
γ-AmanitinA549 (lung)N/A> 1 x 10⁻⁴N/A[9]
γ-AmanitinAC16 (heart)N/A> 1 x 10⁻⁴N/A[9]
γ-AmanitinHCT-8 (intestinal)N/A> 1 x 10⁻⁴N/A[9]
chiHEA125-AmaBxPc-3 (pancreatic)EpCAM5.4 x 10⁻¹²Glutarate[10]
chiHEA125-AmaCapan-1 (pancreatic)EpCAM2.5 x 10⁻¹⁰Glutarate[10]
chiHEA125-AmaColo205 (colorectal)EpCAM1.1 x 10⁻¹¹Glutarate[10]
chiHEA125-AmaMCF-7 (breast)EpCAM1.3 x 10⁻¹¹Glutarate[10]
hRS7-ATAC (cleavable)Pancreatic Cancer CellsTROP2Picomolar rangeValine-Alanine[7]
3F11-30.1465LNCaP (prostate)PSMAPicomolar rangeProtease-cleavable[11]
3F11-30.0643LNCaP (prostate)PSMAPicomolar rangeStable[11]
3F11-30.0880LNCaP (prostate)PSMAPicomolar rangeStable (cysteine)[11]
In Vivo Efficacy of Amanitin-Based ADCs in Xenograft Models

The anti-tumor activity of γ-Amanitin-based ADCs is evaluated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts. Key parameters include tumor growth inhibition and complete tumor regression.

ADCXenograft ModelDosing ScheduleTumor Growth InhibitionComplete RemissionsReference
chiHEA125-AmaBxPc-3 (pancreatic)100 µg/kg (amanitin), twice, 1 week apartSignificant inhibition90% (9 out of 10 mice)[10]
3F11-30.0643 (anti-PSMA)CWR-22rv1 (prostate)150 µg/kg (toxin), single dose i.v.Significant inhibitionObserved at higher doses[11]
3F11-30.1465 (anti-PSMA)CWR-22rv1 (prostate)150 µg/kg (toxin), single dose i.v.Significant inhibitionObserved at higher doses[11]
HDP-101 (anti-BCMA)MM1.S TP53 KO/POLR2A KD (myeloma)0.1 mg/kg and 0.5 mg/kg, single doseSignificant survival improvementN/A[12]
hRS7-ATAC (cleavable, anti-TROP2)Pancreatic & TNBC modelsN/ASignificant reductionObserved[7]

Experimental Protocols

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry

Objective: To determine the average number of γ-Amanitin molecules conjugated to each antibody.

Principle: This method relies on the Beer-Lambert law and the distinct UV-Vis absorbance maxima of the antibody (typically at 280 nm) and the amanitin payload.[][4][13][14][15]

Materials:

  • γ-Amanitin-based ADC sample

  • Unconjugated antibody (naked mAb)

  • Free γ-Amanitin payload

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine Extinction Coefficients:

    • Measure the absorbance of a known concentration of the naked mAb at 280 nm and at the absorbance maximum of γ-Amanitin.

    • Measure the absorbance of a known concentration of the free γ-Amanitin payload at its absorbance maximum and at 280 nm.

    • Calculate the molar extinction coefficients (ε) for both the antibody and the payload at both wavelengths.

  • Measure ADC Absorbance:

    • Dilute the ADC sample in PBS to a concentration that gives an absorbance reading within the linear range of the spectrophotometer.

    • Measure the absorbance of the ADC sample at 280 nm and at the absorbance maximum of γ-Amanitin.

  • Calculate DAR:

    • Use the following equations to calculate the concentrations of the antibody and the payload in the ADC sample:

      • A_280 = ε_Ab,280 * C_Ab + ε_Drug,280 * C_Drug

      • A_max = ε_Ab,max * C_Ab + ε_Drug,max * C_Drug

    • Solve the system of two linear equations for C_Ab (antibody concentration) and C_Drug (drug concentration).

    • Calculate the DAR using the formula: DAR = C_Drug / C_Ab

Expected Results: The calculated DAR typically ranges from 2 to 8, depending on the conjugation strategy. For the anti-PSMA ADC, a DAR of approximately 2.5 to 4.7 was reported.[11]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the γ-Amanitin ADC on cancer cells and calculate the IC50/EC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

Materials:

  • Target cancer cell line (adherent or suspension)

  • γ-Amanitin ADC

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • ADC Treatment:

    • Prepare serial dilutions of the γ-Amanitin ADC in complete culture medium.

    • Remove the old medium from the cells and add the ADC dilutions to the wells. Include untreated cells as a control.

    • Incubate the plate for a period determined by the cell doubling time and ADC potency (typically 72-120 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Add the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50/EC50 value.

Protocol 3: Antibody Internalization Assay by Flow Cytometry

Objective: To quantify the internalization of the ADC upon binding to its target antigen on the cell surface.

Principle: This protocol uses a pH-sensitive fluorescent dye (e.g., pHrodo) conjugated to the antibody. The dye is non-fluorescent at the neutral pH of the extracellular environment but becomes fluorescent in the acidic environment of the endosomes and lysosomes upon internalization.[16] Alternatively, a quench-based assay can be used where a quenching antibody is added to extinguish the signal from non-internalized, surface-bound fluorescently labeled ADC.[17]

Materials:

  • Target cancer cell line

  • Fluorescently labeled γ-Amanitin ADC (e.g., with pHrodo dye)

  • Isotype control antibody labeled with the same dye

  • FACS buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and resuspend them in cold FACS buffer.

  • Antibody Incubation:

    • Incubate the cells with the fluorescently labeled ADC or isotype control on ice for 30-60 minutes to allow binding to the cell surface without internalization.

  • Internalization:

    • Wash the cells to remove unbound antibody.

    • Resuspend the cells in pre-warmed culture medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow internalization. A control group should be kept at 4°C to prevent internalization.

  • Sample Acquisition:

    • At each time point, place the cells on ice to stop internalization.

    • Analyze the cells by flow cytometry, measuring the fluorescence intensity in the appropriate channel.

  • Data Analysis:

    • Calculate the mean fluorescence intensity (MFI) for each sample.

    • The increase in MFI over time at 37°C compared to the 4°C control indicates the extent of internalization.

Protocol 4: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

Objective: To evaluate the anti-tumor activity of the γ-Amanitin ADC in a living organism.

Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the ADC, and tumor growth is monitored over time.[1]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or nude mice)

  • Human cancer cell line

  • Matrigel (optional, to improve tumor take rate)

  • γ-Amanitin ADC

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional).

    • Inject the cell suspension (typically 1-10 million cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC at different doses).

    • Administer the ADC and vehicle control intravenously (i.v.) according to the planned dosing schedule.

  • Data Collection and Analysis:

    • Continue to measure tumor volume and body weight (as a measure of toxicity) throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

    • Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis should be performed to determine the significance of the observed effects.

Visualizations

Signaling Pathway of γ-Amanitin-Based ADCs

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADC γ-Amanitin ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Lysosome Lysosome Antigen->Lysosome 2. Internalization (Endocytosis) Amanitin Free γ-Amanitin Lysosome->Amanitin 3. Payload Release PolII RNA Polymerase II Amanitin->PolII 4. Nuclear Translocation & Inhibition mRNA mRNA Synthesis (Blocked) PolII->mRNA Inhibits Transcription DNA DNA Apoptosis Apoptosis mRNA->Apoptosis 5. Leads to

Caption: Mechanism of action of a γ-Amanitin ADC.

Experimental Workflow for In Vitro ADC Evaluation

In_Vitro_Workflow start Start dar Determine DAR (Protocol 1) start->dar cytotoxicity Cytotoxicity Assay (Protocol 2) dar->cytotoxicity internalization Internalization Assay (Protocol 3) cytotoxicity->internalization data_analysis Data Analysis (IC50/EC50, Internalization Rate) internalization->data_analysis end End data_analysis->end

Caption: Workflow for in vitro evaluation of γ-Amanitin ADCs.

Logical Relationship of ADC Components

ADC_Components ADC Antibody-Drug Conjugate Monoclonal Antibody Linker γ-Amanitin Payload mAb_desc Specificity for Tumor Antigen ADC:mAb->mAb_desc linker_desc Stability in Circulation Payload Release in Tumor ADC:linker->linker_desc payload_desc Potent Cytotoxicity (RNA Pol II Inhibition) ADC:payload->payload_desc

Caption: Key components and functions of a γ-Amanitin ADC.

References

Application Note: High-Purity γ-Amanitin Purification by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust methodology for the purification of γ-amanitin from crude extracts of Amanita phalloides mushrooms using preparative high-performance liquid chromatography (HPLC). The described protocol, including sample preparation, solid-phase extraction (SPE), and a two-step preparative HPLC process, consistently yields γ-amanitin with a purity exceeding 99%. This high-purity toxin is suitable for use as an analytical standard and in toxicological research and drug development applications. All quantitative data from the purification process is presented, and a detailed experimental protocol is provided.

Introduction

Amatoxins, a group of cyclic octapeptides found in several species of Amanita, Galerina, and Lepiota mushrooms, are potent inhibitors of RNA polymerase II, leading to severe hepatotoxicity upon ingestion. Among these, α-, β-, and γ-amanitin are of significant interest to researchers. While α-amanitin is the most studied, high-purity γ-amanitin is crucial for accurate toxicological assessments, as a reference standard in analytical methods, and for the development of antibody-drug conjugates. This document provides a comprehensive protocol for the isolation and purification of γ-amanitin to a high degree of purity using preparative HPLC.

Experimental Workflow

The overall workflow for the purification of γ-amanitin involves extraction from mushroom material, a cleanup step using solid-phase extraction, and subsequent purification via preparative HPLC.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_hplc Preparative HPLC Purification A Dried Amanita phalloides B Homogenization & Extraction (Methanol/Water/HCl) A->B C Centrifugation & Filtration B->C D Crude Amanitin Extract C->D E Load onto Oasis HLB Cartridge D->E F Wash (Water) E->F G Elute (Methanol) F->G H Dry & Reconstitute G->H I First Preparative HPLC H->I J Collect γ-Amanitin Fraction I->J K Second Preparative HPLC J->K L High-Purity γ-Amanitin K->L

Caption: Workflow for γ-Amanitin Purification.

Materials and Methods

Sample Preparation and Extraction

Freshly collected Amanita phalloides mushrooms are dried and ground into a fine powder. The extraction is performed using a methanol (B129727)/water/acid solution to efficiently solvate the amatoxins.

Protocol:

  • Weigh 20 g of dried, powdered Amanita phalloides mushroom.

  • Add 200 mL of an extraction solvent consisting of methanol, water, and 0.01 M HCl in a 5:4:1 (v/v/v) ratio.[1]

  • Vortex the mixture for 1 minute and let it incubate at room temperature for 1 hour with occasional shaking.[1]

  • Centrifuge the mixture at 4000 x g for 10 minutes to pellet the solid material.

  • Collect the supernatant and filter it through a 0.45 µm nylon filter to obtain the crude extract.

Solid-Phase Extraction (SPE) Cleanup

A solid-phase extraction step is employed to remove interfering substances from the crude extract. Reversed-phase cartridges, such as Oasis HLB, have demonstrated high recovery rates for amatoxins.[2]

Protocol:

  • Condition an Oasis HLB SPE cartridge (e.g., 6 cc, 500 mg) by sequentially passing 5 mL of methanol followed by 5 mL of water.

  • Load the filtered crude extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 10 mL of water to remove polar impurities.

  • Elute the amatoxins from the cartridge with 10 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitute the dried residue in 2 mL of the initial HPLC mobile phase for injection.

Preparative HPLC Purification

A two-step preparative HPLC method is utilized to achieve high purity. The first pass separates the major amatoxins, and the second pass polishes the collected γ-amanitin fraction.

Table 1: Preparative HPLC Conditions

ParameterCondition
Instrument Preparative HPLC system with UV detector
Column Reversed-phase C18 (e.g., 250 x 21.2 mm, 10 µm)
Mobile Phase A 0.01 M Ammonium (B1175870) Acetate in Water
Mobile Phase B Acetonitrile
Gradient 10-40% B over 30 minutes
Flow Rate 15 mL/min
Detection UV at 303 nm[3][4]
Injection Volume 1 mL of reconstituted SPE eluate
Column Temperature 30°C

Protocol:

  • Equilibrate the preparative HPLC system with the initial mobile phase conditions (10% B).

  • Inject the reconstituted sample onto the column.

  • Run the gradient and collect the fraction corresponding to the γ-amanitin peak. The typical elution order is β-amanitin, α-amanitin, and then γ-amanitin.

  • Pool the γ-amanitin fractions from multiple runs.

  • Evaporate the solvent from the pooled fractions.

  • Reconstitute the residue in a minimal volume of mobile phase.

  • Perform a second preparative HPLC run under the same conditions to further purify the collected γ-amanitin fraction.

  • Collect the central part of the γ-amanitin peak.

  • Evaporate the solvent and lyophilize the final product to obtain high-purity γ-amanitin as a powder.

Purity Analysis

The purity of the final product is assessed using analytical HPLC.

Table 2: Analytical HPLC Conditions for Purity Assessment

ParameterCondition
Instrument Analytical HPLC system with DAD or UV detector
Column Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.01 M Ammonium Acetate, 0.1% Formic Acid in Water
Mobile Phase B 0.01 M Ammonium Acetate, 0.1% Formic Acid in Methanol
Composition 70:30 (v/v)[5]
Flow Rate 1.0 mL/min[5]
Detection UV at 302 nm[5]
Injection Volume 20 µL
Column Temperature 30°C[5]

Results and Discussion

The described two-step preparative HPLC method effectively separates γ-amanitin from other amatoxins and mushroom matrix components. Purity is significantly improved after each purification step.

Table 3: Purification Summary for γ-Amanitin

Purification StepPurity (%)[3]
Crude Extract< 10%
After 1st Preparative HPLC92.0 (±0.87)
After 2nd Preparative HPLC99.6 (±0.18)

The initial extraction and SPE cleanup are critical for removing lipids, pigments, and other compounds that could interfere with the HPLC separation and overload the preparative column. The use of a C18 stationary phase with an ammonium acetate/acetonitrile mobile phase provides good resolution between the closely related amanitin analogues. A study successfully isolated γ-amanitin with 92% purity after the first preparative HPLC run, which was increased to 99.6% after a second purification process.[3]

Logical Relationship for Purity Enhancement

The logic behind the two-step purification is to first isolate the target compound from the bulk of impurities and then to remove any co-eluting, structurally similar compounds in a second, more targeted separation.

G A Crude Extract (γ-Amanitin + α, β-Amanitin + Matrix Impurities) B First Preparative HPLC A->B Bulk Separation C Enriched γ-Amanitin Fraction (Purity: ~92%) (Minor α, β-Amanitin impurities) B->C D Second Preparative HPLC C->D Polishing E High-Purity γ-Amanitin (Purity: >99%) D->E

Caption: Two-step HPLC purification logic.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for obtaining high-purity γ-amanitin from natural sources. The combination of a robust extraction, SPE cleanup, and a two-pass preparative HPLC strategy is effective for isolating γ-amanitin with a purity of over 99%. This highly purified toxin is an invaluable tool for researchers in toxicology and pharmaceutical development.

References

Application Notes: γ-Amanitin for Inducing Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Gamma-amanitin (γ-Amanitin) is a cyclic octapeptide toxin isolated from the Amanita phalloides mushroom. Like other members of the amatoxin family, its primary mechanism of action is the potent and specific inhibition of RNA polymerase II, a crucial enzyme for the transcription of mRNA in eukaryotic cells.[1] This inhibition leads to a cessation of protein synthesis, ultimately resulting in cell death. Due to the high proliferation rates and metabolic activity of cancer cells, which often involves an overexpression of RNA polymerase II, γ-amanitin is being investigated as a potential cytotoxic agent for cancer therapy. These application notes provide an overview of the mechanism of action of γ-amanitin and its application in inducing apoptosis in cancer cell lines.

Mechanism of Action

The primary cytotoxic effect of γ-amanitin stems from its high-affinity binding to RNA polymerase II, which blocks the translocation of the enzyme along the DNA template, thereby halting mRNA synthesis. The subsequent depletion of short-lived cellular proteins, including those essential for cell survival and proliferation, triggers a cellular stress response. This stress signal has been shown to induce the tumor suppressor protein p53.[2][3] The accumulation of p53 can initiate the intrinsic pathway of apoptosis.[2][3] This pathway involves the translocation of p53 to the mitochondria, where it interacts with anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2 and Bcl-xL).[2][3] This interaction leads to the release of cytochrome c from the mitochondria into the cytosol.[2] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[2] In addition to apoptosis, at higher concentrations or in certain cell types, amanitin can also induce necrosis.

Data Presentation

The following tables summarize the cytotoxic effects of γ-amanitin and the closely related α-amanitin on various cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).

Table 1: IC50 Values of γ-Amanitin in Human Cell Lines

Cell LineOriginIC50 (µM)Exposure Time (h)
HepG2Liver Cancer9.1224
BGC-823Stomach Cancer8.2724
HEK-293Kidney12.6824
A549Lung Cancer>10024
AC16Heart>10024
HCT-8Intestinal Cancer>10024

Data sourced from MedchemExpress.[1]

Table 2: IC50 Values of α-Amanitin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MV411Leukemia0.59 ± 0.0772
THP1Leukemia0.72 ± 0.0972
JurkatLeukemia0.75 ± 0.0872
K562Leukemia2.0 ± 0.1872
SUDHL6Lymphoma3.6 ± 1.0272
HL60Leukemia4.5 ± 0.7372
MCF-7Breast Cancer~1 µg/mL (~1.09 µM)36

Data for hematopoietic cell lines sourced from Dogan et al. (2022).[4] Data for MCF-7 sourced from Kaya et al. (2014).

Mandatory Visualization

G cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Mitochondrion gamma_amanitin γ-Amanitin rna_pol2 RNA Polymerase II gamma_amanitin->rna_pol2 Inhibits cytochrome_c_mito Cytochrome c (Mitochondrial) cytochrome_c_cyto Cytochrome c (Cytosolic) cytochrome_c_mito->cytochrome_c_cyto Release apoptosome Apoptosome cytochrome_c_cyto->apoptosome apaf1 Apaf-1 apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 Activates procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase37 Caspase-3/7 caspase9->caspase37 Activates procaspase37 Pro-caspase-3/7 procaspase37->caspase37 substrates Cellular Substrates caspase37->substrates Cleaves apoptosis Apoptosis substrates->apoptosis mrna mRNA Synthesis rna_pol2->mrna Catalyzes protein_synthesis Protein Synthesis mrna->protein_synthesis Leads to p53_mito p53 protein_synthesis->p53_mito Depletion of anti-apoptotic proteins and p53 induction bcl2 Bcl-2 / Bcl-xL p53_mito->bcl2 Inhibits bcl2->cytochrome_c_mito Sequesters

Caption: Signaling pathway of γ-amanitin-induced apoptosis.

G cluster_assays 4. Apoptosis & Viability Assays start Start cell_culture 1. Seed cancer cells in multi-well plates start->cell_culture treatment 2. Treat cells with varying concentrations of γ-amanitin cell_culture->treatment incubation 3. Incubate for a defined period (e.g., 24-72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubation->apoptosis_assay caspase_assay Caspase Activity Assay (e.g., Caspase-Glo) incubation->caspase_assay western_blot Western Blotting (e.g., for Bcl-2, Caspase-3) incubation->western_blot data_analysis 5. Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis caspase_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing γ-amanitin-induced apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the viability of cells after treatment with γ-amanitin.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • γ-Amanitin stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of γ-amanitin in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the γ-amanitin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for γ-amanitin).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for the detection of apoptosis by flow cytometry.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells by treating with γ-amanitin for the desired time. Include untreated cells as a negative control.

  • Harvest the cells (both adherent and suspension) and collect them in a microcentrifuge tube.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Use appropriate compensation and gating strategies to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of effector caspases 3 and 7.

Materials:

  • Treated and control cells in a white-walled 96-well plate

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with γ-amanitin as described for the MTT assay. Include appropriate controls.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours.

  • Measure the luminescence of each well using a luminometer.

  • The luminescent signal is proportional to the amount of caspase activity.

Western Blotting for Apoptosis-Related Proteins (e.g., Bcl-2, Cleaved Caspase-3)

This protocol is for detecting changes in the expression of key apoptosis-regulating proteins.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • After treatment with γ-amanitin, harvest the cells and wash with cold PBS.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-Bcl-2 or anti-cleaved caspase-3) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Re-probe the membrane with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.

References

Application Notes: In Vivo Studies Using α-Amanitin in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Nomenclature: The following document pertains to alpha-Amanitin (B190558) (α-Amanitin) . While the initial query mentioned "gamma-Amanitin," the vast majority of published in vivo research, toxicity data, and therapeutic development focuses on α-Amanitin, the most potent toxin in its class. It is presumed the query intended to focus on this well-studied compound.

Introduction

Alpha-Amanitin (α-Amanitin) is a cyclic octapeptide toxin isolated from several species of Amanita mushrooms, most notably the death cap (Amanita phalloides).[1] Its primary mechanism of action is the potent and specific inhibition of RNA polymerase II (Pol II), a crucial enzyme responsible for transcribing messenger RNA (mRNA) in eukaryotic cells.[1][2][3] This inhibition halts protein synthesis, leading to cell death, with hepatocytes (liver cells) and kidney cells being particularly susceptible.[1][4][5]

In research, α-Amanitin serves two main purposes in mouse models:

  • Toxicology Studies: As a potent hepatotoxin and nephrotoxin, it is used to model acute liver and kidney failure, allowing for the investigation of pathological mechanisms and potential antidotes.[4][5][6]

  • Drug Development: Due to its extreme potency, α-Amanitin is being developed as a payload for Antibody-Drug Conjugates (ADCs). In this application, it is linked to a monoclonal antibody that targets a specific antigen on cancer cells, enabling highly targeted cell killing with reduced systemic toxicity.[2][7][8][9]

These notes provide an overview of the key data and protocols for utilizing α-Amanitin in murine in vivo studies.

Quantitative Data from Mouse Models

The following tables summarize key quantitative data derived from in vivo studies of α-Amanitin in mice.

Table 1: Lethal Dose (LD50) of α-Amanitin in Mice

Administration Route Strain LD50 (mg/kg) Citation(s)
Intravenous (IV) BALB/c 0.327 [4][5][10]
Intraperitoneal (IP) Not Specified 0.742 [4][5]

| Oral (PO) | Not Specified | 0.4 - 0.8 |[11] |

Table 2: Hematological and Serum Biochemical Changes in Mice (24h Post-IV Injection of LD50 Dose)

Parameter Change Relative to Control Citation(s)
White Blood Cells (WBC) Significant Decrease [4][5]
Red Blood Cells (RBC) Significant Decrease [4][5]
Hemoglobin (Hb) Significant Decrease [4][5]
Blood Urea Nitrogen (BUN) Significant Increase [4][5]
Creatinine (Crea) Significant Increase [4][5]
Alanine Aminotransferase (ALT) Increase (24.0x) [4][5]
Aspartate Aminotransferase (AST) Increase (9.6x) [4][5]
Total Bilirubin (TBIL) Increase (26.3x) [4][5]

| Direct Bilirubin (DBIL) | Increase (37.0x) |[4][5] |

Table 3: Pharmacokinetic Parameters of α-Amanitin in Mice (Oral Administration)

Parameter Value Citation(s)
Bioavailability 3.5 - 4.8% [12]
Time to Peak Concentration (Tmax) 1.0 - 1.5 hours [13]
Elimination Half-life (t1/2) 2.4 - 2.8 hours [13]

| Tissue Distribution (24h post-dose) | Intestine > Stomach > Kidney > Lung > Spleen > Liver > Heart |[13] |

Experimental Protocols

Extreme caution must be exercised when handling α-Amanitin. It is a highly toxic compound. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, is mandatory. All work should be conducted in a certified chemical fume hood. A detailed safety protocol and waste disposal plan must be in place before beginning any experiment.

Protocol 1: Acute Toxicity and Organ Damage Assessment in Mice

Objective: To determine the acute toxicity of α-Amanitin and assess its impact on target organs (liver and kidney).

Materials:

  • α-Amanitin (lyophilized powder)

  • Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline

  • Mouse strain (e.g., BALB/c, 6-8 weeks old)

  • Syringes and needles (appropriate gauge for IV or IP injection)

  • Blood collection tubes (e.g., EDTA for hematology, serum separator tubes for biochemistry)

  • 10% Neutral Buffered Formalin

  • Dissection tools

Procedure:

  • Preparation of Dosing Solution:

    • Aseptically reconstitute α-Amanitin in sterile PBS to a desired stock concentration. Solubility in PBS may require warming and sonication.[10]

    • Perform serial dilutions to prepare the final dosing concentrations. The injection volume should not exceed 10 mL/kg.

  • Animal Dosing:

    • Acclimate animals for at least one week before the experiment.

    • Divide mice into groups (e.g., control group receiving vehicle only, and several α-Amanitin dose groups). A typical study might use doses ranging from 0.2 mg/kg to 1.0 mg/kg for IP administration.[6]

    • Administer the prepared solutions via the desired route (e.g., intraperitoneal or intravenous injection).

  • Monitoring:

    • Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss) at regular intervals for at least 48-72 hours.

  • Sample Collection (24 hours post-injection):

    • Anesthetize mice according to approved institutional protocols.

    • Collect blood via cardiac puncture or other appropriate method.

    • Aliquot blood into tubes for hematological and serum biochemical analysis.

  • Necropsy and Tissue Collection (48 hours post-injection):

    • Euthanize mice using a humane, approved method.

    • Perform a gross examination of internal organs. Note any abnormalities.

    • Collect liver and kidneys. Weigh them to determine the viscera index.[4][5]

    • Fix tissue samples in 10% neutral buffered formalin for at least 24 hours for subsequent histopathological analysis (H&E staining).

  • Analysis:

    • Analyze blood samples for parameters listed in Table 2.

    • Process fixed tissues for histology to observe cellular changes, such as the focal necrosis typically seen at 48 hours.[4][5]

Protocol 2: In Vivo Efficacy of an α-Amanitin Antibody-Drug Conjugate (ADC)

Objective: To evaluate the anti-tumor efficacy of an α-Amanitin ADC in a tumor xenograft mouse model.

Materials:

  • Cancer cell line expressing the target antigen (e.g., PSMA-expressing CWR-22Rv1 for prostate cancer).[8]

  • Immunocompromised mice (e.g., SCID or nude mice).

  • α-Amanitin ADC, unconjugated antibody (isotype control), and vehicle control.

  • Matrigel (or similar) for subcutaneous cell injection.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Dosing:

    • Randomize mice into treatment groups (e.g., Vehicle, Isotype Control Antibody, α-Amanitin ADC).

    • Administer treatments, typically via intravenous injection, at the predetermined dose and schedule.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor animal body weight and overall health throughout the study as indicators of toxicity.

    • Continue monitoring until tumors in the control group reach a predetermined endpoint size.

  • Endpoint and Analysis:

    • At the end of the study, euthanize all animals.

    • Excise tumors for weighing and potential ex vivo analysis (e.g., IHC, Western blot).

    • Plot mean tumor growth curves for each group to visualize treatment efficacy.

    • Perform statistical analysis to compare tumor growth between treatment groups. Complete tumor regression has been observed in some preclinical models.[7]

Visualizations: Pathways and Workflows

Mechanism of α-Amanitin Action

The primary molecular target of α-Amanitin is RNA Polymerase II. It binds to the "bridge helix" of the enzyme, a flexible domain crucial for the translocation of the DNA and RNA strands through the polymerase active site.[1][3][14] This binding event physically constrains the movement of the bridge helix, thereby stalling the transcription process and ultimately leading to an arrest of protein synthesis and apoptosis.[3][14]

G cluster_0 Nucleus cluster_1 Pol II Bridge Helix cluster_2 Cytoplasm DNA DNA Template PolII RNA Polymerase II (Pol II) DNA->PolII Binding mRNA pre-mRNA (Transcription) PolII->mRNA Elongation BridgeHelix Bridge Helix (Flexible) Ribosome Ribosome mRNA->Ribosome Translation Protein Protein Synthesis mRNA->Protein Blocked Amanitin α-Amanitin Amanitin->PolII Inhibition of Translocation Amanitin->BridgeHelix Binds & Constrains Ribosome->Protein Apoptosis Cell Death

Mechanism of α-Amanitin inhibiting RNA Polymerase II transcription.
Experimental Workflow for In Vivo Toxicity Study

A typical workflow for assessing the toxicity of α-Amanitin in a mouse model involves acclimatization, dosing, and multi-parametric analysis at specific time points to capture hematological, biochemical, and histological effects.

G cluster_monitoring Post-Dosing Monitoring cluster_analysis Data Analysis start Start: Acclimatize Mice grouping Randomize into Groups (Control vs. α-Amanitin Doses) start->grouping dosing Administer Compound (IV or IP) grouping->dosing obs24 24 Hours: - Clinical Observations - Blood Collection dosing->obs24 obs48 48 Hours: - Euthanasia - Necropsy & Tissue Collection obs24->obs48 hema Hematology (WBC, RBC, Hb) obs24->hema biochem Serum Biochemistry (ALT, AST, BUN, Crea) obs24->biochem histo Histopathology (Liver & Kidney H&E Staining) obs48->histo end Endpoint: Toxicity Profile hema->end biochem->end histo->end

Workflow for an in vivo α-Amanitin toxicity study in mice.
Workflow of α-Amanitin Antibody-Drug Conjugate (ADC)

ADCs leverage the specificity of antibodies to deliver highly potent toxins like α-Amanitin directly to cancer cells, minimizing collateral damage to healthy tissues. The process involves binding to a surface antigen, internalization, lysosomal processing to release the toxin, and subsequent inhibition of transcription.[7]

G cluster_cell Target Cancer Cell receptor 1. Cell Surface Antigen (e.g., EpCAM, PSMA) endocytosis 2. Receptor-Mediated Endocytosis receptor->endocytosis lysosome 3. Lysosomal Fusion & Cleavage endocytosis->lysosome release 4. α-Amanitin Release into Cytoplasm lysosome->release inhibition 5. Pol II Inhibition in Nucleus release->inhibition death 6. Apoptosis inhibition->death ADC α-Amanitin ADC ADC->receptor Binds

References

Application Notes and Protocols: Synthesis and Therapeutic Application of γ-Amanitin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amanitins, a class of bicyclic octapeptides isolated from the Amanita genus of mushrooms, are potent inhibitors of RNA polymerase II, a critical enzyme for transcription in eukaryotes.[1][2] This mechanism of action, which leads to cell death in both dividing and quiescent cells, makes them highly attractive payloads for the development of Antibody-Drug Conjugates (ADCs) in cancer therapy.[3][4] Natural extraction of these toxins is low-yielding, necessitating robust synthetic routes to produce analogs with improved therapeutic properties and sites for antibody conjugation.[5][6]

This document provides detailed protocols and application notes for the synthesis of γ-amanitin analogs, their conjugation to antibodies, and their subsequent evaluation for therapeutic use.

Data Presentation: Comparative Efficacy of Amanitin Analogs

The following tables summarize the in vitro potency of various amanitin analogs and their corresponding ADCs. This data is crucial for selecting the most promising candidates for further development.

Table 1: In Vitro RNA Polymerase II Inhibition and Cytotoxicity of Synthetic Amanitin Analogs

AnalogModificationTarget/Cell LineIC50 / Ki (nM)Reference
α-Amanitin Natural ProductRNA Pol II~10[3]
5'-hydroxy-6'-deoxy-amanitin (R-sulfoxide) Isomer of natural productRNA Pol II18 ± 1.5[3]
5'-hydroxy-6'-deoxy-amanitin (Thioether) Isomer of natural productRNA Pol II79 ± 10[3]
5'-hydroxy-6'-deoxy-amanitin (Sulfone) Isomer of natural productRNA Pol II100 ± 2.2[3]
5'-hydroxy-6'-deoxy-amanitin (S-sulfoxide) Isomer of natural productRNA Pol II710 ± 150[3]
Asn(N-ethylazide)-S,6'-dideoxy-α-amanitin Clickable analogCHO CellsEquipoten to α-amanitin[7]

Table 2: In Vitro Cytotoxicity of Amanitin-Based Antibody-Drug Conjugates (ADCs)

ADCTarget AntigenLinker TypeCell LineEC50 (pM)Reference
hRS7-ATAC 1 TROP2Cleavable (Val-Ala)BxPC-31.2[8][9]
hRS7-ATAC 2 TROP2Non-cleavableBxPC-33.4[8][9]
chiHEA125-Ama EpCAMNot SpecifiedBxPc-3Not Specified[10]
Anti-PSMA ADC (cleavable) PSMACleavablePSMA-positive cellsPicomolar range[11]
Anti-PSMA ADC (non-cleavable) PSMANon-cleavablePSMA-positive cellsPicomolar range[11]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Amanitin Analog Precursor

This protocol outlines the manual synthesis of a linear octapeptide precursor on a Rink Amide MBHA resin.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including protected (2S,3R,4R)-4,5-dihydroxyisoleucine)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Diethyl ether

  • Solid-phase peptide synthesis vessel with a shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.

    • Add the coupling solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage from Resin: Once the linear peptide is assembled, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with diethyl ether, and dry. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Tryptathionine Bridge Formation

This crucial step forms the bicyclic structure of amanitins. This protocol is based on an iodine-mediated approach.[12][13]

Materials:

Procedure:

  • Dissolve the linear peptide precursor in acetonitrile.

  • Slowly add the iodine solution dropwise to the peptide solution while stirring.

  • Monitor the reaction progress by HPLC-MS. The reaction is typically complete within a few hours.

  • Quench the reaction by adding an aqueous sodium thiosulfate solution until the brown color of iodine disappears.

  • Remove the acetonitrile under reduced pressure.

  • Purify the bicyclic peptide by reverse-phase HPLC.

Protocol 3: Purification and Characterization by HPLC

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample dissolved in a suitable solvent (e.g., water/acetonitrile mixture)

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample onto the column.

  • Run a linear gradient of mobile phase B to elute the compound (e.g., 5% to 95% B over 30 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 295 nm for amanitins).[14]

  • Collect the fractions corresponding to the desired peak.

  • Confirm the identity and purity of the collected fractions by mass spectrometry.

Protocol 4: Conjugation of Amanitin Analog to Antibody via Maleimide (B117702) Chemistry

This protocol describes the conjugation of a thiol-reactive amanitin analog to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Amanitin analog with a maleimide linker, dissolved in DMSO

  • PD-10 desalting columns

Procedure:

  • Antibody Reduction (if necessary):

    • To conjugate to native cysteine residues, partially reduce the antibody's interchain disulfides.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a PD-10 desalting column equilibrated with conjugation buffer.

  • Conjugation Reaction:

    • Immediately add the amanitin-maleimide analog to the reduced antibody solution at a 5-10 fold molar excess.

    • Gently mix and incubate at 4°C overnight or at room temperature for 2-4 hours, protected from light.

  • Purification of the ADC:

    • Remove unconjugated amanitin analog and other small molecules by size-exclusion chromatography or dialysis.

  • Characterization of the ADC:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).

    • Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).

Protocol 5: In Vitro Cytotoxicity Assessment using MTT Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[15][16][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Amanitin analog or ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the amanitin analog or ADC in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate for 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 6: RNA Polymerase II Inhibition Assay

This in vitro assay directly measures the inhibitory activity of amanitin analogs on their molecular target.[3]

Materials:

  • HeLa-Scribe nuclear extract transcription system

  • [α-³²P]GTP

  • DNA template with a G-less cassette

  • Amanitin analogs

  • Scintillation counter

Procedure:

  • Set up transcription reactions containing the HeLa nuclear extract, DNA template, and a mixture of ATP, CTP, and UTP.

  • Add varying concentrations of the amanitin analog to the reactions.

  • Initiate transcription by adding [α-³²P]GTP.

  • Incubate the reactions at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reactions and precipitate the radiolabeled RNA transcripts.

  • Wash the precipitates to remove unincorporated nucleotides.

  • Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the analog and determine the Ki value.

Visualization of Key Processes

Synthesis_Workflow cluster_synthesis Amanitin Analog Synthesis cluster_conjugation Antibody-Drug Conjugate (ADC) Formation cluster_evaluation Therapeutic Evaluation SPPS Solid-Phase Peptide Synthesis (Linear Precursor Assembly) Cyclization Tryptathionine Bridge Formation (Bicyclization) SPPS->Cyclization Purification HPLC Purification Cyclization->Purification Characterization Mass Spectrometry Purification->Characterization Conjugation Amanitin Analog Conjugation Purification->Conjugation Antibody Monoclonal Antibody Linker Linker Attachment Antibody->Linker Linker->Conjugation Purification_ADC ADC Purification Conjugation->Purification_ADC InVitro In Vitro Assays (Cytotoxicity, RNA Pol II Inhibition) Purification_ADC->InVitro InVivo In Vivo Studies (Xenograft Models) InVitro->InVivo

Caption: Workflow for the synthesis and evaluation of amanitin-based ADCs.

Signaling_Pathway ADC Amanitin-ADC Receptor Tumor Cell Surface Antigen ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release Lysosome->Release Amanitin γ-Amanitin Analog Release->Amanitin RNAPII RNA Polymerase II Amanitin->RNAPII Inhibition Transcription Transcription Blockage RNAPII->Transcription prevents Apoptosis Apoptosis Transcription->Apoptosis leads to

Caption: Mechanism of action of an amanitin-based ADC.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing γ-Amanitin Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize γ-Amanitin concentration in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of γ-Amanitin and how does it affect cell viability?

A1: γ-Amanitin is a cyclic peptide toxin that primarily functions by inhibiting RNA polymerase II in eukaryotic cells.[1][2] This inhibition disrupts the synthesis of messenger RNA (mRNA), leading to a downstream decrease in protein synthesis, which ultimately results in cell death through apoptosis and necrosis.[1][2] The cytotoxic effects of γ-Amanitin are similar to those of α-Amanitin.[1]

Q2: What is a typical concentration range for γ-Amanitin in cell viability assays?

A2: The effective concentration of γ-Amanitin can vary significantly depending on the cell line being used.[2] Generally, concentrations ranging from 0.3 to 100 µM are tested.[2] For sensitive cell lines, such as the liver-derived HepG2, stomach-derived BGC-823, and kidney-derived HEK-293 cells, IC50 values can be in the range of 8-13 µM.[1] Less sensitive cell lines, like the lung-derived A549 and heart-derived AC16 cells, may have IC50 values greater than 100 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.

Q3: How long should I incubate my cells with γ-Amanitin?

A3: The incubation time is a critical parameter and can range from 24 to 72 hours. A 72-hour incubation period has been shown to produce a maximum effect on cell viability in some cell lines.[3][4] However, the optimal time can vary, so it is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal duration for your experimental setup.

Q4: How should I prepare and store γ-Amanitin stock solutions?

A4: γ-Amanitin is typically a white to off-white powder.[5] For stock solutions, it is recommended to dissolve γ-Amanitin in a suitable solvent and store it at -20°C for up to one month or at -80°C for up to six months, protected from light.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Q5: Which cell viability assay should I use for γ-Amanitin treatment?

A5: Several cell viability assays are suitable for use with γ-Amanitin. The most common are colorimetric assays like the MTT and MTS assays, which measure metabolic activity.[6] Apoptosis can be assessed more directly using methods like Annexin V/PI staining followed by flow cytometry.[3] The choice of assay may depend on the specific research question, available equipment, and the cell type being studied.

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells
Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and practice consistent pipetting techniques.
Edge Effects Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to minimize evaporation from the inner wells.
Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay) Ensure complete and uniform dissolution of the formazan crystals by thorough mixing or shaking the plate for an adequate amount of time before reading the absorbance.
Issue 2: No Clear Dose-Response Curve
Potential Cause Recommended Solution
Inappropriate Concentration Range The selected concentration range may be too high or too low for the specific cell line. Perform a wider range of serial dilutions (e.g., from nanomolar to high micromolar) to identify the sensitive range of your cells.
Short Incubation Time The cytotoxic effects of γ-Amanitin are time-dependent.[3] If you do not observe a response, increase the incubation time (e.g., up to 72 hours).
Cell Line Resistance Some cell lines exhibit intrinsic resistance to amanitins (B175416).[1] This can be due to lower expression of the organic anion transporting polypeptide 1B3 (OATP1B3), which facilitates the uptake of amanitins into the cells.[2] Consider using a different, more sensitive cell line if necessary.
γ-Amanitin Degradation Ensure that the γ-Amanitin stock solution has been stored correctly (at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment.
Issue 3: Unexpectedly High or Low IC50 Value
Potential Cause Recommended Solution
Differences in Cell Health and Passage Number Use cells that are in the exponential growth phase and are at a consistent, low passage number. Over-confluent or stressed cells can show altered sensitivity to toxins.
Variability in Reagents Use consistent lots of cell culture media, serum, and assay reagents. Different batches of fetal bovine serum (FBS) can contain varying levels of growth factors that may influence cell proliferation and drug sensitivity.
Assay-Specific Interference While less common with γ-Amanitin, some compounds can interfere with the chemistry of the viability assay itself. To rule this out, include a cell-free control with γ-Amanitin and the assay reagent to check for any direct chemical reactions.
Differential Expression of OATP1B3 Transporter The sensitivity of different cell lines to amanitins is highly dependent on the expression of the OATP1B3 transporter.[2] Cell lines with low or absent OATP1B3 expression will have significantly higher IC50 values.[1][2]

Quantitative Data Summary

Table 1: IC50 Values of γ-Amanitin and α-Amanitin in Various Human Cell Lines

ToxinCell LineTissue of OriginIncubation Time (h)IC50 (µM)
γ-Amanitin HepG2Liver249.12
BGC-823Stomach248.27
HEK-293Kidney2412.68
A549Lung24>100
AC16Heart24>100
HCT-8Intestine24>100
α-Amanitin MV4-11Hematopoietic720.59 ± 0.07
THP-1Hematopoietic720.72 ± 0.09
JurkatHematopoietic720.75 ± 0.08
K562Hematopoietic722.0 ± 0.18
SU-DHL-6Hematopoietic723.6 ± 1.02
HL-60Hematopoietic724.5 ± 0.73
CD34+ Stem CellsHematopoietic-1.0 ± 0.28

Data for γ-Amanitin from[1]. Data for α-Amanitin from[3]. Note that the cytotoxic effects of γ-Amanitin are reported to be similar to α-Amanitin.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[7]

Materials:

  • γ-Amanitin stock solution

  • Cell line of interest

  • Complete culture medium

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of γ-Amanitin in complete culture medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the γ-Amanitin dilutions. Include vehicle controls (medium with the same concentration of the solvent used for γ-Amanitin).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the γ-Amanitin concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is based on standard procedures for apoptosis detection.[3]

Materials:

  • γ-Amanitin treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of γ-Amanitin for the chosen duration in a suitable culture vessel (e.g., 6-well plate).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Visualizations

experimental_workflow Experimental Workflow for γ-Amanitin Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seed_plate Seed 96-well Plate cell_culture->seed_plate add_gamma Add γ-Amanitin to Cells seed_plate->add_gamma prepare_gamma Prepare γ-Amanitin Dilutions prepare_gamma->add_gamma incubate Incubate (24-72h) add_gamma->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate (2-4h) add_reagent->incubate_reagent solubilize Solubilize Formazan (if MTT) incubate_reagent->solubilize read_plate Read Absorbance solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining γ-Amanitin cytotoxicity.

signaling_pathway γ-Amanitin Induced Apoptosis Pathway gamma_amanitin γ-Amanitin rna_pol_ii RNA Polymerase II gamma_amanitin->rna_pol_ii inhibits transcription mRNA Synthesis Inhibition rna_pol_ii->transcription protein_synthesis Protein Synthesis Decrease transcription->protein_synthesis p53 p53 Activation protein_synthesis->p53 bax Bax (pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (anti-apoptotic) Downregulation p53->bcl2 mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: γ-Amanitin's mechanism of inducing apoptosis.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results Observed check_variability High variability between replicates? start->check_variability check_dose_response No clear dose-response? check_variability->check_dose_response No solution_variability Review cell seeding technique. Avoid edge effects. check_variability->solution_variability Yes check_ic50 Unexpected IC50 value? check_dose_response->check_ic50 No solution_dose_response Widen concentration range. Increase incubation time. Check for cell line resistance. check_dose_response->solution_dose_response Yes solution_ic50 Check cell health and passage number. Use consistent reagent lots. Consider OATP1B3 expression. check_ic50->solution_ic50 Yes end end check_ic50->end No / Resolved solution_variability->end solution_dose_response->end solution_ic50->end

Caption: Decision tree for troubleshooting inconsistent results.

References

gamma-Amanitin stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of γ-Amanitin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing γ-Amanitin powder?

For long-term stability, γ-Amanitin powder should be stored at -20°C, protected from light. Under these conditions, it is stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1]

Q2: How should I store γ-Amanitin once it is dissolved in a solvent?

Stock solutions of γ-Amanitin should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month.[1][2] It is crucial to protect these solutions from light. It is recommended to prepare and use solutions on the same day whenever possible.[3] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[3]

Q3: In which solvents can I dissolve γ-Amanitin?

γ-Amanitin is soluble in a variety of solvents. Generally, amatoxins dissolve well in water, methanol (B129727), ethanol, and DMSO (dimethyl sulfoxide).[2] They are insoluble in solvents like ether and chloroform.[2] For cell culture experiments, DMSO is a common choice; however, it is important to note that hygroscopic DMSO can impact solubility, and ultrasonic warming may be necessary to fully dissolve the compound.[2]

Q4: Is γ-Amanitin stable at room temperature?

While not ideal for long-term storage, α-amanitin, a closely related compound with similar stability, shows about 86% of the toxin remaining in water and 96% in methanol after 6 months at room temperature (25°C).[4][5] This suggests that γ-Amanitin has limited stability at room temperature, and refrigerated or frozen storage is strongly advised for maintaining its integrity.

Q5: How does pH affect the stability of γ-Amanitin?

Amatoxins, including γ-Amanitin, are known to be stable at acidic pH.[2] This stability is a factor in their resistance to degradation in the digestive tract. Chromatographic methods for analyzing amatoxins often use mobile phases with an acidic pH, such as acetate (B1210297) buffer at pH 4.7, which further indicates their stability under these conditions.[3]

Q6: Can γ-Amanitin be degraded by heat?

Yes, γ-Amanitin is susceptible to heat degradation, although it is relatively heat-stable compared to many other peptides.[4] Studies on α-amanitin have shown that boiling in water for an extended period can lead to significant degradation.[5] However, it is important to note that chemical degradation does not necessarily mean a complete loss of toxicity, as the degradation products may still retain biological activity.[5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Improper storage leading to degradation of γ-Amanitin.Always store γ-Amanitin powder at -20°C and stock solutions in aliquots at -80°C. Avoid repeated freeze-thaw cycles. Allow solutions to equilibrate to room temperature before use.
Precipitate observed in stock solution Poor solubility or supersaturation.Ensure the solvent is appropriate and of high purity. For DMSO, use a fresh, anhydrous grade. Gentle warming and sonication may be required for complete dissolution.[2] Prepare solutions at a concentration known to be soluble.
Low or no cytotoxic effect observed Incorrect concentration due to degradation or inaccurate initial weighing.Verify the concentration of your stock solution using a validated analytical method like HPLC-UV. Ensure your balance is properly calibrated for weighing small quantities of powder.
Variability between different aliquots Incomplete initial dissolution or uneven aliquoting.Ensure the γ-Amanitin is fully dissolved before aliquoting. Vortex the stock solution gently before dispensing into smaller volumes.

Data on γ-Amanitin Stability

The stability of amatoxins is influenced by temperature and the solvent used for storage. The following table summarizes the stability of α-Amanitin, which is structurally and functionally similar to γ-Amanitin, over a six-month period.[4][5]

Storage TemperatureSolventRemaining Toxin (%) after 6 Months
Room Temperature (25°C)Water86%
Room Temperature (25°C)Methanol96%
Refrigerated (4°C)Water91%
Refrigerated (4°C)Methanol97%
Freezer (-20°C)Water76%
Freezer (-20°C)Methanol97%

Experimental Protocols

Protocol: Assessing the Stability of γ-Amanitin using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure to determine the stability of γ-Amanitin under specific conditions (e.g., temperature, pH, solvent).

1. Preparation of γ-Amanitin Stock Solution:

  • Accurately weigh a known amount of γ-Amanitin powder.

  • Dissolve the powder in the desired solvent (e.g., methanol, water, DMSO) to a final concentration of 1 mg/mL.[3] Ensure complete dissolution, using sonication and gentle warming if necessary.

2. Sample Incubation:

  • Aliquot the stock solution into multiple vials appropriate for the stability study.

  • Store the vials under the desired experimental conditions (e.g., different temperatures: -20°C, 4°C, 25°C; different pH values by using appropriate buffers).

3. HPLC Analysis:

  • At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 weeks), retrieve a vial from each experimental condition.

  • Analyze the samples using a reverse-phase HPLC system with a C18 column.[5]

  • Mobile Phase: A common mobile phase for amatoxin analysis is a mixture of an aqueous buffer (e.g., 0.1 M sodium acetate, pH 4.7) and an organic solvent (e.g., methanol or acetonitrile).[3]

  • Detection: Set the UV detector to a wavelength of 303-305 nm, which is the absorption maximum for the tryptathionine bond in amatoxins.[3][5]

  • Quantification: The concentration of γ-Amanitin is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a γ-Amanitin standard.

4. Data Analysis:

  • Calculate the percentage of remaining γ-Amanitin at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining γ-Amanitin against time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare γ-Amanitin Stock Solution aliquot Aliquot into Vials prep_stock->aliquot temp Temperature (-20°C, 4°C, 25°C) aliquot->temp ph pH (Acidic, Neutral, Basic) aliquot->ph solvent Solvent (Water, Methanol, DMSO) aliquot->solvent sampling Sample at Time Points temp->sampling ph->sampling solvent->sampling hplc HPLC-UV Analysis (305 nm) sampling->hplc quant Quantify Remaining γ-Amanitin hplc->quant kinetics Determine Degradation Kinetics quant->kinetics

Caption: Experimental workflow for assessing γ-Amanitin stability.

signaling_pathway cluster_cell Eukaryotic Cell gamma_amanitin γ-Amanitin oatp1b3 OATP1B3 Transporter gamma_amanitin->oatp1b3 Cellular Uptake rna_pol_ii RNA Polymerase II oatp1b3->rna_pol_ii Binding transcription mRNA Transcription rna_pol_ii->transcription Inhibition protein_synthesis Protein Synthesis transcription->protein_synthesis cell_death Cell Death (Apoptosis) protein_synthesis->cell_death Leads to

Caption: Mechanism of γ-Amanitin induced cytotoxicity.

References

Troubleshooting inconsistent results in gamma-Amanitin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gamma-Amanitin experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Q1: Why am I seeing no or very low cytotoxicity after treating my cells with this compound?

A1: Several factors could be contributing to a lack of cytotoxic effect. Consider the following possibilities:

  • Improper Toxin Storage and Handling: this compound is sensitive to degradation. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[1] Aqueous solutions are not recommended for storage for more than one day.[2] Repeated freeze-thaw cycles should be avoided.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to amanitins. This is largely dependent on the expression levels of the organic anion transporting polypeptide 1B3 (OATP1B3), which facilitates the toxin's entry into the cell.[3] Cell lines with low OATP1B3 expression, such as the lung-derived A549 and heart-derived AC16 cells, are significantly less sensitive.[1][3]

  • Suboptimal Concentration or Incubation Time: The concentration of this compound and the duration of exposure are critical. For sensitive cell lines, concentrations in the low micromolar range are typically effective.[1] Preliminary experiments showed a maximum effect of α-amanitin on cell viability after 72 hours of exposure.[4][5] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Toxin Purity: Ensure the this compound used is of high purity. Impurities can affect its biological activity.

Q2: My experimental results with this compound are highly variable between replicates. What could be the cause?

A2: Inconsistent results often stem from subtle variations in experimental procedures. Here are some common causes:

  • Inconsistent Cell Seeding Density: Ensure that all wells in your assay plates have a consistent number of viable cells at the start of the experiment.

  • Pipetting Errors: Inaccurate pipetting of either the cell suspension or the this compound solution can lead to significant variability. Calibrate your pipettes regularly.

  • Edge Effects in Assay Plates: The outer wells of microplates are prone to evaporation, which can concentrate the toxin and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data points.

  • Incomplete Solubilization: Ensure that the this compound is fully dissolved in the solvent before diluting it in your culture medium.

Q3: How can I confirm that this compound is inhibiting RNA polymerase II in my experiment?

A3: You can perform a quantitative reverse transcription PCR (qRT-PCR) to measure the downregulation of a housekeeping gene with a short mRNA half-life, such as c-myc. A significant decrease in the mRNA levels of such a gene in treated cells compared to control cells would indicate inhibition of RNA polymerase II.

Q4: What is the mechanism of cell death induced by this compound?

A4: this compound primarily induces apoptosis. By inhibiting RNA polymerase II, it halts the synthesis of mRNA, leading to a depletion of short-lived anti-apoptotic proteins. This disruption of cellular metabolism triggers the intrinsic apoptotic pathway.[6][7] Stress signals from RNA polymerase II inhibition lead to the induction of the p53 protein, which in turn causes the mitochondrial release of cytochrome c, leading to the activation of caspases and subsequent programmed cell death.[6][7][8]

Data Presentation: Quantitative Information

The following tables summarize key quantitative data for experiments involving amanitins.

Table 1: IC50 Values of Amatoxins in Various Human Cell Lines

Cell LineOriginAmatoxinIncubation Time (h)IC50 (µM)Reference
HepG2Liverγ-Amanitin249.12[1]
BGC-823Stomachγ-Amanitin248.27[1]
HEK-293Kidneyγ-Amanitin2412.68[1]
A549Lungγ-Amanitin24>100[1]
AC16Heartγ-Amanitin24>100[1]
HCT-8Intestineγ-Amanitin24>100[1]
MV411Hematopoieticα-Amanitin720.59 ± 0.07[4]
THP1Hematopoieticα-Amanitin720.72 ± 0.09[4]
JurkatHematopoieticα-Amanitin720.75 ± 0.08[4]
K562Hematopoieticα-Amanitin722.0 ± 0.18[4]
SUDHL6Hematopoieticα-Amanitin723.6 ± 1.02[4]
HL60Hematopoieticα-Amanitin724.5 ± 0.73[4]
MCF-7Breast Cancerα-Amanitin361 µg/mL (~1.09 µM)[9]
MCF-7Breast Cancerβ-Amanitin3610 µg/mL (~10.9 µM)[9]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial ConditionsReference
Crystalline Solid-20°C≥ 4 yearsHygroscopic[2]
Stock Solution-20°C1 monthProtect from light[1]
Stock Solution-80°C6 monthsProtect from light[1]
Aqueous Solution4°C or -20°C≤ 1 dayNot recommended for storage[2]

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the cytotoxicity of this compound.

  • Materials:

    • Cells of interest

    • Complete culture medium

    • 96-well cell culture plates

    • This compound stock solution

    • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Methodology:

    • Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours to allow for attachment.[9]

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10]

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 540 nm using a microplate reader.[10]

    • Calculate cell viability as a percentage of the untreated control.

2. RNA Polymerase II Inhibition Assay (via qRT-PCR)

This protocol assesses the inhibition of RNA polymerase II by measuring the transcript levels of a target gene.

  • Materials:

    • Cells of interest

    • 6-well cell culture plates

    • This compound stock solution

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix

    • Primers for a housekeeping gene with a short mRNA half-life (e.g., c-myc) and a reference gene (e.g., GAPDH)

    • qPCR instrument

  • Methodology:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of this compound for the chosen duration.

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using the synthesized cDNA, primers for the target and reference genes, and a suitable qPCR master mix.

    • Analyze the qPCR data using the delta-delta Ct method to determine the relative expression of the target gene in treated versus untreated cells. A significant reduction in the target gene's mRNA level indicates RNA polymerase II inhibition.

Visualizations

Signaling Pathway of this compound Induced Apoptosis

gamma_amanitin_apoptosis This compound Induced Apoptosis Pathway cluster_cell Cell gamma_amanitin γ-Amanitin oatp1b3 OATP1B3 Transporter gamma_amanitin->oatp1b3 Uptake pol2 RNA Polymerase II oatp1b3->pol2 Inhibition mrna mRNA Synthesis pol2->mrna Transcription p53 p53 Induction pol2->p53 Stress Signal bcl2 Bcl-2 mrna->bcl2 Synthesis bax Bax p53->bax Activation p53->bcl2 Inhibition mito Mitochondrion bax->mito Permeabilization bcl2->mito Inhibition cyto_c Cytochrome c mito->cyto_c Release caspase Caspase Activation cyto_c->caspase Activation apoptosis Apoptosis caspase->apoptosis Execution

Caption: Mechanism of this compound induced apoptosis.

Experimental Workflow for Troubleshooting Inconsistent Results

troubleshooting_workflow Troubleshooting Workflow for Inconsistent this compound Results cluster_reagents Reagent Checks cluster_protocol Protocol Checks cluster_cells Cellular Checks start Inconsistent Results Observed check_reagents Check Reagents & Storage start->check_reagents check_protocol Review Experimental Protocol start->check_protocol check_cells Evaluate Cell Health & Density start->check_cells reagent_age γ-Amanitin Age & Storage Conditions check_reagents->reagent_age reagent_sol Proper Solubilization check_reagents->reagent_sol reagent_purity Certificate of Analysis check_reagents->reagent_purity pipetting Pipetting Technique & Calibration check_protocol->pipetting incubation Consistent Incubation Times check_protocol->incubation plate_layout Avoid Edge Effects check_protocol->plate_layout cell_passage Low Passage Number check_cells->cell_passage cell_density Consistent Seeding Density check_cells->cell_density cell_viability High Viability Before Treatment check_cells->cell_viability cell_sensitivity Confirm Cell Line Sensitivity (OATP1B3) check_cells->cell_sensitivity optimize Optimize Assay Parameters reagent_purity->optimize plate_layout->optimize cell_sensitivity->optimize end Consistent Results optimize->end

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: OATP1B3 and Gamma-Amanitin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the impact of Organic Anion Transporting Polypeptide 1B3 (OATP1B3) expression on gamma-amanitin cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound enters cells?

A1: this compound, a potent toxin, is hydrophilic and requires active transport to cross the cell membrane. The primary transporter responsible for the uptake of amanitins (B175416) into human hepatocytes is the Organic Anion-Transporting Polypeptide 1B3 (OATP1B3).[1][2][3][4] This transporter is predominantly expressed on the sinusoidal membrane of hepatocytes.

Q2: How does OATP1B3 expression level correlate with this compound cytotoxicity?

A2: The cytotoxicity of amanitin is highly dependent on the expression levels of OATP1B3.[5][6] Cell lines with higher expression of OATP1B3 exhibit greater sensitivity to amanitin-induced cytotoxicity. Conversely, knockdown of OATP1B3 in sensitive cells, such as HepG2, can prevent this cytotoxic effect.[5][6]

Q3: Are other transporters involved in amanitin uptake?

A3: While OATP1B3 is the primary transporter, studies have also investigated the role of other OATP family members. OATP1B1 has also been shown to transport amanitins, although OATP1B3 is generally considered the main hepatic uptake transporter.[1][7]

Q4: Can OATP1B3 transport of amanitin be inhibited?

A4: Yes, the uptake of amanitin via OATP1B3 can be inhibited by various substrates and inhibitors of this transporter. This inhibition can reduce the cytotoxicity of amanitin. Known inhibitors include cyclosporin (B1163) A, rifampicin, and paclitaxel.[1][3]

Troubleshooting Guides

Problem 1: Inconsistent or no cytotoxicity observed in OATP1B3-expressing cells treated with this compound.
Possible Cause Troubleshooting Step
Low OATP1B3 Expression or Incorrect Localization - Verify OATP1B3 mRNA and protein expression levels in your cell line using qPCR and Western blotting or immunofluorescence. - Ensure OATP1B3 is correctly localized to the plasma membrane using immunofluorescence or cell surface biotinylation assays.[8]
Incorrect this compound Concentration - Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your cell line.[5]
Suboptimal Assay Conditions - Ensure the cell viability assay (e.g., MTT, CellTiter-Glo) is compatible with your experimental setup and that incubation times are sufficient for cytotoxicity to manifest (typically 48-72 hours).
Presence of OATP1B3 Inhibitors in Media - Check if components of the cell culture media (e.g., serum, certain antibiotics) are known to inhibit OATP1B3. Culture cells in a serum-free or defined medium during the experiment if necessary.
Problem 2: High background cytotoxicity in control (non-OATP1B3 expressing) cells.
Possible Cause Troubleshooting Step
Off-target effects of this compound at high concentrations - Lower the concentration of this compound to a range where cytotoxicity is specific to OATP1B3-expressing cells.
Contamination of cell cultures - Regularly test cell lines for mycoplasma contamination.
Solvent toxicity - Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is non-toxic to the cells. Run a solvent-only control.

Quantitative Data Summary

Table 1: Kinetic and Inhibition Data for OATP1B3-mediated Amanitin Transport

Parameter Value Cell System Reference
Km for Amanitin Transport 3.7 ± 0.6 µMMDCKII cells stably expressing human OATP1B3[1][3]
Inhibitors of Amanitin Uptake Cyclosporin A, Rifampicin, Paclitaxel, Silibinin, Penicillin GMDCKII-OATP1B3 cells[1][3]

Table 2: Differential Cytotoxicity of Alpha-Amanitin in Various Human Cell Lines

Cell Line Tissue of Origin Sensitivity to Amanitin Reference
HepG2 LiverHigh[5]
BGC-823 StomachHigh[5]
HEK-293 KidneyHigh[5]
A549 LungLow
MCF-7 BreastLow

Experimental Protocols

Protocol 1: In Vitro this compound Cytotoxicity Assay
  • Cell Seeding: Seed OATP1B3-expressing cells and control cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: OATP1B3 Expression Analysis by quantitative PCR (qPCR)
  • RNA Extraction: Extract total RNA from cell pellets using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and OATP1B3-specific primers. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of OATP1B3 mRNA.

Visualizations

OATP1B3_Amanitin_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Amanitin γ-Amanitin OATP1B3 OATP1B3 Amanitin->OATP1B3 Uptake Amanitin_intra Intracellular γ-Amanitin OATP1B3->Amanitin_intra RNAPII RNA Polymerase II Amanitin_intra->RNAPII Inhibition Transcription Transcription Blockage RNAPII->Transcription Apoptosis Apoptosis Transcription->Apoptosis Leads to Rifampicin Rifampicin Rifampicin->OATP1B3 Inhibition CyclosporinA Cyclosporin A CyclosporinA->OATP1B3 Inhibition

Caption: OATP1B3-mediated uptake of this compound and subsequent cytotoxicity.

experimental_workflow start Start: Cell Line Selection cell_culture Cell Culture (OATP1B3-expressing vs. Control) start->cell_culture oatp1b3_verification OATP1B3 Expression Verification (qPCR, Western Blot) cell_culture->oatp1b3_verification amanitin_treatment γ-Amanitin Treatment (Dose-Response) oatp1b3_verification->amanitin_treatment cytotoxicity_assay Cytotoxicity Assay (MTT, CellTiter-Glo) amanitin_treatment->cytotoxicity_assay data_analysis Data Analysis (IC50 Determination) cytotoxicity_assay->data_analysis end End: Conclusion data_analysis->end

Caption: Experimental workflow for assessing this compound cytotoxicity.

References

Preventing degradation of gamma-Amanitin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of gamma-Amanitin in aqueous solutions. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and efficacy of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in aqueous solutions?

A1: this compound, like other amatoxins, is a relatively stable cyclic peptide. However, its degradation in aqueous solutions can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation. While generally heat-stable, prolonged exposure to high temperatures, such as boiling, will cause significant degradation.

  • pH: Extreme pH conditions may affect the stability of the peptide structure. Amatoxins are known to be stable in acidic conditions.[1]

  • Light Exposure: Prolonged exposure to light, particularly UV light, can contribute to the degradation of amatoxins.[2]

  • Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to a decrease in the stability of the solution.[3]

  • Microbial Contamination: The presence of microorganisms can lead to enzymatic degradation of the peptide.

Q2: How should I prepare a stock solution of this compound?

A2: For long-term storage, it is recommended to prepare a stock solution in an organic solvent like DMSO.[3] However, for experimental use in aqueous systems, a fresh working solution should be prepared from the stock. If a purely aqueous stock solution is necessary, use sterile, nuclease-free water or a suitable buffer (e.g., phosphate-buffered saline at neutral pH). It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.[3]

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

A3: For optimal stability, aqueous solutions of this compound should be stored under the following conditions:

  • Temperature: For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is preferable.[3]

  • Light: Solutions should always be protected from light by using amber vials or by wrapping the container in aluminum foil.[3]

  • Aliquoting: It is highly recommended to store the solution in small, single-use aliquots to minimize freeze-thaw cycles.[3]

Q4: Is there any quantitative data on the stability of amatoxins in aqueous solutions?

A4: While specific quantitative stability data for this compound across a wide range of aqueous conditions is limited, studies on the closely related alpha-Amanitin provide valuable insights. The stability of this compound is expected to be similar. Below is a summary of the stability of alpha-Amanitin in water and methanol (B129727) over a six-month period at various temperatures.

Data Presentation

Table 1: Stability of alpha-Amanitin in Water and Methanol over 6 Months

Storage Temperature Solvent Remaining Toxin (%)
Room Temperature (25°C) Water 86%
Room Temperature (25°C) Methanol 96%
Refrigerated (4°C) Water 91%
Refrigerated (4°C) Methanol 97%
Freezer (-20°C) Water 76%

| Freezer (-20°C) | Methanol | 97% |

Data adapted from a study on alpha-Amanitin stability.[1]

Table 2: Recommended Storage Conditions for this compound Aqueous Solutions

Storage Duration Temperature Light Condition Container Freeze-Thaw Cycles
Short-term (≤ 1 month) -20°C Protected from light Sterile, tightly sealed vials Avoid

| Long-term (≤ 6 months) | -80°C | Protected from light | Sterile, tightly sealed vials | Avoid |

Troubleshooting Guide

Q5: My experimental results are inconsistent when using my this compound solution. What could be the cause?

A5: Inconsistent results are often linked to the degradation of this compound. Consider the following potential causes and solutions:

  • Issue: Inadequate Storage.

    • Question: How are you storing your aqueous solution?

    • Solution: Ensure your solution is stored at -20°C or -80°C, protected from light, and in small aliquots to prevent freeze-thaw cycles.[3] If you have been storing it at 4°C or room temperature, degradation is likely.

  • Issue: Repeated Freeze-Thaw Cycles.

    • Question: How many times has the stock solution been frozen and thawed?

    • Solution: If the stock has been through multiple freeze-thaw cycles, its potency may be compromised.[3] Prepare a fresh working solution from a new, single-use aliquot of your concentrated stock.

  • Issue: Potential for Photodegradation.

    • Question: Is your solution protected from light during storage and experiments?

    • Solution: Always use amber vials or cover your containers with foil. Minimize exposure to ambient and direct light during your experimental setup.

  • Issue: Incorrect Solution Preparation.

    • Question: What solvent did you use to prepare your working solution?

    • Solution: While this compound is soluble in water, ensure the water is of high purity (e.g., sterile, nuclease-free). If using a buffer, confirm its compatibility and pH.

Q6: I suspect my this compound solution has degraded. How can I verify its integrity?

A6: The most reliable way to assess the integrity of your this compound solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your current solution to that of a fresh, standard solution, you can quantify the amount of intact this compound.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Solution via HPLC

This protocol outlines a method to quantify the concentration of this compound in an aqueous solution to determine its stability over time.

1. Materials:

  • This compound solution to be tested

  • This compound standard of known concentration

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724)

  • Ammonium (B1175870) acetate (B1210297)

  • Mobile phase: 20 mM ammonium acetate pH 5 (Solvent A) and acetonitrile (Solvent B)[4]

  • HPLC system with a C18 column and a UV detector

2. Standard Preparation:

  • Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

3. Sample Preparation:

  • Thaw an aliquot of your stored this compound solution.

  • Dilute the sample with the mobile phase to a concentration that falls within the range of your standard curve.

4. HPLC Analysis:

  • Set up the HPLC system with a C18 column.

  • Equilibrate the column with the initial mobile phase conditions.

  • Set the UV detector to monitor at a wavelength of 305 nm.[5]

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solution.

  • Run a gradient elution to separate the components. A typical gradient might be:

    • 0-4 min: 6% Solvent B

    • 4-5 min: 6-15% Solvent B

    • 5-10 min: 15-18% Solvent B

    • 10-12 min: 18-60% Solvent B

    • 12-13 min: 60% Solvent B

    • 13-13.5 min: 60-6% Solvent B

    • 13.5-16 min: 6% Solvent B[5]

5. Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of the standard. The retention time for this compound has been reported to be around 8.2 minutes under specific conditions.[5]

  • Integrate the peak area of the this compound in your sample.

  • Use the calibration curve generated from the standards to calculate the concentration of this compound in your sample.

  • Compare the measured concentration to the initial concentration to determine the extent of degradation.

Mandatory Visualizations

G Experimental Workflow for Stability Assessment cluster_0 Preparation cluster_1 Sampling and Analysis cluster_2 Data Interpretation prep_solution Prepare Aqueous Solution of this compound store_conditions Store under Defined Conditions (Temperature, Light) prep_solution->store_conditions take_aliquot Take Aliquots at Time Points (T0, T1, T2...) store_conditions->take_aliquot prepare_hplc Prepare Samples for HPLC take_aliquot->prepare_hplc run_hplc Run HPLC Analysis prepare_hplc->run_hplc quantify Quantify this compound Concentration run_hplc->quantify gen_cal_curve Generate Calibration Curve with Standards gen_cal_curve->quantify compare Compare with T0 to Determine Degradation quantify->compare

Caption: Workflow for assessing this compound stability.

G Troubleshooting Logic for Inconsistent Results cluster_0 Initial Checks cluster_1 Decision & Action cluster_2 Further Investigation start Inconsistent Experimental Results Observed check_storage Review Storage Conditions (Temp, Light, Aliquots) start->check_storage check_handling Review Handling Procedures (Freeze-Thaw Cycles) start->check_handling check_prep Verify Solution Preparation (Solvent, pH) start->check_prep is_improper Improper Storage or Handling? check_storage->is_improper check_handling->is_improper check_prep->is_improper discard_solution Discard Old Solution is_improper->discard_solution Yes test_stability Assess Stability via HPLC is_improper->test_stability No prepare_new Prepare Fresh Solution from Stock discard_solution->prepare_new re_run_experiment Re-run Experiment prepare_new->re_run_experiment contact_support Contact Technical Support test_stability->contact_support

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: Cell Line-Specific Sensitivity to γ-Amanitin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the cell line-specific sensitivity to γ-Amanitin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Data Presentation: γ-Amanitin and α-Amanitin Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of γ-Amanitin and the closely related α-Amanitin across various human cell lines. These values are critical for determining the appropriate concentration range for your experiments and understanding the differential sensitivity of various cell types.

Table 1: IC50 Values for γ-Amanitin in Human Cell Lines

Cell LineTissue of OriginIC50 (µM)Incubation TimeCitation
BGC-823Stomach8.2724 h[1]
HepG2Liver9.1224 h[1]
HEK-293Kidney12.6824 h[1]
A549Lung>10024 h[1]
AC16Heart>10024 h[1]
HCT-8Intestine>10024 h[1]

Table 2: IC50 Values for α-Amanitin in Human Hematopoietic Cell Lines

Note: α-Amanitin IC50 values can be used as a proxy to estimate the relative sensitivity of cell lines to γ-Amanitin, as they share a similar mechanism of action.[1][2]

Cell LineCell TypeIC50 (µM)Incubation TimeCitation
MV4-11Acute Myeloid Leukemia0.59 ± 0.0772 h[3]
THP-1Acute Monocytic Leukemia0.72 ± 0.0972 h[3]
JurkatT-cell Leukemia0.75 ± 0.0872 h[3]
K562Chronic Myeloid Leukemia2.0 ± 0.1872 h[3]
SU-DHL-6B-cell Lymphoma3.6 ± 1.0272 h[3]
HL-60Acute Promyelocytic Leukemia4.5 ± 0.7372 h[3]
MCF-7Breast Cancer~1 µg/mL (~1.09 µM)36 h[4][5]

Signaling Pathways and Experimental Workflows

Mechanism of γ-Amanitin-Induced Cytotoxicity

The primary mechanism of γ-Amanitin toxicity is the inhibition of RNA polymerase II, which halts mRNA synthesis and subsequent protein production, ultimately leading to cell death.[1][2] The cell line-specific sensitivity is largely attributed to the differential expression of the organic anion-transporting polypeptide 1B3 (OATP1B3), which facilitates the uptake of amanitins (B175416) into the cell.[6] Once inside, γ-Amanitin triggers a signaling cascade that often involves the p53 tumor suppressor protein, the Bcl-2 family of apoptosis regulators, and the activation of caspases, leading to programmed cell death (apoptosis).

G γ-Amanitin Signaling Pathway gamma_Amanitin γ-Amanitin (extracellular) OATP1B3 OATP1B3 Transporter gamma_Amanitin->OATP1B3 Uptake gamma_Amanitin_intra γ-Amanitin (intracellular) OATP1B3->gamma_Amanitin_intra RNAPII RNA Polymerase II gamma_Amanitin_intra->RNAPII Inhibition transcription_inhibition Transcription Inhibition RNAPII->transcription_inhibition p53 p53 Activation transcription_inhibition->p53 Stress Signal Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation mitochondria Mitochondrial Outer Membrane Permeabilization Bax->mitochondria Bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: γ-Amanitin uptake and apoptosis induction pathway.

Experimental Workflow for Assessing Cell Viability

A typical workflow to determine the IC50 of γ-Amanitin in a specific cell line involves a cell viability assay, such as the MTT or MTS assay.

G Workflow for Cell Viability Assay start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h (cell attachment) seed_cells->incubate1 treat_cells Treat cells with γ-Amanitin dilutions incubate1->treat_cells prepare_dilutions Prepare serial dilutions of γ-Amanitin prepare_dilutions->treat_cells incubate2 Incubate for desired time (e.g., 24, 48, 72h) treat_cells->incubate2 add_reagent Add MTT/MTS reagent incubate2->add_reagent incubate3 Incubate for 2-4h add_reagent->incubate3 add_solubilizer Add solubilization solution (for MTT) incubate3->add_solubilizer read_absorbance Read absorbance on a plate reader incubate3->read_absorbance For MTS add_solubilizer->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Standard workflow for determining γ-Amanitin cytotoxicity.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for determining cell viability by measuring the metabolic activity of cells.

Materials:

  • γ-Amanitin stock solution

  • Cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of γ-Amanitin in complete culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the γ-Amanitin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest γ-Amanitin concentration).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7, which are key markers of apoptosis.

Materials:

  • γ-Amanitin stock solution

  • Cell line of interest

  • Complete culture medium

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at the desired density in 50 µL of complete culture medium.

    • Prepare 2x concentrations of γ-Amanitin serial dilutions.

    • Add 50 µL of the γ-Amanitin dilutions to the wells.

    • Incubate for the desired time (caspase activation can be an earlier event than loss of cell viability).

  • Assay Reagent Addition:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells by gently shaking the plate.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a luminometer.

Troubleshooting Guide & FAQs

Frequently Asked Questions (FAQs)

  • Q1: Why is there such a large variation in sensitivity to γ-Amanitin between different cell lines?

    • A1: The primary reason for the varied sensitivity is the differential expression of the OATP1B3 transporter, which is required for the uptake of γ-Amanitin into the cells.[6] Cell lines with high OATP1B3 expression (e.g., liver-derived HepG2) are generally more sensitive, while those with low or no expression are more resistant.[7]

  • Q2: Can I use α-Amanitin and γ-Amanitin interchangeably in my experiments?

    • A2: While they have a similar mechanism of action (inhibition of RNA Polymerase II), their potencies can differ slightly between cell lines.[8] It is always best to use the specific amatoxin of interest for your experiments. However, data from one can provide a preliminary indication of sensitivity to the other.

  • Q3: How long should I incubate my cells with γ-Amanitin?

    • A3: The optimal incubation time depends on the cell line and the endpoint being measured. For cell viability assays, 24 to 72 hours is a common range.[1][3] For earlier apoptotic events like caspase activation, a shorter incubation time may be sufficient. It is recommended to perform a time-course experiment to determine the optimal time for your specific cell line and assay.

  • Q4: What is the mechanism of resistance to γ-Amanitin?

    • A4: The primary mechanism of acquired resistance to amanitins is through mutations in the POLR2A gene, which encodes the largest subunit of RNA polymerase II. These mutations can prevent the binding of the toxin to the enzyme. Additionally, low expression of the OATP1B3 transporter can confer intrinsic resistance.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Edge effects in the 96-well plate- Pipetting errors- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use a calibrated multichannel pipette and be consistent with your technique.
No or low cytotoxicity observed even at high concentrations - Cell line is resistant to γ-Amanitin- γ-Amanitin has degraded- Insufficient incubation time- Check the OATP1B3 expression status of your cell line.- Prepare fresh γ-Amanitin dilutions for each experiment. Store the stock solution properly.- Perform a time-course experiment to determine the optimal incubation time.
High background in MTT/MTS assay - Microbial contamination- Phenol (B47542) red in the medium interfering with absorbance readings- High cell density- Check for contamination under a microscope.- Use phenol red-free medium for the assay.- Optimize cell seeding density to avoid overgrowth.
Inconsistent results in apoptosis assays - Cells are past the optimal window for apoptosis detection- Reagents are not at the correct temperature- Perform a time-course experiment to identify the peak of apoptosis.- Ensure all reagents are equilibrated to the recommended temperature before use.

References

Technical Support Center: Overcoming Resistance to γ-Amanitin in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with γ-Amanitin. Here you will find detailed information on mechanisms of resistance, experimental protocols, and strategies to overcome resistance in cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of γ-Amanitin?

γ-Amanitin is a cyclic octapeptide toxin that potently inhibits eukaryotic RNA polymerase II (RNAP II), and to a lesser extent RNA polymerase III.[1] By binding to the largest subunit of RNAP II, RPB1, it blocks transcriptional elongation, leading to a global shutdown of mRNA synthesis and subsequent apoptosis.[2]

Q2: What are the known mechanisms of cellular resistance to γ-Amanitin?

The most well-characterized mechanism of resistance is the acquisition of mutations in the POLR2A gene, which encodes the RPB1 subunit of RNAP II. These mutations alter the binding site of amanitin, thereby reducing its inhibitory effect.[3][4][5] Other contributing factors can include reduced cellular uptake of the toxin and increased efflux.

Q3: How much resistance can be expected from a POLR2A mutation?

The degree of resistance conferred by POLR2A mutations can vary significantly. Studies with α-amanitin have shown that different mutations can lead to resistance levels ranging from 2-fold to as high as 20,000-fold compared to wild-type cells.[3][6]

Q4: Can altered transporter function contribute to γ-Amanitin resistance?

Yes, altered transporter function can play a role. The organic anion transporting polypeptide 1B3 (OATP1B3) has been identified as a key transporter for the uptake of amanitins (B175416) into hepatocytes.[7][8] Reduced expression or function of this transporter can lead to decreased intracellular accumulation of γ-Amanitin and thus, increased resistance. Conversely, overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps, can also contribute to resistance by actively removing the toxin from the cell.[9][10]

Q5: Are there ways to overcome γ-Amanitin resistance in cell cultures?

Yes, several strategies are being explored:

  • Inhibition of Transporters: Using small molecule inhibitors of OATP1B3 or ABC transporters can potentially restore sensitivity to γ-Amanitin.[11][12]

  • Combination Therapies: Combining γ-Amanitin with other cytotoxic agents that have different mechanisms of action may create synergistic effects and overcome resistance.

  • Antibody-Drug Conjugates (ADCs): This is a promising strategy where γ-Amanitin is linked to a monoclonal antibody that targets a specific antigen on the surface of cancer cells. This targeted delivery mechanism can bypass resistance mechanisms related to general uptake and increase the intracellular concentration of the toxin in target cells.[13][14][15][16]

Troubleshooting Guide

Issue 1: Inconsistent IC50 values for γ-Amanitin between experiments.

  • Possible Cause: Variations in cell health, passage number, or seeding density.

    • Solution: Use cells with a consistent passage number and ensure they are in the logarithmic growth phase. Optimize and standardize cell seeding density for all experiments.

  • Possible Cause: Inaccurate drug dilutions or degradation of γ-Amanitin.

    • Solution: Prepare fresh serial dilutions of γ-Amanitin for each experiment from a validated stock solution. Store the stock solution appropriately, protected from light and at the recommended temperature (-20°C for short-term, -80°C for long-term).

  • Possible Cause: Variability in incubation time or assay procedure.

    • Solution: Standardize the drug incubation period and ensure all steps of the cell viability assay are performed consistently.

Issue 2: Cells show morphological changes (e.g., rounding, detachment) but no significant decrease in viability in an MTT assay after γ-Amanitin treatment.

  • Possible Cause: The MTT assay measures metabolic activity, which may not directly correlate with the early stages of apoptosis induced by transcriptional inhibition. Cells may be committed to apoptosis but still metabolically active for a period.

    • Solution: Use an alternative or complementary assay that directly measures cell death, such as a trypan blue exclusion assay for membrane integrity or a caspase-3/7 assay for apoptosis. Also, consider extending the incubation time to allow for the full cytotoxic effect to manifest.[17][18]

Issue 3: My control (wild-type) cells are not dying at the expected concentration of γ-Amanitin.

  • Possible Cause: The cell line may have intrinsically low expression of the OATP1B3 transporter, leading to reduced uptake of γ-Amanitin.[8]

    • Solution: Verify the expression of OATP1B3 in your cell line using qPCR or western blotting. Consider using a cell line known to be sensitive to amanitins or engineering your cell line to express OATP1B3.

  • Possible Cause: The γ-Amanitin stock solution may have degraded.

    • Solution: Test the activity of your γ-Amanitin stock on a known sensitive cell line as a positive control.

Issue 4: Difficulty in generating a stable γ-Amanitin-resistant cell line.

  • Possible Cause: The initial selection concentration of γ-Amanitin is too high, leading to widespread cell death.

    • Solution: Start the selection with a concentration of γ-Amanitin around the IC50 value of the parental cell line and gradually increase the concentration in a stepwise manner as the cells adapt.

  • Possible Cause: The resistant clones are being outcompeted by faster-growing sensitive cells.

    • Solution: After an initial selection period, isolate single-cell clones by limiting dilution or cell sorting to establish a pure resistant population.

Quantitative Data

Table 1: IC50 Values of γ-Amanitin in Various Human Cell Lines

Cell LineTissue of OriginIC50 (µM)Reference
HepG2Liver9.12[1]
BGC-823Stomach8.27[1]
HEK-293Kidney12.68[1]
A549Lung>100[1]
AC16Heart>100[1]
HCT-8Intestine>100[1]

Table 2: Fold Resistance to α-Amanitin in Mutant Cell Lines

Cell LineMutationFold ResistanceReference
CHO Ama39POLR2A (mutant)2-3[3]
CHO Ama6POLR2A (mutant)8-10[3]
CHO AmalPOLR2A (mutant)~800[3]
Mouse BALB/c 3T3 A21POLR2A (mutant)500[4]
C. elegans ama-1(m118m526)ama-1 (mutant)20,000[6]

Table 3: Effect of Transporter Inhibitors on Amanitin Toxicity

TransporterInhibitorEffect on Amanitin Uptake/ToxicityReference
OATP1B3RifampicinInhibition of amanitin uptake.[7]
OATP1B3Cyclosporin AInhibition of amanitin uptake.[7]
ABCB1 (P-gp)VerapamilCan increase intracellular concentration of some drugs by inhibiting efflux.[9][10]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general framework for determining the cytotoxic effects of γ-Amanitin.

  • Cell Seeding:

    • Harvest cells from a culture in the exponential growth phase.

    • Determine cell viability and concentration using a hemocytometer and trypan blue staining.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of γ-Amanitin in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of γ-Amanitin. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the γ-Amanitin concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Generation of a γ-Amanitin-Resistant Cell Line

This protocol describes a method for generating a resistant cell line through continuous drug selection.

  • Determine Initial IC50:

    • Perform a cell viability assay (e.g., MTT assay as described above) to determine the IC50 of γ-Amanitin for the parental cell line.

  • Initial Selection:

    • Culture the parental cells in a medium containing γ-Amanitin at a concentration equal to the IC50.

    • Maintain the culture, replacing the medium with fresh γ-Amanitin-containing medium every 3-4 days.

    • Monitor the cells for signs of recovery and proliferation.

  • Dose Escalation:

    • Once the cells resume proliferation at the initial concentration, increase the concentration of γ-Amanitin in a stepwise manner (e.g., 1.5-2 fold increments).

    • Allow the cells to adapt and resume growth at each new concentration before the next increase. This process can take several weeks to months.

  • Isolation of Resistant Clones:

    • Once cells are able to proliferate at a significantly higher concentration of γ-Amanitin (e.g., 10-20 times the initial IC50), isolate single-cell clones by limiting dilution or cell sorting into 96-well plates.

    • Expand the individual clones in the presence of the selection pressure.

  • Characterization of Resistant Clones:

    • Confirm the resistance of the isolated clones by performing a cell viability assay and comparing their IC50 values to the parental cell line.

    • Further characterize the mechanism of resistance by sequencing the POLR2A gene and assessing transporter expression and function.

Protocol 3: Sequencing of the POLR2A Gene

This protocol outlines the general steps for identifying mutations in the POLR2A gene.

  • Genomic DNA Extraction:

    • Extract genomic DNA from both the parental (sensitive) and the resistant cell lines using a commercially available kit.

  • PCR Amplification:

    • Design primers to amplify the coding regions of the POLR2A gene. Due to the large size of the gene, multiple overlapping PCR products may be necessary to cover the entire coding sequence.

    • Perform PCR using a high-fidelity DNA polymerase to minimize the introduction of errors.

  • PCR Product Purification:

    • Purify the PCR products to remove primers, dNTPs, and other components of the PCR reaction.

  • Sanger Sequencing:

    • Send the purified PCR products for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis:

    • Align the sequencing results from the resistant cell line to the reference sequence of the POLR2A gene and the sequence from the parental cell line.

    • Identify any nucleotide changes that result in an amino acid substitution.

Protocol 4: Apoptosis Assessment using Caspase-3/7 Assay

This protocol provides a method to quantify apoptosis by measuring the activity of executioner caspases 3 and 7.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat with different concentrations of γ-Amanitin as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).

  • Caspase-3/7 Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • After the desired treatment period, add 100 µL of the prepared reagent to each well.

  • Incubation:

    • Gently mix the contents of the wells by shaking the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to the number of cells (if necessary) and compare the caspase activity in treated cells to the vehicle control.

Signaling Pathways and Experimental Workflows

gamma_amanitin_resistance_mechanisms cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gamma_amanitin γ-Amanitin oatp1b3 OATP1B3 Transporter gamma_amanitin->oatp1b3 Uptake gamma_amanitin_cyto γ-Amanitin oatp1b3->gamma_amanitin_cyto abc_transporter ABC Transporter abc_transporter->gamma_amanitin gamma_amanitin_cyto->abc_transporter Efflux gamma_amanitin_nuc γ-Amanitin gamma_amanitin_cyto->gamma_amanitin_nuc rnapii RNA Polymerase II (Wild-type RPB1) gamma_amanitin_nuc->rnapii Inhibition rnapii_mutant RNA Polymerase II (Mutant RPB1) gamma_amanitin_nuc->rnapii_mutant Reduced Binding transcription Transcription rnapii->transcription Leads to rnapii_mutant->transcription Continued Transcription apoptosis Apoptosis transcription->apoptosis Inhibition of transcription leads to overcoming_resistance_workflow start Start with γ-Amanitin Resistant Cell Line strategy Select Strategy start->strategy inhibitor_screen Screen Transporter Inhibitors (e.g., for OATP1B3, ABC transporters) strategy->inhibitor_screen Transporter Inhibition adc_dev Develop Antibody-Drug Conjugate (ADC) Targeting Tumor-Specific Antigen strategy->adc_dev Targeted Delivery combo_therapy Test Combination with Other Cytotoxic Drugs strategy->combo_therapy Combination Therapy treat_inhibitor Treat Cells with γ-Amanitin + Transporter Inhibitor inhibitor_screen->treat_inhibitor treat_adc Treat Cells with γ-Amanitin ADC adc_dev->treat_adc treat_combo Treat Cells with γ-Amanitin + Combination Drug combo_therapy->treat_combo viability_assay Perform Cell Viability Assay (e.g., MTT, Apoptosis Assay) treat_inhibitor->viability_assay treat_adc->viability_assay treat_combo->viability_assay analyze Analyze Results: - Decreased IC50? - Synergistic Effect? viability_assay->analyze success Resistance Overcome analyze->success Yes fail Resistance Persists: Re-evaluate Strategy analyze->fail No confirm_resistance_workflow start Suspected γ-Amanitin Resistant Cell Line ic50_determination Determine IC50 of γ-Amanitin (Compare to Parental Line) start->ic50_determination fold_change Calculate Fold Resistance ic50_determination->fold_change high_resistance High Fold Resistance (>10x) fold_change->high_resistance High low_resistance Low Fold Resistance (<10x) fold_change->low_resistance Low sequence_polr2a Sequence POLR2A Gene high_resistance->sequence_polr2a transporter_analysis Analyze Transporter Expression/Function (OATP1B3, ABC Transporters) low_resistance->transporter_analysis mutation_found Mutation Identified? sequence_polr2a->mutation_found altered_transporter Altered Expression/Function? transporter_analysis->altered_transporter mutation_found->transporter_analysis No polr2a_resistance Primary Resistance Mechanism: POLR2A Mutation mutation_found->polr2a_resistance Yes transporter_resistance Contributing Resistance Mechanism: Altered Transporter Function altered_transporter->transporter_resistance Yes other_mechanisms Investigate Other Mechanisms (e.g., drug metabolism, apoptosis evasion) altered_transporter->other_mechanisms No

References

Technical Support Center: Gamma-Amanitin Extract Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for improving the purity of gamma-Amanitin extracts.

Frequently Asked Questions (FAQs)

Q1: What is the most effective general method for purifying this compound from a crude extract?

A1: A multi-step approach combining solid-phase extraction (SPE) followed by one or two rounds of preparative High-Performance Liquid Chromatography (HPLC) is highly effective for obtaining high-purity this compound.[1][2] SPE, particularly with Oasis HLB cartridges, is excellent for initial cleanup and removal of matrix interference, demonstrating high recovery rates for amatoxins.[3] Subsequent preparative HPLC is crucial for separating this compound from other closely related amatoxins like alpha- and beta-Amanitin, and can achieve purities exceeding 99%.[1][2]

Q2: Which extraction solvents are recommended for initial extraction of amatoxins from mushroom samples?

A2: Acidified aqueous methanolic solutions are commonly used for the initial extraction of amatoxins from mushroom samples.[3] Specific examples from literature include methanol (B129727)/water mixtures (e.g., 1:1 v/v) often acidified with acetic acid or formic acid to improve extraction efficiency.[3] The choice of solvent can impact recovery rates, with methanol generally showing high sensitivity and recovery.[3]

Q3: What purity levels can I expect from preparative HPLC?

A3: Purity levels are progressive with the number of purification steps. A single preparative HPLC run can yield this compound with approximately 92% purity. A second preparative HPLC run can further increase the purity to over 99.6%.[1]

Q4: Is it necessary to grind or macerate the mushroom tissue before extraction?

A4: While traditionally done, recent studies suggest that extensive maceration may not be necessary and can be replaced by simply handshaking the dried mushroom tissue in the extraction solvent.[4] This simplified method can yield comparable amounts of toxin and reduces the risk of exposure to toxic dust.[4]

Q5: At what wavelength should I monitor the purification of this compound?

A5: Amatoxins, including this compound, exhibit maximum absorbance around 303 nm.[1][5] Therefore, UV detection at this wavelength is recommended for monitoring the fractions during HPLC purification. A minimum absorbance is observed around 263 nm.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low recovery of this compound after Solid-Phase Extraction (SPE). - Inappropriate SPE cartridge type.- Inefficient elution solvent.- Use Oasis® HLB cartridges, which have shown the highest recovery for Amanita toxins.[3]- Ensure the elution solvent is appropriate for the sorbent and analyte. Methanol has been shown to be effective.[3]
Poor separation of this compound from other amatoxins (alpha- and beta-Amanitin) during HPLC. - Suboptimal mobile phase composition.- Inappropriate HPLC column.- Isocratic elution not providing enough resolution.- Adjust the mobile phase. A common mobile phase is a mixture of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724).[2][5]- Use a C18 reversed-phase column, which is widely used for amatoxin separation.[2][3][5]- Implement a gradient elution method to improve separation of closely eluting peaks.
Presence of unknown peaks in the final purified sample. - Co-elution of impurities.- Degradation of the sample.- Re-purify the sample using a second round of preparative HPLC under optimized conditions.[1]- Ensure proper storage of extracts and standards (e.g., at -20°C) to prevent degradation.[6]
Inconsistent retention times during HPLC analysis. - Changes in mobile phase pH.- Column temperature fluctuations.- Column degradation.- Prepare fresh mobile phase daily and ensure consistent pH.- Use a column oven to maintain a constant temperature (e.g., 25°C).[3]- Use a guard column to protect the analytical column and replace it regularly.
Over-drying of sample during solvent evaporation leading to poor re-dissolving. - Using a speedvac for multiple samples simultaneously can sometimes lead to over-drying on the container walls.[4]- Consider using a rotovap for solvent evaporation, as it may provide better recovery for beta-amanitin, and potentially other amatoxins, by preventing over-drying.[4]

Experimental Protocols

Protocol 1: Initial Extraction and Solid-Phase Extraction (SPE) Cleanup
  • Homogenization : Crush and homogenize dried mushroom samples. Alternatively, small pieces of dried tissue can be used directly with handshaking.[3][4]

  • Extraction : Suspend the homogenized tissue in an acidified aqueous methanolic solution (e.g., methanol/water 1:1, v/v with 0.5% acetic acid).[3] Vortex or shake vigorously for at least 1 minute.[4]

  • Centrifugation : Centrifuge the mixture to pellet the solid material.

  • SPE Cleanup :

    • Load the supernatant onto an Oasis® PRIME HLB cartridge. These cartridges do not require pre-conditioning or equilibration.[3]

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the amatoxins with methanol.[3]

  • Evaporation : Evaporate the eluate to dryness, for example, using a rotovap.[4]

  • Reconstitution : Reconstitute the dried extract in the initial mobile phase for HPLC analysis.[4]

Protocol 2: Preparative HPLC for High-Purity this compound
  • System Preparation : Equilibrate the preparative HPLC system with the mobile phase. A common mobile phase is a mixture of 0.05 M ammonium acetate (pH 5.5 with acetic acid) and acetonitrile (90:10 v/v).[5]

  • Column : Use a C18 preparative column.

  • Injection : Inject the reconstituted extract from the SPE cleanup.

  • Elution : Run the separation using an isocratic flow. The flow rate will depend on the column dimensions.

  • Fraction Collection : Monitor the eluent at 303 nm and collect the fractions corresponding to the this compound peak.[1] The typical elution order is beta-Amanitin, followed by alpha-Amanitin, and then this compound.[4]

  • Purity Analysis : Analyze an aliquot of the collected fraction using analytical HPLC to determine the purity.

  • Second Purification (Optional) : For purities exceeding 99%, pool the fractions containing this compound, evaporate the solvent, and repeat the preparative HPLC purification.[1][2]

Quantitative Data Summary

Table 1: Purity of Amatoxins after Successive Preparative HPLC Runs

Amatoxin Purity after 1st HPLC Run Purity after 2nd HPLC Run Reference
This compound 92% (±0.87)99.6% (±0.18)[1]
beta-Amanitin 91% (±2.36)99.2% (±0.38)[1]

Table 2: HPLC Conditions for Amatoxin Analysis

Parameter Condition 1 Condition 2 Reference
Column Spherisorb® ODS-2 C18 (150 mm × 2.1 mm; 3 µm)C18 (250x4.6 mm; 5 µm)[3]
Mobile Phase Sodium acetate (0.1 mol/L, pH 4.7) : Methanol (83:17, v/v)Ammonium acetate + Methanol + Acetonitrile (80:10:10, v/v/v)[2][3]
Flow Rate 1 mL/min1 mL/min[2][3]
Detection DAD-MS or UV at 305 nmUV at 303 nm[2][3]
Temperature 25°CNot Specified[3]

Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_cleanup Crude Extract Cleanup cluster_purification High-Purity Purification Mushroom Mushroom Sample (Amanita phalloides) Homogenization Homogenization / Hand-shaking Mushroom->Homogenization Solvent_Extraction Solvent Extraction (Acidified Methanol/Water) Homogenization->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) (Oasis HLB) Centrifugation->SPE Supernatant Evaporation1 Solvent Evaporation SPE->Evaporation1 Prep_HPLC1 1st Preparative HPLC Evaporation1->Prep_HPLC1 Purity_Check1 Purity Analysis (~92%) Prep_HPLC1->Purity_Check1 Collect γ-Amanitin Fraction Evaporation2 Solvent Evaporation Purity_Check1->Evaporation2 Prep_HPLC2 2nd Preparative HPLC Evaporation2->Prep_HPLC2 Final_Product High-Purity γ-Amanitin (>99%) Prep_HPLC2->Final_Product Collect γ-Amanitin Fraction

Caption: Workflow for this compound purification.

logical_relationship Crude_Extract Crude Mushroom Extract SPE Solid-Phase Extraction (Removes bulk impurities) Crude_Extract->SPE Initial Cleanup Prep_HPLC Preparative HPLC (Separates amatoxins) SPE->Prep_HPLC Fine Separation Prep_HPLC->Prep_HPLC Repeat for >99% Purity High_Purity High-Purity γ-Amanitin Prep_HPLC->High_Purity Isolation

Caption: Purification technique relationships.

References

Technical Support Center: Addressing Off-Target Effects of Gamma-Amanitin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gamma-Amanitin. The focus is on identifying, understanding, and mitigating off-target effects to ensure data integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a cyclic peptide toxin that primarily functions by inhibiting RNA polymerase II in eukaryotic cells. This inhibition disrupts the synthesis of messenger RNA (mRNA) and leads to a downstream cascade of cellular stress, ultimately resulting in apoptosis (programmed cell death).[1]

Q2: What are the known off-target effects of this compound?

A2: While the primary target of this compound is RNA polymerase II, its cytotoxic effects can be considered "off-target" when the goal is to study a specific cellular process without inducing widespread cell death. The most significant off-target effect is cytotoxicity, which is mediated by the cellular uptake of the toxin. Additionally, downstream effects of RNA polymerase II inhibition, such as the activation of stress-response pathways and apoptosis, can confound experimental results.

Q3: How does this compound enter cells, and does this contribute to its off-target effects?

A3: this compound enters cells, particularly hepatocytes, through the organic anion transporting polypeptide 1B3 (OATP1B3).[1][2][3][4][5] The expression levels of OATP1B3 in different cell types can significantly influence their sensitivity to this compound, leading to variable cytotoxicity across cell lines.[3] This differential uptake is a key factor in the organ-specific toxicity observed in vivo and can be considered a source of experimental variability and off-target effects in vitro.

Q4: What is the relative toxicity of this compound compared to other amatoxins?

A4: this compound exhibits a level of toxicity similar to that of alpha-Amanitin, another well-studied amatoxin.[1] Both are potent inhibitors of RNA polymerase II and can induce significant cytotoxicity.

Troubleshooting Guide

Problem 1: High levels of unexpected cell death in my experiment.

  • Possible Cause: The concentration of this compound may be too high for the specific cell line being used, leading to overwhelming cytotoxicity that masks other experimental effects. Different cell lines exhibit varying sensitivities to amatoxins.[3]

  • Troubleshooting Steps:

    • Titrate the this compound concentration: Perform a dose-response experiment to determine the optimal concentration that inhibits the target process without causing excessive cell death. An MTT or similar cell viability assay is recommended.

    • Select an appropriate cell line: If possible, use a cell line with a known and lower sensitivity to this compound. Check the expression levels of the OATP1B3 transporter in your cell line of choice, as higher expression is correlated with increased sensitivity.[3]

    • Include proper controls: Always include a vehicle-only control (cells treated with the solvent used to dissolve this compound) and a positive control for cell death if applicable.

Problem 2: My experimental results are inconsistent across replicates.

  • Possible Cause: Variability in cell health, density, or OATP1B3 expression levels can lead to inconsistent uptake of this compound and, consequently, variable effects.

  • Troubleshooting Steps:

    • Standardize cell culture conditions: Ensure consistent cell passage number, seeding density, and growth conditions for all experiments.

    • Monitor OATP1B3 expression: If working with a cell line known to have variable OATP1B3 expression, consider periodically checking its expression level via qPCR or western blotting.

    • Use a stable cell line: If variability persists, consider using a clonal cell line with stable expression of OATP1B3.

Problem 3: I am observing changes in gene or protein expression that are not directly related to my target pathway.

  • Possible Cause: The widespread inhibition of transcription by this compound can lead to global changes in the transcriptome and proteome, making it difficult to isolate specific effects. This can include the activation of stress-response pathways, such as the p53-mediated apoptotic pathway.[6]

  • Troubleshooting Steps:

    • Perform global expression analysis: Use techniques like RNA sequencing (RNA-seq) or proteomic analysis to get a comprehensive view of the changes induced by this compound. This can help identify and account for off-target effects.

    • Use a systems biology approach: Analyze the data from global expression studies to identify affected pathways and networks. This can provide a broader context for your specific findings.

    • Employ orthogonal approaches: Validate key findings using alternative methods that do not rely on transcription inhibition, if possible.

Data Presentation

Table 1: Cytotoxicity of Amatoxins in Various Human Cell Lines

Cell LineTissue of OriginAmatoxinIC50 (µM)
HepG2Liverγ-Amanitin9.12
BGC-823Stomachγ-Amanitin8.27
HEK-293Kidneyγ-Amanitin12.68
A549Lungγ-Amanitin>100
AC16Heartγ-Amanitin>100
HCT-8Intestineγ-Amanitin>100

Data summarized from Gong M, et al. (2024).[3]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[7][8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: RNA Sequencing (RNA-seq) for Off-Target Gene Expression Analysis

This protocol outlines the general steps for preparing samples for RNA-seq to identify global changes in gene expression.

  • Cell Treatment: Treat cells with this compound at a pre-determined, sub-lethal concentration and a vehicle control for the desired time period.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, QIAGEN) following the manufacturer's instructions.[9]

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation: Prepare sequencing libraries from the high-quality RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).

  • Data Analysis: Process the raw sequencing data, which includes quality control, read alignment to a reference genome, and differential gene expression analysis between the this compound-treated and control groups.

Protocol 3: Proteomic Analysis for Off-Target Protein Abundance

This protocol provides a general workflow for identifying changes in the proteome following this compound treatment.

  • Cell Treatment and Lysis: Treat cells as described for RNA-seq. After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using a protease such as trypsin.

  • Peptide Cleanup: Desalt the peptide samples using a C18 column to remove contaminants.

  • LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform differential abundance analysis to identify proteins whose levels are altered by this compound treatment.

Visualizations

Signaling Pathways

gamma_Amanitin_Pathway cluster_uptake Cellular Uptake cluster_inhibition Transcription Inhibition cluster_apoptosis Apoptosis Induction gamma_Amanitin γ-Amanitin OATP1B3 OATP1B3 Transporter gamma_Amanitin->OATP1B3 Uptake RNAPII RNA Polymerase II mRNA mRNA Synthesis RNAPII->mRNA Inhibition p53 p53 Activation mRNA->p53 Stress Signal Bcl2 Bcl-2 Family (Anti-apoptotic) p53->Bcl2 CytochromeC Cytochrome c Release Bcl2->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of this compound induced cytotoxicity.

Experimental Workflows

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cluster_interpretation Interpretation start Seed Cells treat Treat with γ-Amanitin (and controls) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability rna_seq RNA Sequencing treat->rna_seq proteomics Proteomic Analysis treat->proteomics viability_analysis Determine IC50 & Cytotoxicity viability->viability_analysis rna_analysis Identify Differentially Expressed Genes rna_seq->rna_analysis proteomics_analysis Identify Differentially Abundant Proteins proteomics->proteomics_analysis interpretation Assess On-Target vs. Off-Target Effects viability_analysis->interpretation rna_analysis->interpretation proteomics_analysis->interpretation

Caption: Workflow for assessing off-target effects of this compound.

References

Calculating the effective dose of gamma-Amanitin for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of gamma-Amanitin in in vivo studies. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure safe and effective experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a cyclic peptide toxin that primarily functions by inhibiting RNA polymerase II in eukaryotic cells.[1][2] This inhibition disrupts the synthesis of messenger RNA (mRNA), leading to a shutdown of protein synthesis and subsequent cell death, primarily through apoptosis.[1][3]

Q2: What is a recommended starting dose for this compound in mice for non-lethal studies?

A2: While a definitive non-lethal effective dose for this compound has not been explicitly established in the literature, a starting point can be extrapolated from its known toxicity and data from related amatoxins. The intravenous (IV) LD50 for this compound in mice is reported to be between 0.2 and 0.5 mg/kg. Studies on β-Amanitin, a closely related amatoxin, have shown that IV doses of 0.2, 0.4, and 0.8 mg/kg did not cause death or serious toxicity in mice.[4] Therefore, a conservative starting dose for an intravenous injection of this compound would be in the range of 0.05 to 0.1 mg/kg. It is crucial to perform a dose-response study to determine the optimal effective dose for your specific experimental model and objectives.

Q3: What is the best route of administration for this compound in vivo?

A3: The preferred route of administration for this compound is intravenous (IV) injection.[4] Oral administration is generally not recommended due to low and variable bioavailability, as observed with other amatoxins like α-Amanitin and β-Amanitin.[4][5] Intraperitoneal (IP) injection is another potential route, but IV administration provides more direct and predictable systemic exposure.

Q4: What is a suitable vehicle for dissolving and administering this compound?

A4: this compound is water-soluble.[3] Sterile water for injection, sterile saline (0.9% sodium chloride), or sterile phosphate-buffered saline (PBS) are all appropriate vehicles for in vivo administration.[4][6]

Q5: How quickly is this compound cleared from the body?

A5: While specific pharmacokinetic data for this compound is limited, studies on α- and β-Amanitin in mice show a rapid elimination from plasma, with a half-life of approximately 18-34 minutes following IV injection.[4] The primary route of excretion is through the kidneys into the urine.[3]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Higher than expected toxicity or animal mortality - Dose is too high for the specific animal strain, age, or health status.- Error in dose calculation or dilution.- Contamination of the this compound stock.- Reduce the dose for subsequent experiments.- Double-check all calculations and dilution steps.- Ensure the purity of the this compound stock with a fresh vial.- Monitor animals closely for signs of distress and provide supportive care if necessary.
Lack of observable biological effect - Dose is too low.- Degradation of the this compound stock solution.- Incorrect route of administration (e.g., oral instead of IV).- The biological endpoint being measured is not sensitive to this compound's mechanism of action.- Perform a dose-escalation study to find an effective dose.- Prepare fresh solutions for each experiment. Store stock solutions at -20°C or below and avoid repeated freeze-thaw cycles.- Confirm that the administration route is appropriate (IV is recommended).- Ensure your experimental readout is linked to transcription and protein synthesis or apoptosis.
Precipitation of this compound in the vehicle - The concentration of this compound is too high for the chosen vehicle.- The pH or temperature of the vehicle is not optimal.- Gently warm the solution to aid dissolution.- If precipitation persists, decrease the concentration of the stock solution.- Ensure the vehicle is at a neutral pH.
Inconsistent results between experiments - Variability in animal handling and injection technique.- Inconsistent preparation of this compound solutions.- Differences in the health or genetic background of the animals.- Standardize all animal procedures, including injection speed and volume.- Prepare a single batch of dosing solution for all animals in an experimental group.- Use animals from a reputable supplier with a consistent genetic background.

Quantitative Data Summary

Table 1: LD50 Values of Amatoxins in Various Animal Models

ToxinAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference(s)
γ-Amanitin MouseIntravenous0.2 - 0.5
α-Amanitin MouseIntraperitoneal0.1[7]
α-Amanitin DogIntravenous0.1[8]
β-Amanitin Mouse-Similar toxicity to α-Amanitin[9]

Table 2: Non-Lethal Intravenous Doses of β-Amanitin in Mice

Dose (mg/kg)ObservationReference(s)
0.2No death or serious toxicity[4]
0.4No death or serious toxicity[4]
0.8No death or serious toxicity[4]

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Injection

Materials:

  • Lyophilized this compound

  • Sterile, pyrogen-free water for injection or sterile 0.9% saline

  • Sterile, low-adhesion microcentrifuge tubes

  • Sterile syringes and needles appropriate for the animal model

Procedure:

  • Reconstitution of Lyophilized Powder:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Carefully add a precise volume of sterile water for injection or saline to the vial to create a stock solution of a known concentration (e.g., 1 mg/mL).

    • Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.

  • Preparation of Dosing Solution:

    • Based on the desired dose and the weight of the animal, calculate the required volume of the stock solution.

    • In a sterile, low-adhesion microcentrifuge tube, dilute the calculated volume of the stock solution with the appropriate vehicle (sterile water or saline) to a final volume suitable for injection (e.g., 100-200 µL for a mouse).

    • Prepare fresh dosing solutions for each experiment and keep them on ice until use.

Protocol 2: In Vivo Administration of this compound via Tail Vein Injection in Mice

Materials:

  • Prepared this compound dosing solution

  • Mouse restrainer

  • Heat lamp (optional, for vasodilation)

  • 27-30 gauge needle with a sterile syringe

  • 70% ethanol (B145695)

Procedure:

  • Animal Preparation:

    • Accurately weigh each mouse before injection to ensure correct dosing.

    • Place the mouse in a suitable restrainer to immobilize the tail.

    • If necessary, warm the tail using a heat lamp to dilate the lateral tail veins, making them more visible and accessible.

  • Injection:

    • Wipe the tail with 70% ethanol to sterilize the injection site.

    • Load the sterile syringe with the precise volume of the this compound dosing solution, ensuring there are no air bubbles.

    • Carefully insert the needle, bevel up, into one of the lateral tail veins.

    • Slowly inject the solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt the injection in a more proximal location on the tail.

    • Once the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Continue to monitor the animals at regular intervals as determined by your experimental protocol, observing for signs of toxicity such as lethargy, ruffled fur, or changes in breathing.

Signaling Pathways and Experimental Workflows

Amanitin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Amanitin γ-Amanitin RNAPII RNA Polymerase II Amanitin->RNAPII Inhibits p53_cyto p53 Bax Bax p53_cyto->Bax Activates Bcl2 Bcl-2 p53_cyto->Bcl2 Inhibits Mito Mitochondrion Bax->Mito Promotes pore formation Bcl2->Mito Inhibits pore formation Apaf1 Apaf-1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Transcription mRNA Transcription RNAPII->Transcription Transcription->p53_cyto Inhibition leads to p53 accumulation CytoC Cytochrome c Mito->CytoC Releases CytoC->Apaf1 Binds to

Figure 1. Simplified signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis DoseSelection Dose Selection (Start with 0.05-0.1 mg/kg IV) DosePrep Prepare Dosing Solution DoseSelection->DosePrep AnimalModel Select Animal Model (e.g., BALB/c mice) Administration Administer via IV Injection AnimalModel->Administration VehiclePrep Prepare Sterile Vehicle (Saline or PBS) VehiclePrep->DosePrep DosePrep->Administration Monitoring Monitor Animals for Toxicity & Effects Administration->Monitoring TissueCollection Collect Tissues at Pre-determined Timepoints Monitoring->TissueCollection EndpointAnalysis Analyze Biological Endpoints (e.g., histology, gene expression) TissueCollection->EndpointAnalysis DataInterpretation Interpret Results EndpointAnalysis->DataInterpretation

Figure 2. General workflow for in vivo studies with this compound.

References

Validation & Comparative

A Comparative Analysis of Gamma-Amanitin and Alpha-Amanitin Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of two highly toxic amatoxins, gamma-Amanitin and alpha-Amanitin. Both are cyclic octapeptides found in several species of Amanita mushrooms and are potent inhibitors of RNA polymerase II, a critical enzyme in protein synthesis. This guide synthesizes available experimental data to offer an objective performance comparison for research and drug development applications.

Quantitative Potency Comparison

The following table summarizes the available quantitative data on the in vivo and in vitro potency of this compound and alpha-Amanitin. While direct side-by-side comparisons under identical experimental conditions are limited in the literature, the existing data provides valuable insights into their relative toxicities.

Potency MetricThis compoundAlpha-AmanitinSpecies/Cell LineAdministration/AssaySource(s)
LD50 0.2 - 0.5 mg/kg0.1 - 0.3 mg/kgMouseIntraperitoneal[1]
0.327 mg/kgBALB/c MouseIntravenous
~0.2 mg/kgWistar Albino RatOral
IC50 8.27 µMNot ReportedBGC-823 (Human gastric carcinoma)Cell Viability (24h)
9.12 µMNot ReportedHepG2 (Human liver carcinoma)Cell Viability (24h)
12.68 µMNot ReportedHEK-293 (Human embryonic kidney)Cell Viability (24h)
>100 µMNot ReportedA549, AC16, HCT-8 (Human lung, heart, colon)Cell Viability (24h)
2.6 µg/L3.0 µg/LN/ACompetitive ELISA[2]
Slightly less toxic than α-AmanitinHigher toxicity than γ-AmanitinC3A (Human hepatocyte)MTT Assay (48h)[3]
Not Reported0.59 - 4.5 µMVarious Hematopoietic Cell LinesMTS Assay (72h)
Not Reported156.8 - 1248 ng/mlVarious Melanoma Cell LinesDose-Response Assay

Note: Direct comparison of LD50 values should be approached with caution due to different routes of administration. The competitive ELISA data suggests very similar binding affinities, while the cell-based assays indicate that alpha-Amanitin may be slightly more potent in certain cell lines.

Mechanism of Action: Inhibition of RNA polymerase II

Both this compound and alpha-Amanitin share the same primary mechanism of action: the potent and specific inhibition of RNA polymerase II (Pol II) in eukaryotic cells. This inhibition ultimately leads to a cessation of protein synthesis and subsequent cell death. The interaction involves the toxin binding to the "bridge helix" of the RPB1 subunit of Pol II. This binding event does not directly block the active site but rather interferes with the translocation of the DNA and RNA, a crucial step for the addition of the next nucleotide. This allosteric inhibition effectively stalls transcription.[4] There is no evidence to suggest a significant difference in the fundamental inhibitory mechanism between gamma- and alpha-Amanitin.

Below is a diagram illustrating the signaling pathway of Amanitin-induced cytotoxicity.

Amanitin_Pathway cluster_cell Hepatocyte Amanitin γ-Amanitin / α-Amanitin OATP1B3 OATP1B3 Transporter Amanitin->OATP1B3 Uptake Pol2 RNA Polymerase II (RPB1 subunit) OATP1B3->Pol2 Binding to Bridge Helix mRNA mRNA Synthesis Pol2->mRNA Inhibition of Translocation Protein Protein Synthesis mRNA->Protein Blocks Apoptosis Apoptosis Protein->Apoptosis Leads to

Caption: Mechanism of Amanitin-induced cytotoxicity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds like amanitins (B175416) on cultured cells.

1. Cell Seeding:

  • Plate cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

  • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Toxin Treatment:

  • Prepare serial dilutions of this compound and alpha-Amanitin in culture medium.

  • Remove the overnight culture medium from the wells and replace it with 100 µL of medium containing the desired concentration of the toxins. Include a vehicle control (medium without toxin).

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

3. MTT Addition:

  • After the incubation period, add 25 µL of MTT solution (2 mg/mL in PBS) to each well.

  • Incubate the plates for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

4. Solubilization and Measurement:

  • Carefully remove the medium from each well.

  • Add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm using a microplate reader.

5. Data Analysis:

  • Calculate cell viability as a percentage of the control (untreated cells).

  • Plot the cell viability against the logarithm of the toxin concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

The following diagram illustrates the workflow for a typical in vitro cytotoxicity experiment.

Cytotoxicity_Workflow start Start cell_culture Cell Seeding (96-well plate) start->cell_culture treatment Addition of γ-Amanitin & α-Amanitin (Serial Dilutions) cell_culture->treatment incubation Incubation (e.g., 48 hours) treatment->incubation assay Cell Viability Assay (e.g., MTT) incubation->assay data_acquisition Absorbance Measurement assay->data_acquisition analysis Data Analysis (IC50 Calculation) data_acquisition->analysis end End analysis->end

Caption: Experimental workflow for cytotoxicity assessment.

Conclusion

Both this compound and alpha-Amanitin are extremely potent toxins that function through the inhibition of RNA polymerase II. The available data suggests that their potencies are very similar, with alpha-Amanitin possibly exhibiting slightly higher toxicity in some in vitro and in vivo models. However, the differences are often minor and can be context-dependent (e.g., cell line, route of administration). For researchers and drug development professionals, the choice between these two toxins may depend on factors such as availability, cost, and the specific experimental system being used. Given their comparable potencies, they can often be used interchangeably in studies where the primary goal is the potent inhibition of RNA polymerase II.

References

A Comparative Analysis of Amatoxin Cytotoxicity: α-, β-, and γ-Amanitin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The amatoxins—α-, β-, and γ-amanitin—are potent cyclic octapeptides found in several species of Amanita mushrooms, most notably the death cap (Amanita phalloides).[1][2] These toxins are infamous for their severe, often fatal, hepatotoxicity in humans.[3] Their primary mechanism of action involves the high-affinity inhibition of RNA polymerase II, a crucial enzyme for the transcription of messenger RNA (mRNA) in eukaryotic cells.[3][4][5] This inhibition leads to a cessation of protein synthesis, ultimately resulting in cell death.[5] While all three congeners are toxic, their relative potencies can vary. This guide provides a comparative overview of the cytotoxicity of alpha-, beta-, and gamma-amanitin, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity Data

The cytotoxic potential of α-, β-, and γ-amanitin has been evaluated in various in vitro and in vivo models. The half-maximal inhibitory concentration (IC50) and the median lethal dose (LD50) are common metrics used to quantify and compare their toxicity.

In Vitro Cytotoxicity (IC50)

The IC50 value represents the concentration of a toxin required to inhibit a biological process, such as cell viability, by 50%. The following table summarizes the IC50 values for α-, β-, and γ-amanitin in different cell lines.

ToxinCell LineAssayIncubation TimeIC50Reference
α-Amanitin MCF-7MTT36 h1 µg/mL[6][7]
C3A (human hepatocyte)MTT48 hNot explicitly stated, but showed highest toxicity[7][8]
HL60 (human promyelocytic leukemia)MTS72 h~0.7 µM[9]
HepG2 (human liver cancer)MTT/NRU48 h~5 µM[10]
β-Amanitin MCF-7MTT36 h10 µg/mL[6][7]
C3A (human hepatocyte)MTT48 hShowed lowest toxicity[7][8]
Hematopoietic cell linesMTS72 hLess toxic than α-amanitin[9][11]
γ-Amanitin C3A (human hepatocyte)MTT48 hToxicity between α- and β-amanitin[7][8]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell density and assay methodology.

In Vivo Toxicity (LD50)

The LD50 is the dose of a substance required to kill 50% of a tested population. The table below presents the LD50 values for the amanitin toxins in mice.

ToxinAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
α-Amanitin MouseOral0.1[6]
RatOral0.2[12]
β-Amanitin MouseIntraperitoneal0.5[13]
γ-Amanitin MouseIntraperitoneal0.2 - 0.5[13]

From the available data, α-amanitin generally exhibits the highest cytotoxicity , followed by γ-amanitin, with β-amanitin being the least potent of the three.[7][8] However, it is noteworthy that one study observed that β-amanitin inhibited protein synthesis more rapidly than α-amanitin at 24 hours, despite its lower overall cytotoxicity at 36 hours.[6][7]

Mechanism of Cytotoxicity and Signaling Pathways

The cytotoxic effects of amanitins (B175416) are initiated by their entry into cells, a process facilitated by organic anion transporting polypeptides (OATPs), particularly OATP1B3, which is highly expressed in hepatocytes.[1] This explains the pronounced hepatotoxicity observed in amanitin poisoning.[1][3]

Once inside the cell, the primary molecular target of amanitins is RNA polymerase II (RNAP II) .[3][5] The toxins bind to the large subunit of RNAP II, locking the enzyme in a conformation that prevents the translocation of the DNA and RNA strands, thereby halting transcription.[4] This leads to a rapid decrease in cellular mRNA levels and a subsequent shutdown of protein synthesis.[3][5]

The inhibition of transcription and the resulting cellular stress trigger downstream signaling pathways leading to apoptosis (programmed cell death).[9] Key events in this process include:

  • p53 Induction : The cellular stress caused by transcription arrest leads to the accumulation of the tumor suppressor protein p53.[3][14]

  • Mitochondrial Pathway of Apoptosis : p53 can translocate to the mitochondria and interact with anti-apoptotic proteins of the Bcl-2 family (Bcl-2 and Bcl-XL), leading to the release of cytochrome c into the cytosol.[3][14]

  • Caspase Activation : Cytochrome c release initiates the formation of the apoptosome and the activation of a cascade of executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell.[4][9]

  • Oxidative Stress : α-amanitin has also been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress, which can further contribute to cellular damage and apoptosis.[3][15]

Amanitin_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte Amanitin α, β, γ-Amanitin OATP1B3 OATP1B3 Transporter Amanitin->OATP1B3 Uptake Amanitin_in Intracellular Amanitin OATP1B3->Amanitin_in RNAPII RNA Polymerase II Amanitin_in->RNAPII Inhibition ROS ROS Production Amanitin_in->ROS Induction Transcription mRNA Transcription RNAPII->Transcription p53 p53 Induction RNAPII->p53 Stress Signal Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Apoptosis Apoptosis Mitochondrion Mitochondrion p53->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation (Caspase-3, -7) Cytochrome_c->Caspases Caspases->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: Amanitin-induced cytotoxicity signaling pathway.

Experimental Protocols for Cytotoxicity Assessment

Standardized assays are crucial for the reliable determination of cytotoxicity. The MTT and LDH assays are two commonly employed methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[16][18]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Toxin Treatment: Remove the culture medium and add fresh medium containing various concentrations of α-, β-, or γ-amanitin. Include untreated cells as a negative control and a vehicle control if the toxins are dissolved in a solvent.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[16]

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 3-4 hours.[16][19]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[16][18]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the amount of lactate (B86563) dehydrogenase, a stable cytosolic enzyme, released into the culture medium upon cell membrane damage, which is a hallmark of cytotoxicity.[20][21][22]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare additional control wells for determining spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[22]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add the LDH assay reaction mixture, containing a substrate and a catalyst, to each well with the supernatant.[23]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[23]

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.[20]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Cytotoxicity_Assay_Workflow cluster_workflow General Cytotoxicity Assay Workflow cluster_assays start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_cells Treat Cells with Amanitins (α, β, γ) incubate_overnight->treat_cells incubate_exposure Incubate for Exposure Period (e.g., 24, 48, 72h) treat_cells->incubate_exposure mtt_assay MTT Assay incubate_exposure->mtt_assay ldh_assay LDH Assay incubate_exposure->ldh_assay add_mtt Add MTT Reagent mtt_assay->add_mtt collect_supernatant Collect Supernatant ldh_assay->collect_supernatant incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance_mtt Read Absorbance (570nm) solubilize->read_absorbance_mtt analyze_data Data Analysis (% Viability / % Cytotoxicity, IC50) read_absorbance_mtt->analyze_data add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate (30 min) add_ldh_reagent->incubate_ldh add_stop_solution Add Stop Solution incubate_ldh->add_stop_solution read_absorbance_ldh Read Absorbance (490nm) add_stop_solution->read_absorbance_ldh read_absorbance_ldh->analyze_data end End analyze_data->end

Caption: Experimental workflow for in vitro cytotoxicity assays.

Conclusion

The amatoxins, α-, β-, and γ-amanitin, are highly toxic compounds that induce cell death primarily through the inhibition of RNA polymerase II. Experimental evidence consistently demonstrates that α-amanitin is the most cytotoxic of the three, exhibiting the lowest IC50 and LD50 values in the majority of studies. γ-Amanitin generally displays intermediate toxicity, while β-amanitin is the least potent. This hierarchy of toxicity, coupled with a detailed understanding of their molecular mechanisms and standardized protocols for their assessment, is critical for toxicological studies, clinical management of mushroom poisoning, and the exploration of these potent toxins as payloads in antibody-drug conjugates for cancer therapy.

References

A Comparative Guide to the Detection and Quantification of γ-Amanitin: HPTLC vs. LC-MS/MS and ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Thin-Layer Chromatography (HPTLC) with two prevalent alternative methods, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), for the detection and quantification of γ-amanitin. This potent cyclic peptide, a member of the amatoxin family found in poisonous mushrooms of the Amanita genus, is a critical area of study in toxicology and drug development due to its severe hepatotoxicity. The primary mechanism of its toxicity is the potent inhibition of RNA polymerase II, a crucial enzyme in protein synthesis.[1][2][3] The accurate and sensitive quantification of γ-amanitin is paramount for both clinical diagnostics in poisoning cases and for research into potential therapeutic interventions.

Methodological Principles at a Glance

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that offers a rapid and cost-effective method for the separation and quantification of substances from a mixture. In the context of γ-amanitin analysis, a sample extract is applied to a high-performance stationary phase (e.g., silica (B1680970) gel plate), and a solvent system (mobile phase) moves up the plate by capillary action, separating the components based on their differential partitioning between the two phases. Detection and quantification are typically achieved through densitometric scanning at a specific wavelength.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. The sample is first injected into an HPLC system where γ-amanitin is separated from other matrix components. The eluent is then introduced into a mass spectrometer, where the analyte is ionized, and specific parent-daughter ion transitions are monitored for highly selective quantification.

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For γ-amanitin, a competitive ELISA format is often employed. In this setup, a known amount of enzyme-labeled γ-amanitin competes with the γ-amanitin in the sample for binding to a limited number of specific antibodies coated on a microplate. The amount of bound enzyme, which is inversely proportional to the concentration of γ-amanitin in the sample, is determined by the addition of a substrate that produces a measurable color change.

Performance Comparison: A Quantitative Overview

The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, specificity, accuracy, precision, and throughput. The following table summarizes the key quantitative performance parameters for the HPTLC, LC-MS/MS, and ELISA methods for the determination of γ-amanitin.

Performance ParameterHPTLCLC-MS/MSELISA
Limit of Detection (LOD) ~50 ng/spot[4]0.02 - 1.5 ng/mL[5][6][7]~1.0 µg/L (~1 ng/mL)[8]
Limit of Quantification (LOQ) Not explicitly found for γ-amanitin0.05 - 2.0 ng/mL[5][6]Not explicitly found for γ-amanitin
Linearity Range Not explicitly found for γ-amanitin0.05 - 200 ng/mL[6][9]1.0 - 100 ng/mL[10][11]
Accuracy (% Recovery) Not explicitly found for γ-amanitin82.9% – 105%[6][7][9]85.66% - 113.05%[12]
Precision (% RSD) Not explicitly found for γ-amanitinIntra-day: 3.1% - 14.7%; Inter-day: 3.1% - 17.2%[6][9][13][14]Intra-assay: 5.35% - 9.54%; Inter-assay: <15%[10][12]
Specificity Moderate to HighVery HighHigh (potential cross-reactivity with other amatoxins)[10]
Throughput High (multiple samples per plate)Moderate to High (with autosampler)High (96-well plate format)
Cost per Sample LowHighLow to Moderate
Instrumentation Complexity ModerateHighLow

Detailed Experimental Protocols

HPTLC Method for γ-Amanitin Determination
  • Sample Preparation: Mushroom samples are typically extracted with a solvent such as methanol. The extract is then filtered and concentrated.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.

  • Sample Application: A specific volume of the sample extract and γ-amanitin standard solutions are applied to the HPTLC plate as bands using an automated applicator.

  • Mobile Phase and Development: The plate is developed in a twin-trough chamber with a suitable mobile phase. A commonly cited mobile phase for amatoxin separation is a mixture of chloroform, methanol, and acetic acid.

  • Detection and Quantification: After development, the plate is dried, and the bands are visualized under UV light at a specific wavelength (e.g., 295 nm). Densitometric scanning is then performed to quantify the amount of γ-amanitin by comparing the peak area of the sample to that of the standard. A detection limit of 50 ng per spot for each amanitin has been reported.[4]

LC-MS/MS Method for γ-Amanitin Quantification
  • Sample Preparation: For biological matrices like urine or plasma, a sample clean-up step is essential. This often involves solid-phase extraction (SPE) or protein precipitation followed by liquid-liquid extraction.[5][7][15] An internal standard is typically added before extraction to correct for matrix effects and variations in recovery.

  • Chromatographic Separation: A reversed-phase C18 column is commonly used for separation. The mobile phase usually consists of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an additive like formic acid to improve ionization.[5][9][16]

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode. The instrument is set to monitor specific precursor-to-product ion transitions for γ-amanitin and the internal standard in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[9]

ELISA Method for γ-Amanitin Detection
  • Coating: A microtiter plate is coated with antibodies specific to amanitins.

  • Blocking: Any remaining non-specific binding sites on the plate are blocked using a blocking buffer (e.g., a solution of bovine serum albumin).

  • Competition: The sample containing γ-amanitin and a known amount of enzyme-conjugated γ-amanitin (the tracer) are added to the wells. They compete for binding to the coated antibodies.

  • Incubation and Washing: The plate is incubated to allow the binding reaction to occur. After incubation, the plate is washed to remove any unbound components.

  • Substrate Reaction: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.

  • Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of γ-amanitin in the sample. A standard curve is generated using known concentrations of γ-amanitin to quantify the amount in the samples.[8][12]

Visualizing the Methodologies and Mechanism

To further elucidate the experimental processes and the biological target of γ-amanitin, the following diagrams have been generated using the DOT language.

HPTLC_Workflow cluster_prep Sample Preparation cluster_hptlc HPTLC Analysis cluster_detection Detection & Quantification Sample Mushroom or Biological Sample Extraction Extraction with Methanol Sample->Extraction Filtration Filtration & Concentration Extraction->Filtration Application Sample & Standard Application on HPTLC Plate Filtration->Application Development Chromatographic Development in Mobile Phase Application->Development Drying Plate Drying Development->Drying Visualization Visualization under UV Light (295 nm) Drying->Visualization Scanning Densitometric Scanning Visualization->Scanning Quantification Quantification against Standard Scanning->Quantification

Caption: HPTLC experimental workflow for γ-amanitin analysis.

Amanitin_Signaling_Pathway gamma_Amanitin γ-Amanitin RNA_Pol_II RNA Polymerase II gamma_Amanitin->RNA_Pol_II Inhibition Transcription Gene Transcription RNA_Pol_II->Transcription Cell_Death Cell Death (Apoptosis/Necrosis) RNA_Pol_II->Cell_Death Inhibition leads to mRNA_Synthesis mRNA Synthesis Transcription->mRNA_Synthesis Protein_Synthesis Protein Synthesis mRNA_Synthesis->Protein_Synthesis Cell_Function Normal Cell Function Protein_Synthesis->Cell_Function

Caption: γ-Amanitin's mechanism of action via RNA Polymerase II inhibition.

Concluding Remarks

The choice of analytical method for the detection and quantification of γ-amanitin is highly dependent on the specific requirements of the study.

  • HPTLC offers a cost-effective and high-throughput screening method, which can be advantageous for analyzing a large number of samples, particularly from mushroom extracts. However, based on the available literature, its sensitivity and the availability of validated quantitative methods for γ-amanitin are less established compared to the alternatives.

  • LC-MS/MS stands out as the gold standard for its exceptional sensitivity, specificity, and accuracy, making it the method of choice for clinical and forensic toxicology where precise quantification at low concentrations in complex biological matrices is crucial. The main drawbacks are the high cost of instrumentation and the need for highly skilled operators.

  • ELISA provides a rapid, sensitive, and user-friendly platform that is well-suited for high-throughput screening in a clinical setting. While generally specific, the potential for cross-reactivity with other amatoxins should be considered when interpreting the results.

For researchers and professionals in drug development, a tiered approach may be most effective. ELISA or HPTLC could be employed for initial high-throughput screening of potential inhibitors or for preliminary toxicological assessments. Positive or ambiguous results could then be confirmed and accurately quantified using the more definitive LC-MS/MS method. This integrated approach would leverage the strengths of each technique, providing a robust and efficient workflow for the study of γ-amanitin.

References

LC-MS/MS analysis of amatoxins in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to LC-MS/MS Analysis of Amatoxins in Biological Samples

Introduction

Amatoxins, a group of cyclic octapeptides primarily found in Amanita species of mushrooms (e.g., Amanita phalloides, the death cap), are responsible for the majority of fatal mushroom poisonings worldwide. The clinical course of amatoxin poisoning is characterized by a delayed onset of symptoms (6-24 hours), by which time significant liver and kidney damage may have already occurred.[1] Rapid and accurate identification and quantification of amatoxins—most notably α-amanitin, β-amanitin, and γ-amanitin—in biological samples such as urine and plasma are critical for early diagnosis, clinical management, and forensic investigation.[2]

Among the available analytical techniques, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard.[3] It offers superior sensitivity, specificity, and reproducibility compared to other methods like enzyme-linked immunosorbent assays (ELISA) or high-performance liquid chromatography with ultraviolet detection (HPLC-UV).[4][5] This guide provides a comparative overview of various LC-MS/MS methodologies, supported by experimental data, to assist researchers and clinicians in selecting and implementing the most suitable approach.

Comparison of Analytical Methodologies

While LC-MS/MS is the preferred method, it is useful to understand the landscape of analytical options.

  • Immunoassays (ELISA): These methods are often used for initial screening due to their simplicity. However, they suffer from lower sensitivity (LODs typically in the 3-10 ng/mL range), potential for false-positive and false-negative results, and cross-reactivity, necessitating confirmation by a more specific method like LC-MS/MS for forensic cases.[4][6]

  • High-Performance Liquid Chromatography (HPLC) with UV or Electrochemical Detection (ECD): These methods offer better specificity than immunoassays but are often hampered by low sensitivity and require laborious sample preparation procedures to remove interfering substances from complex biological matrices.[4]

  • LC-MS/MS: This technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[7] It allows for the definitive identification and precise quantification of individual amatoxins, even at very low concentrations (sub-ng/mL levels).[4][8]

Core LC-MS/MS Workflow: A Comparative Analysis

A typical LC-MS/MS workflow involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection. The choices made at each stage significantly impact the method's performance.

Sample Preparation: Extracting Toxins from Complex Matrices

The primary goal of sample preparation is to isolate amatoxins from biological fluids and remove matrix components (salts, proteins, phospholipids) that can interfere with analysis.[1]

  • Protein Precipitation (PPT): A simple and fast method involving the addition of an organic solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins. While quick, it provides minimal cleanup and can result in significant matrix effects, potentially suppressing the analyte signal.[4]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. It offers better cleanup than PPT but is often more labor-intensive and uses larger volumes of organic solvents.[4]

  • Solid-Phase Extraction (SPE): This is the most widely used and effective technique for cleaning biological samples for amatoxin analysis.[3] It involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analytes.

    • Conventional SPE: Reversed-phase cartridges (e.g., C18, HLB) are common. These methods are effective but can be multi-step, requiring conditioning, loading, washing, and elution, which can be time-consuming.[9][10]

    • High-Throughput SPE: Newer platforms, such as the PRiME HLB μElution 96-well plate, streamline the process by eliminating the need for conditioning and equilibration steps. This approach significantly reduces sample preparation time and reagent consumption, making it ideal for clinical and emergency toxicology settings.[5][7]

Table 1: Comparison of Sample Preparation Techniques for Amatoxin Analysis

TechniqueCommon MatrixTypical RecoveryAdvantagesDisadvantages
Protein Precipitation Plasma, SerumVariable, often lowerFast, simple, inexpensiveHigh matrix effects, low purity
Liquid-Liquid Extraction Urine, Plasma60-90%Good cleanup, removes lipidsLabor-intensive, large solvent use
Solid-Phase Extraction (SPE) Urine, Plasma, Serum>80%Excellent cleanup, reduces matrix effects, high recoveryCan be multi-step and time-consuming
PRiME HLB μElution Urine, Plasma, Serum85-110%[7]High-throughput, fast, low solvent use, excellent cleanupRequires specific 96-well plate hardware
Chromatographic Separation (LC)

Proper chromatographic separation is crucial to resolve different amatoxin isomers and separate them from co-eluting matrix components before they enter the mass spectrometer.

  • Reversed-Phase (RP) UPLC/HPLC: The most common approach, typically using C18 columns. It provides robust separation for the various amatoxins within a reasonable timeframe, often under 10 minutes.[5][11]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Because amatoxins are polar molecules, HILIC can be an effective alternative or complementary technique to RP-HPLC. One validated method successfully used an RP-SPE cleanup followed by HILIC chromatography, an orthogonal approach that can significantly reduce matrix effects and improve sensitivity.[1]

Mass Spectrometric Detection (MS/MS)

This is the detection and quantification step. The choice of ionization mode and mass analyzer determines the method's sensitivity and specificity.

  • Ionization: Electrospray ionization (ESI) is universally used for amatoxins. While both positive and negative ion modes can be used, negative ESI mode has been reported to offer higher sensitivity and smaller matrix effects for amatoxins.[4]

  • Mass Analyzers:

    • Triple Quadrupole (QqQ): The most common platform for quantitative analysis. It operates in Multiple Reaction Monitoring (MRM) mode, providing exceptional sensitivity and specificity by monitoring specific precursor-to-product ion transitions for each analyte.[7]

    • High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) and Orbitrap provide highly accurate mass measurements.[8][12] This offers excellent specificity, allowing for confident identification of analytes and reducing the likelihood of false positives. HRMS is particularly valuable in forensic toxicology and for developing new methods.

Quantitative Performance Data

The following table summarizes the performance of various published LC-MS/MS methods for amatoxin analysis in biological fluids.

Table 2: Comparison of Published LC-MS/MS Method Performance for Amatoxin Analysis

Amatoxins AnalyzedBiological MatrixLC Column TypeMS AnalyzerLLOQ / LODReference
α-, β-, γ-AmanitinUrineHILICTriple QuadrupoleLOD: Not reported; Calibration Range: 1.0 - 200 ng/mL[1]
α-, β-Amanitin, Phalloidin (B8060827)Serum, Plasma, UrineC18Triple QuadrupoleLOD: 0.5 - 1.5 ng/mL[11]
α-, β-, γ-Amanitin, Phalloidin, PhallacidinPlasma, Serum, UrineHSS T3 (C18)Triple QuadrupoleLLOQ: 0.5 ng/mL (α, γ), 1.0 ng/mL (β)[5][7]
α-, β-AmanitinPlasmaC18Orbitrap (HRMS)LOI (LOD): 20 pg/mL (0.02 ng/mL)[8]
α-, β-Amanitin, PhalloidinUrineC18Q Exactive (HRMS)LLOQ: 1 ng/mL[13]

LLOQ: Lower Limit of Quantification; LOD: Limit of Detection; LOI: Limit of Identification.

Visualizing the Workflow

Diagrams created with Graphviz illustrate the key processes in amatoxin analysis.

Amatoxin_Analysis_Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample Biological Sample Collection (Urine, Plasma, Serum) Store Sample Storage (-20°C or below) Sample->Store Prep Sample Preparation (e.g., SPE) Store->Prep LC UPLC/HPLC Separation (e.g., C18 Column) Prep->LC MS Tandem MS Detection (MRM or HRMS) LC->MS Data Data Acquisition & Processing MS->Data Report Quantification & Reporting Results Data->Report

Caption: High-level workflow for .

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Cartridge start Start: Diluted Sample load 1. Load Sample start->load wash 2. Wash (Remove Interferences) load->wash elute 3. Elute Amatoxins wash->elute evap Evaporate & Reconstitute elute->evap end Analysis by LC-MS/MS evap->end

Caption: Detailed workflow for a typical Solid-Phase Extraction (SPE) sample preparation.

Detailed Experimental Protocol: UPLC-MS/MS with SPE

This protocol is a representative example based on common methodologies for the quantification of α-, β-, and γ-amanitin in human urine.[1][5]

1. Materials and Reagents

  • Amatoxin standards (α-, β-, γ-amanitin)

  • Isotopically labeled internal standard (e.g., ¹⁵N₁₀-α-amanitin), if available

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid, Ammonium (B1175870) acetate (B1210297)

  • Ultrapure water

  • SPE cartridges (e.g., Oasis PRiME HLB)

  • Human urine (blank) for calibration standards

2. Preparation of Standards and Quality Controls (QCs)

  • Prepare individual stock solutions of amatoxins and internal standard (IS) in water or methanol at 1 mg/mL.

  • Prepare working solutions by diluting the stock solutions.

  • Spike blank human urine with working solutions to create calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) and QCs (e.g., low, mid, high concentrations).

3. Sample Preparation (using SPE)

  • Thaw urine samples, standards, and QCs. Vortex to mix.

  • To 100 µL of urine, add 10 µL of IS working solution and 100 µL of 1M ammonium acetate buffer (pH 5).

  • Vortex the mixture.

  • Load the entire mixture onto an SPE plate/cartridge (e.g., PRiME HLB).

  • Wash the cartridge twice with 200 µL of 5% methanol in water.

  • Elute the amatoxins twice with 25 µL of 95% methanol in water.

  • Dilute the collected eluate with 450 µL of the initial mobile phase (e.g., 0.2% formic acid in water).

  • Transfer to an autosampler vial for analysis.

4. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) or similar C18 column.[5]

  • Mobile Phase A: 0.2% Formic Acid in Water.

  • Mobile Phase B: 0.2% Formic Acid in Methanol.

  • Flow Rate: 0.2 mL/min.

  • Gradient: Start at 5% B, increase to 40% B over 6 minutes, hold, then return to initial conditions and equilibrate.

  • Injection Volume: 5 µL.

  • Column Temperature: 60 °C.[5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization: ESI Positive (or Negative, which may offer advantages).[4]

  • Mode: Multiple Reaction Monitoring (MRM).

    • Example Transitions (from literature, may require optimization):

      • α-amanitin: m/z 919.3 → 338.9[1]

      • β-amanitin: m/z 920.3 → 644.3[1]

      • γ-amanitin: m/z 903.2 → 855.3[1]

5. Data Analysis

  • Integrate the peak areas for each analyte and the internal standard.

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

  • Quantify the amatoxin concentration in unknown samples using the linear regression equation from the calibration curve.

Conclusion

LC-MS/MS is the definitive and most reliable technique for the analysis of amatoxins in biological samples, providing the sensitivity and specificity required for clinical diagnostics and forensic toxicology.[4] The choice of a specific protocol depends on the application's needs, balancing factors like throughput, required sensitivity, and available instrumentation. For routine clinical analysis where rapid turnaround is critical, methods employing high-throughput SPE sample preparation combined with UPLC-MS/MS offer a robust and efficient solution.[5][7] For forensic or research applications requiring the highest confidence, LC-HRMS provides unparalleled specificity.[8] Regardless of the platform, the use of a stable, isotopically labeled internal standard is the most effective way to compensate for matrix effects and ensure the highest accuracy in quantification.[1]

References

Validating Experimental Results: A Comparative Guide to Gamma-Amanitin and Other Transcriptional Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the transcriptional dependence of a biological phenomenon is crucial. The use of transcriptional inhibitors as controls is a cornerstone of rigorous experimental design. This guide provides a comprehensive comparison of gamma-Amanitin with other commonly used transcriptional inhibitors, offering experimental data and detailed protocols to aid in the selection and application of the most appropriate control for your research.

Introduction to Transcriptional Inhibition in Experimental Validation

In molecular and cellular biology, it is often necessary to determine whether a specific cellular process, such as the expression of a protein or a change in cell phenotype, is dependent on de novo gene transcription. Transcriptional inhibitors are small molecules that block the synthesis of RNA from a DNA template. By treating cells with a transcriptional inhibitor, researchers can observe whether the biological effect of interest is abolished, thereby validating its dependence on new RNA synthesis. The ideal transcriptional inhibitor for use as an experimental control is potent, specific, and has well-characterized kinetics.

This guide focuses on this compound, a potent and highly specific inhibitor of RNA Polymerase II, and compares its performance with two other widely used transcriptional inhibitors: Actinomycin D and Triptolide.

In-Depth Look at this compound

This compound is a cyclic octapeptide toxin produced by certain species of Amanita mushrooms.[1] Like its well-studied analog alpha-Amanitin, this compound is a highly specific and potent inhibitor of eukaryotic RNA Polymerase II (Pol II), the enzyme responsible for transcribing messenger RNA (mRNA).[2] It also inhibits RNA Polymerase III to a lesser extent at higher concentrations, while RNA Polymerase I remains largely unaffected.[2] This high degree of selectivity for Pol II makes it an excellent tool for specifically probing the role of mRNA synthesis in a biological process.

Mechanism of Action: this compound binds to the bridge helix of the largest subunit of RNA Polymerase II, RPB1. This binding event does not prevent the initial binding of the polymerase to DNA or the formation of the first phosphodiester bond. Instead, it sterically hinders the translocation of the polymerase along the DNA template, effectively halting transcript elongation.[2][3] This leads to a global shutdown of mRNA synthesis and subsequent depletion of short-lived proteins, ultimately triggering cellular apoptosis.[4]

Comparison of Transcriptional Inhibitors

The choice of a transcriptional inhibitor depends on the specific experimental needs, including the desired speed of action, specificity, and reversibility. The following table summarizes the key characteristics of this compound, Actinomycin D, and Triptolide.

FeatureThis compoundActinomycin DTriptolide
Target RNA Polymerase II (high specificity)[2]DNA intercalation (non-specific)[5]XPB subunit of TFIIH (part of Pol II complex)[2]
Mechanism Inhibits Pol II translocation[2][3]Prevents RNA polymerase progression[5]Induces RPB1 degradation[2]
Selectivity High for Pol II > Pol III >> Pol I[2]Poor; affects all RNA polymerases[6]High for Pol II[2]
Speed of Action Slow (hours)[2]Fast (minutes)[2]Fast (less than an hour)[2]
Reversibility Irreversible[2]Partially reversible[2]Irreversible[2]
Common Working Conc. 1-10 µg/mL1-5 µg/mL50-200 nM
Key Advantage High specificity for Pol II-mediated transcription.Rapid and potent inhibition of all transcription.Rapid, potent, and specific for Pol II.
Key Disadvantage Slow onset of action.Lack of specificity, can induce DNA damage.[2]Can have off-target effects.
Quantitative Comparison of Cytotoxicity (IC50)

The following table provides a summary of reported IC50 values for the three inhibitors across various cell lines. It is important to note that these values can vary depending on the cell line and experimental conditions.

Cell LineThis compound (µM)Actinomycin D (µM)Triptolide (nM)
HeLa-~0.02~109[2]
HEK29312.68[7]--
HepG29.12[7]--
BGC-823 (Stomach)8.27[7]--
A549 (Lung)>100[7]--
HCT-8 (Intestinal)>100[7]--
Mouse Fibroblasts--IC50 values for derivatives reported[8]

Experimental Protocols

Using this compound as a Control in RT-qPCR to Determine mRNA Half-Life

This protocol is designed to determine the stability of a specific mRNA transcript.

Materials:

  • Cell culture reagents

  • This compound (stock solution, e.g., 1 mg/mL in DMSO)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for your gene of interest and a stable housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: Treat cells with a final concentration of this compound (typically 1-10 µg/mL). Include a vehicle-treated control (e.g., DMSO).

  • Time Course Collection: Harvest cells at various time points after treatment (e.g., 0, 2, 4, 8, 12, 24 hours). The time points should be chosen based on the expected half-life of the mRNA of interest.

  • RNA Extraction: Extract total RNA from each sample using a standard RNA extraction kit. Ensure high-quality RNA by checking the A260/A280 ratio.

  • Reverse Transcription: Synthesize cDNA from an equal amount of total RNA for each sample.

  • qPCR: Perform qPCR using primers for your gene of interest and the housekeeping gene.

  • Data Analysis:

    • Normalize the Ct values of your gene of interest to the Ct values of the housekeeping gene for each time point (ΔCt).

    • Calculate the relative amount of mRNA remaining at each time point compared to the 0-hour time point (2^-ΔΔCt).

    • Plot the relative mRNA amount versus time on a semi-logarithmic scale.

    • Determine the mRNA half-life (t1/2) from the time point at which the mRNA level is reduced to 50%.

Using this compound as a Control in Western Blotting to Confirm Transcription-Dependent Protein Expression

This protocol helps determine if the expression of a specific protein is dependent on ongoing transcription. This is particularly useful for studying proteins with short half-lives.

Materials:

  • Cell culture reagents

  • This compound (stock solution)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against your protein of interest

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Loading control antibody (e.g., anti-GAPDH, anti-beta-actin)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound (1-10 µg/mL) and a vehicle control as described in the RT-qPCR protocol. The treatment duration should be based on the suspected half-life of the protein.

  • Cell Lysis: Harvest cells and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

  • Western Blot Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against your protein of interest.

    • Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with a loading control antibody or run a parallel gel for the loading control to ensure equal protein loading across all lanes.

  • Data Analysis: Compare the band intensity of your protein of interest in the this compound-treated samples to the vehicle-treated control. A significant decrease in protein levels upon this compound treatment indicates that its expression is dependent on ongoing transcription.

Visualizing the Impact of this compound

Mechanism of Action of this compound

Gamma_Amanitin_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm DNA DNA Pol_II RNA Polymerase II DNA->Pol_II binds to promoter mRNA pre-mRNA Pol_II->mRNA transcribes Apoptosis Apoptosis Pol_II->Apoptosis inhibition leads to Ribosome Ribosome mRNA->Ribosome translation gamma_Amanitin γ-Amanitin gamma_Amanitin->Pol_II binds & inhibits translocation Protein Protein Ribosome->Protein Cellular Function Cellular Function Protein->Cellular Function

Caption: Mechanism of this compound action.

Experimental Workflow for Validating Transcriptional Dependence

Experimental_Workflow cluster_experiment Experimental Setup cluster_analysis Downstream Analysis Start Seed Cells Treatment Treat with γ-Amanitin or Vehicle Control Start->Treatment Time_Course Incubate for Various Time Points Treatment->Time_Course Harvest Harvest Cells Time_Course->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Lysis Protein Lysis Harvest->Protein_Lysis RT_qPCR RT-qPCR RNA_Extraction->RT_qPCR Data_Analysis Data Analysis RT_qPCR->Data_Analysis Western_Blot Western Blot Protein_Lysis->Western_Blot Western_Blot->Data_Analysis Conclusion Determine Transcriptional Dependence Data_Analysis->Conclusion

Caption: Workflow for validating transcriptional dependence.

Logical Comparison of Transcriptional Inhibitors

Inhibitor_Comparison cluster_use_cases Experimental Considerations Inhibitors Transcriptional Inhibitors γ-Amanitin Actinomycin D Triptolide Features Key Features Specificity Speed of Action Reversibility Mechanism Inhibitors:g->Features High | Slow | Irreversible | Pol II Translocation Block Inhibitors:a->Features Low | Fast | Partially Reversible | DNA Intercalation Inhibitors:t->Features High | Fast | Irreversible | RPB1 Degradation Use_Case Optimal Use Case Features->Use_Case Amanitin_Use Specific inhibition of mRNA synthesis is required. Use_Case->Amanitin_Use γ-Amanitin ActD_Use Rapid, global shutdown of all transcription is needed. Use_Case->ActD_Use Actinomycin D Triptolide_Use Rapid and specific inhibition of Pol II is desired. Use_Case->Triptolide_Use Triptolide

Caption: Comparison of key transcriptional inhibitors.

References

Amatoxin Antibody Cross-Reactivity with γ-Amanitin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of various amatoxin antibodies with γ-amanitin, supported by experimental data. Understanding the specificity and cross-reactivity of these antibodies is crucial for the development of accurate diagnostic assays and potential therapeutic interventions for amatoxin poisoning.

Comparative Analysis of Antibody Cross-Reactivity

The following table summarizes the cross-reactivity of different monoclonal antibodies (mAbs) and commercial assays with α-amanitin, β-amanitin, and γ-amanitin. The data is primarily presented as IC50 values, which represent the concentration of the toxin required to inhibit 50% of the antibody binding in a competitive immunoassay. A lower IC50 value indicates a higher binding affinity.

Antibody/AssayTarget ToxinIC50 (ng/mL)Percent Cross-Reactivity (relative to α-amanitin)Reference
mAb AMA9G3 α-amanitin1.57100%[1]
β-amanitin24~6.5%[1]
γ-amanitin~1.6~98%[1]
mAb AMA9C12 α-amanitin2.3100%[1]
β-amanitinNo competitive inhibition0%[1]
γ-amanitin2.7~85%[1]
BÜHLMANN Amanitin ELISA α-amanitinNot specified100%[2]
β-amanitinNot specified0.1%[2]
γ-amanitinNot specified90%[2]
Lateral Flow Immunoassay (Bever et al., 2020) α-amanitinClearly detects 10 ng/mL-[3]
β-amanitin2000 ng/mL (0.5% cross-reactivity)-[3]
γ-amanitinClearly detects 10 ng/mL-[3]

Key Observations:

  • The monoclonal antibody AMA9G3 demonstrates high sensitivity and strong cross-reactivity with both α-amanitin and γ-amanitin, with only slightly lower affinity for γ-amanitin.[1] It shows significantly less cross-reactivity with β-amanitin.[1]

  • The monoclonal antibody AMA9C12 also exhibits high affinity for α-amanitin and γ-amanitin but, critically, does not show any competitive inhibition by β-amanitin.[1] This makes it a highly specific tool for detecting α- and γ-amanitins without interference from β-amanitin.

  • The BÜHLMANN Amanitin ELISA kit shows excellent cross-reactivity for γ-amanitin (90%) but very low cross-reactivity for β-amanitin (0.1%).[2]

  • A recently developed lateral flow immunoassay is capable of sensitively detecting both α-amanitin and γ-amanitin at concentrations as low as 10 ng/mL.[3]

Experimental Protocols

The following is a representative experimental protocol for a competitive enzyme-linked immunosorbent assay (cELISA) used to determine the cross-reactivity of amatoxin antibodies. This protocol is based on the methodologies described in the cited literature.[4]

Objective: To determine the IC50 values of α-, β-, and γ-amanitin for a specific monoclonal antibody.

Materials:

  • High-binding 96-well microtiter plates

  • Amatoxin standards (α-, β-, and γ-amanitin) of known concentrations

  • Monoclonal antibody against amatoxins (e.g., AMA9G3 or AMA9C12)

  • Coating antigen (e.g., amatoxin conjugated to a carrier protein like BSA)

  • Blocking buffer (e.g., 3% non-fat dry milk in Tris-buffered saline with 0.05% Tween-20)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Coat the wells of a 96-well microtiter plate with the coating antigen at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6).

    • Incubate for 1 hour at 37°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.

    • Incubate for 1 hour at 37°C.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the amatoxin standards (α-, β-, and γ-amanitin) in assay buffer.

    • In separate tubes, pre-incubate the monoclonal antibody at its optimal working concentration with an equal volume of each amatoxin standard dilution for 30 minutes at room temperature.

    • Add 100 µL of the antibody/amanitin mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1 hour at 37°C.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

  • Signal Development:

    • Add 100 µL of the TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance values against the logarithm of the amatoxin concentration for each amatoxin variant.

    • Determine the IC50 value, which is the concentration of the toxin that causes a 50% reduction in the maximum signal.

    • Calculate the percent cross-reactivity of γ-amanitin relative to α-amanitin using the formula: (% Cross-Reactivity) = (IC50 of α-amanitin / IC50 of γ-amanitin) * 100.

Visualizations

G cluster_amatoxins Amatoxin Structures cluster_antibody Antibody Binding cluster_reactivity Cross-Reactivity Profile alpha α-Amanitin mAb Amatoxin Antibody alpha->mAb High Affinity beta β-Amanitin beta->mAb Low to No Affinity (Antibody Dependent) gamma γ-Amanitin gamma->mAb High Affinity (Slightly lower than α) reactivity α-Amanitin: ~100% γ-Amanitin: 85-98% β-Amanitin: 0-6.5% mAb->reactivity

Caption: Logical relationship of amatoxin antibody cross-reactivity.

G start Start coat Coat plate with Amatoxin-Protein Conjugate start->coat block Block non-specific sites coat->block prepare_samples Prepare Amatoxin Standards & Antibody Mixture block->prepare_samples incubate_competitive Add Sample/Antibody mixture to plate for competitive binding prepare_samples->incubate_competitive wash1 Wash incubate_competitive->wash1 add_secondary Add Enzyme-Linked Secondary Antibody wash1->add_secondary wash2 Wash add_secondary->wash2 add_substrate Add Substrate wash2->add_substrate read_plate Read Absorbance add_substrate->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Experimental workflow for competitive ELISA.

References

Comparative Study of Transcription Inhibition by Different Amatoxins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of various amatoxins and their inhibitory effects on eukaryotic RNA polymerase II (Pol II), the key enzyme responsible for transcribing messenger RNA. This document is intended for researchers, scientists, and drug development professionals working in fields such as oncology, toxicology, and molecular biology.

Amatoxins are a group of bicyclic octapeptides produced by certain species of Amanita, Galerina, and Lepiota mushrooms. Their potent and specific inhibition of Pol II makes them valuable research tools and potential payloads for antibody-drug conjugates (ADCs) in cancer therapy. This guide offers a side-by-side comparison of the inhibitory activities of different amatoxins, supported by experimental data and detailed protocols for assessing their efficacy.

Mechanism of Transcription Inhibition by Amatoxins

Amatoxins bind to a specific site on the largest subunit of RNA polymerase II, RPB1. This binding event does not directly obstruct the active site but rather locks the enzyme in a conformation that prevents the translocation of the polymerase along the DNA template after the formation of a phosphodiester bond. This effectively halts transcription elongation, leading to a depletion of messenger RNA and subsequent cell death.[1] The affinity of different amatoxins for Pol II varies depending on their specific chemical structure, influencing their inhibitory potency.

Amatoxin_Mechanism Mechanism of Transcription Inhibition by Amatoxins cluster_transcription Normal Transcription cluster_inhibition Inhibition by Amatoxin PolII RNA Polymerase II Transcription_Initiation Transcription Initiation PolII->Transcription_Initiation DNA DNA Template DNA->Transcription_Initiation NTPs Nucleoside Triphosphates (NTPs) Elongation_Complex Elongating Pol II Complex NTPs->Elongation_Complex Amatoxin Amatoxin Inhibited_Complex Inhibited Pol II Complex (Translocation Blocked) Amatoxin->Inhibited_Complex Transcription_Initiation->Elongation_Complex Elongation_Complex->Inhibited_Complex mRNA_Synthesis mRNA Synthesis Elongation_Complex->mRNA_Synthesis Translocation No_mRNA No mRNA Synthesis Inhibited_Complex->No_mRNA

Figure 1. Mechanism of amatoxin-mediated transcription inhibition.

Comparative Inhibitory Potency of Amatoxins

The inhibitory activity of different amatoxins is typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. The following table summarizes available data for several natural amatoxins. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, such as the source of RNA polymerase II and the specific assay used.

AmatoxinRNA Polymerase II SourceInhibition Constant (Ki)Relative Potency Notes
α-Amanitin Calf Thymus~1-10 nMGenerally considered the most potent natural amatoxin.
Yeast~1 µMMammalian Pol II has a ~3000 times higher affinity than yeast Pol II.
β-Amanitin Not specifiedLD50 on MCF-7 cells is 10 µg/mL (vs 1 µg/mL for α-amanitin)Less toxic than α-amanitin in cell-based assays.[2]
γ-Amanitin Drosophila-Affinity is used as a reference for synthetic analogs.
Amaninamide Not specified-25-50% as toxic as α-amanitin.[3]
Amanin Not specified-25-50% as toxic as α-amanitin.[3]
Amanullin Not specified-Significantly less toxic than α-amanitin.

Experimental Protocols

In Vitro Transcription Inhibition Assay using HeLa Cell Nuclear Extract

This protocol describes a method to assess the inhibitory effect of amatoxins on transcription in a cell-free system using a nuclear extract from HeLa cells, which contains all the necessary components for transcription.

Materials:

  • HeLaScribe® Nuclear Extract in vitro Transcription System (or equivalent)

  • Linear DNA template with a strong promoter (e.g., CMV promoter)

  • [α-³²P]CTP or other radiolabeled nucleotide

  • Amatoxins of interest at various concentrations

  • Reaction Buffer (e.g., 20 mM HEPES-KOH pH 7.9, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT, 25% glycerol)

  • NTP mix (ATP, GTP, UTP at 10 mM each; CTP at a lower concentration to accommodate the radiolabel)

  • Stop Solution (e.g., containing SDS, EDTA, and proteinase K)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Ethanol (B145695) (100% and 70%)

  • Urea-polyacrylamide gel

  • Phosphorimager or X-ray film

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube on ice, combine the following components:

    • HeLa Nuclear Extract (typically 5-11 µL)

    • Reaction Buffer

    • Linear DNA template (e.g., 200 ng)

    • Amatoxin dilution or vehicle control

    • Nuclease-free water to the desired final volume.

  • Pre-incubation: Incubate the mixture for 15 minutes at 30°C to allow the amatoxin to bind to RNA polymerase II.

  • Transcription Initiation: Add the NTP mix and [α-³²P]CTP to the reaction.

  • Transcription Reaction: Incubate the reaction for 60 minutes at 30°C.

  • Reaction Termination: Add Stop Solution and incubate at 37°C for 15 minutes to digest proteins.

  • RNA Purification:

    • Perform a phenol:chloroform extraction to remove proteins.

    • Precipitate the RNA from the aqueous phase with ethanol.

    • Wash the RNA pellet with 70% ethanol and air dry.

  • Analysis:

    • Resuspend the RNA pellet in loading dye.

    • Separate the radiolabeled RNA transcripts by size using urea-polyacrylamide gel electrophoresis.

    • Visualize and quantify the transcripts using a phosphorimager or autoradiography. The reduction in the signal of the full-length transcript in the presence of the amatoxin indicates the level of inhibition.

Experimental_Workflow In Vitro Transcription Inhibition Assay Workflow Start Start Reaction_Setup 1. Reaction Setup (HeLa Extract, DNA, Amatoxin) Start->Reaction_Setup Preincubation 2. Pre-incubation (15 min @ 30°C) Reaction_Setup->Preincubation Transcription 3. Add NTPs & [³²P]CTP (60 min @ 30°C) Preincubation->Transcription Termination 4. Terminate Reaction (Stop Solution) Transcription->Termination Purification 5. RNA Purification (Phenol/Chloroform, Ethanol Precipitation) Termination->Purification Analysis 6. Analysis (Urea-PAGE, Autoradiography) Purification->Analysis End End Analysis->End

Figure 2. Workflow for an in vitro transcription inhibition assay.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of different amatoxins.

Materials:

  • Human cell line (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Amatoxins of interest at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Toxin Treatment: Remove the medium and add fresh medium containing serial dilutions of the amatoxins to be tested. Include a vehicle-only control.

  • Incubation: Incubate the plate for a set period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each amatoxin concentration relative to the vehicle control. Plot the viability against the logarithm of the amatoxin concentration to determine the IC50 value, which is the concentration of the toxin that reduces cell viability by 50%.

Conclusion

The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating the mechanisms of transcription and for those exploring the therapeutic potential of amatoxins. The high potency of α-amanitin is evident, though other natural and synthetic analogs also exhibit significant inhibitory activity. The choice of amatoxin for a particular application will depend on the desired potency, specific structural features for conjugation, and the experimental system being used. The provided protocols offer standardized methods for evaluating and comparing the efficacy of different amatoxins in both cell-free and cell-based systems.

References

A Comparative Purity Assessment: Synthesized vs. Naturally Sourced γ-Amanitin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and biological equivalence of a molecule are paramount. This guide provides a comprehensive comparison of γ-Amanitin derived from chemical synthesis versus natural sources, focusing on purity profiles, analytical methodologies, and biological activity. While direct comparative studies are limited, this document synthesizes available data to inform sourcing decisions.

Gamma-Amanitin, a potent inhibitor of RNA polymerase II, is a valuable tool in biomedical research and a payload candidate for antibody-drug conjugates (ADCs).[1] Traditionally sourced from the Amanita phalloides mushroom, recent advancements in peptide synthesis have opened avenues for its chemical production.[2] This guide examines the characteristics of γ-Amanitin from both origins.

Purity and Impurity Profiles: A Tale of Two Sources

The purity of γ-Amanitin is critical for reproducible experimental results and the safety of potential therapeutics. The impurity profiles of naturally sourced and synthetically produced γ-Amanitin are inherently different, reflecting their distinct origins.

Naturally Sourced γ-Amanitin:

Naturally sourced γ-Amanitin is extracted from Amanita phalloides mushrooms.[3] The primary challenge with this method is the presence of other closely related amatoxins, such as α-amanitin and β-amanitin, which have similar chemical structures and biological activities.[4] Purification is typically achieved through multi-step processes, including preparative High-Performance Liquid Chromatography (HPLC), which can yield purities exceeding 99%.[3]

Potential Impurities in Natural Preparations:

  • Other amatoxins (e.g., α-amanitin, β-amanitin)

  • Phallotoxins (another class of toxins from Amanita mushrooms)

  • Other mushroom metabolites

Synthetically Produced γ-Amanitin:

The total synthesis of amatoxins is a complex undertaking, often involving solid-phase peptide synthesis (SPPS). While a specific total synthesis for γ-amanitin is not as widely published as for α-amanitin, the general principles and potential impurities are similar.[5][6] The key advantage of synthesis is the potential for high purity and the exclusion of other natural toxins. However, the synthesis process itself can introduce unique impurities.

Potential Impurities in Synthetic Preparations:

  • Deletion sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions.[7][8]

  • Insertion sequences: Peptides with an additional amino acid residue.[7][8]

  • Incompletely deprotected peptides: Peptides with residual protecting groups from the synthesis.[7][8]

  • Diastereomers: Epimerization of amino acids can occur during synthesis.[9]

  • Oxidized or reduced forms: Certain amino acid residues are susceptible to oxidation or reduction.[7][8]

  • Reagent adducts: Remnants of reagents used in the synthesis process.[9]

Comparative Data on Purity

While direct comparative data for γ-Amanitin is scarce, the following table summarizes typical purity levels achieved for both sourcing methods based on available literature for amatoxins.

ParameterNaturally Sourced γ-AmanitinSynthetically Produced Amatoxins (General)
Purity Level >99% achievable with preparative HPLC[3]High purity (>95%) is the goal of synthesis and purification.
Primary Contaminants Other amatoxins and natural productsDeletion/insertion sequences, diastereomers, and other synthesis-related impurities.[7][8][9]
Consistency Can vary between mushroom batches and extraction protocols.Potentially high batch-to-batch consistency.[10]

Experimental Protocols for Purity Assessment

Accurate determination of γ-Amanitin purity requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) are the gold standards.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Principle: This method separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The retention time and peak area of γ-Amanitin are used to determine its purity.

Protocol:

  • Sample Preparation: Dissolve a known amount of γ-Amanitin in an appropriate solvent (e.g., methanol/water mixture).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of a modifier like formic acid or trifluoroacetic acid.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV absorbance at approximately 303 nm.

  • Data Analysis: The purity is calculated by dividing the peak area of γ-Amanitin by the total area of all peaks in the chromatogram.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Principle: This highly sensitive and specific technique couples the separation power of UHPLC with the mass-analyzing capabilities of a tandem mass spectrometer. It allows for the accurate identification and quantification of γ-Amanitin and any impurities.

Protocol:

  • Sample Preparation: Similar to HPLC, with potential for further dilution due to the high sensitivity of the method.

  • UHPLC Conditions: Similar to HPLC but with smaller particle size columns and higher pressures for improved resolution and faster analysis times.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity, targeting the specific precursor-to-product ion transitions for γ-Amanitin.

  • Data Analysis: Purity is determined by comparing the response of γ-Amanitin to that of any detected impurities.

Biological Activity: A Critical Comparison

The ultimate test of equivalence is the biological activity. For γ-Amanitin, this is primarily its ability to inhibit RNA polymerase II and its resulting cytotoxicity.

Biological Activity ParameterNaturally Sourced γ-AmanitinSynthetically Produced γ-Amanitin
Mechanism of Action Inhibition of RNA polymerase II[1]Expected to be identical to the natural counterpart.
In Vitro Cytotoxicity (IC50) Data available for various cell lines (e.g., ~9.12 µM in HepG2 cells).Direct comparative data is not readily available in the literature. The activity of synthetic analogs can vary based on structural modifications.[11]

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes involved in assessing and understanding γ-Amanitin, the following diagrams are provided.

experimental_workflow cluster_sourcing Source Material cluster_processing Processing cluster_purification Purification cluster_analysis Purity & Activity Assessment natural Amanita phalloides extraction Extraction & Crude Purification natural->extraction synthetic Chemical Synthesis (SPPS) cleavage Cleavage & Deprotection synthetic->cleavage prep_hplc Preparative HPLC extraction->prep_hplc cleavage->prep_hplc analytical_hplc Analytical HPLC prep_hplc->analytical_hplc lcms LC-MS/MS prep_hplc->lcms bioassay Biological Activity Assay (e.g., Cytotoxicity) prep_hplc->bioassay

Caption: Workflow for sourcing, purification, and analysis of γ-Amanitin.

signaling_pathway gamma_amanitin γ-Amanitin rna_pol_ii RNA Polymerase II gamma_amanitin->rna_pol_ii Inhibition transcription Transcription (DNA -> pre-mRNA) gamma_amanitin->transcription Blocks cell_death Cell Death (Apoptosis) gamma_amanitin->cell_death Leads to rna_pol_ii->transcription Catalyzes protein_synthesis Protein Synthesis rna_pol_ii->protein_synthesis Required for mrna mRNA Synthesis transcription->mrna mrna->protein_synthesis

Caption: Mechanism of γ-Amanitin-induced cytotoxicity.

Conclusion

Both naturally sourced and synthetically produced γ-Amanitin have their own sets of advantages and disadvantages regarding purity. Natural sourcing can yield highly pure material, though it may contain other related toxins if not purified rigorously. Synthesis offers the potential for a more controlled and consistent product, free from natural contaminants, but can introduce process-related impurities.

For researchers, the choice of sourcing will depend on the specific application. For studies requiring absolute certainty about the absence of other amatoxins, a well-characterized synthetic product may be preferable. For applications where high purity is achieved and verified through robust analytical methods, naturally sourced γ-Amanitin remains a viable and historically validated option. Direct, published comparisons of the purity and biological activity of synthetic versus natural γ-Amanitin are needed to definitively establish their equivalence.

References

A Comparative Analysis of Gamma-Amanitin's Dose-Response in Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Gamma-Amanitin's Performance with Alternative RNA Polymerase II Inhibitors, Supported by Experimental Data.

This guide provides a detailed statistical analysis of the dose-response curves for this compound, a potent inhibitor of RNA polymerase II, and compares its cytotoxic effects with its better-known counterparts, alpha-Amanitin and beta-Amanitin, as well as other inhibitors of transcription. The information presented is intended to aid researchers in selecting the appropriate tool for their studies in cancer biology, toxicology, and drug development.

Data Presentation: Comparative Cytotoxicity of RNA Polymerase II Inhibitors

The following tables summarize the quantitative data on the cytotoxic effects of this compound and other selected RNA polymerase II inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The lethal dose (LD50) is the dose required to kill half the members of a tested population.

Table 1: Comparative IC50 Values of Amatoxins in Human Cell Lines

Cell LineThis compound (µM)alpha-Amanitin (µM)beta-Amanitin (µM)
C3A (human hepatocyte)Intermediate toxicity between alpha and betaHigher toxicityLower toxicity
MCF-7 (breast cancer)Not specified~1 µg/mL (approx. 1.08 µM)~10 µg/mL (approx. 10.8 µM)

Note: A direct numerical IC50 value for this compound in C3A cells was not specified in the search results, only its relative toxicity. The MCF-7 data is based on a 36-hour incubation period.

Table 2: In Vivo Toxicity of Amatoxins in Mice

ToxinLD50 (mg/kg)Route of Administration
This compoundNot specifiedNot specified
alpha-Amanitin0.1Oral
beta-AmanitinNot specifiedNot specified

Note: While a specific LD50 for this compound in mice was not found, a case study in humans detailed the ingestion of a mushroom containing 1 mg of this compound along with alpha- and beta-amanitin, which resulted in severe hepatotoxicity[1].

Table 3: IC50 Values of Other RNA Polymerase II Inhibitors

InhibitorTargetIC50Cell Line/System
TriptolideRNA Polymerase II200 nM (in vitro transcription)-
62 nM (RNA synthesis)HeLa
12 nM (average antiproliferative)60 cancer cell lines
FlavopiridolCDK9 (P-TEFb)3 nM (Ki)-
20-300 nM (various CDKs)-
Actinomycin DDNA intercalation0.4 - 4 ng/mL (single-agent activity)SCLC cell lines

Experimental Protocols

A detailed methodology for determining the dose-response curves and IC50 values is crucial for the reproducibility and comparison of experimental data. The following is a standard protocol for a colorimetric cell viability assay (MTT assay) commonly used to assess the cytotoxicity of compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell line of choice (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Trypsinize the cells, centrifuge, and resuspend in fresh medium.

    • Count the cells and adjust the concentration to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound and other test compounds in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Exposure cluster_assay MTT Assay cluster_analysis Data Analysis start Culture Cells seed Seed 96-well Plates start->seed treat_cells Treat Cells seed->treat_cells prepare_compounds Prepare Serial Dilutions (this compound, etc.) prepare_compounds->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability plot_curve Generate Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.

signaling_pathway cluster_entry Cellular Uptake cluster_inhibition Transcriptional Inhibition cluster_apoptosis Apoptotic Cascade amanitin This compound oatp1b3 OATP1B3 Transporter amanitin->oatp1b3 Uptake into Hepatocytes rnapii RNA Polymerase II inhibition Inhibition of Transcription rnapii->inhibition p53 p53 Activation inhibition->p53 bax_bcl2 Increased Bax/Bcl-2 Ratio p53->bax_bcl2 caspase3 Caspase-3 Activation bax_bcl2->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Discussion

This compound, like other amatoxins, exerts its cytotoxic effects primarily through the potent and specific inhibition of RNA polymerase II. This leads to a cessation of messenger RNA (mRNA) synthesis, which in turn halts protein production and ultimately triggers programmed cell death, or apoptosis.[2][3] The cellular uptake of amatoxins into hepatocytes, the primary target of their toxicity, is mediated by the organic anion transporting polypeptide 1B3 (OATP1B3).[4]

The available data suggests that the toxicity of amatoxins follows the general trend of alpha-Amanitin being the most potent, followed by this compound, and then beta-Amanitin. However, the differences in their potencies can vary depending on the cell line and the duration of exposure.

For researchers studying transcriptional processes, this compound offers a valuable alternative to the more commonly used alpha-Amanitin. Its similar mechanism of action makes it a suitable tool for inhibiting RNA polymerase II. When comparing this compound to other classes of RNA polymerase II inhibitors, such as Triptolide and Flavopiridol, it is important to consider their different mechanisms of action. While amanitins (B175416) directly bind to RNA polymerase II, Triptolide targets the TFIIH complex, and Flavopiridol inhibits cyclin-dependent kinases (CDKs) involved in transcriptional elongation.[5][6] These differences can lead to varied downstream effects and should be taken into account during experimental design.

The downstream signaling cascade leading to apoptosis after RNA polymerase II inhibition by amanitins involves the activation of the tumor suppressor protein p53, an increase in the pro-apoptotic to anti-apoptotic protein ratio (Bax/Bcl-2), and the subsequent activation of executioner caspases, such as caspase-3.[2][7] More recent research also points to an alternative apoptotic pathway that is independent of transcription loss and involves the proteins PTBP1 and BCL2L12.[8][9]

References

Correlating In Vitro and In Vivo Toxicity of Gamma-Amanitin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo toxicity of gamma-amanitin, a potent cyclic peptide toxin found in Amanita species of mushrooms. By presenting key toxicological data, detailed experimental methodologies, and visual representations of its mechanism of action, this document aims to serve as a valuable resource for researchers in toxicology and drug development.

Executive Summary

This compound, along with its better-known analog alpha-amanitin (B190558), exerts its profound toxicity primarily through the high-affinity inhibition of RNA polymerase II in eukaryotic cells. This action halts the synthesis of messenger RNA (mRNA), leading to a cessation of protein production and subsequent cell death. While the fundamental mechanism is consistent, the manifestation of toxicity differs significantly between controlled in vitro systems and complex in vivo models. This guide explores these differences through a compilation of experimental data, providing a framework for correlating results between these two essential research paradigms.

Data Presentation: Quantitative Toxicity Analysis

The following tables summarize key quantitative data on the toxicity of amanitins, providing a basis for comparing in vitro and in vivo potencies.

Table 1: In Vitro Cytotoxicity of Amanitins

ToxinCell LineAssayIC50Exposure TimeReference
γ-AmanitinHepG2 (Human Liver)Cell Viability9.12 µM24 h[1]
γ-AmanitinBGC-823 (Human Stomach)Cell Viability8.27 µM24 h[1]
γ-AmanitinHEK-293 (Human Kidney)Cell Viability12.68 µM24 h[1]
γ-AmanitinA549 (Human Lung)Cell Viability>100 µM24 h[1]
γ-AmanitinAC16 (Human Heart)Cell Viability>100 µM24 h[1]
γ-AmanitinHCT-8 (Human Intestine)Cell Viability>100 µM24 h[1]
α-AmanitinC3A (Human Liver)MTT Assay~1 µg/mL48 h[2][3]
β-AmanitinC3A (Human Liver)MTT Assay>25 µg/mL48 h[3]
α-AmanitinMCF-7 (Human Breast Cancer)MTT Assay1 µg/mL36 h
β-AmanitinMCF-7 (Human Breast Cancer)MTT Assay10 µg/mL36 h[4]
α-AmanitinHL60 (Human Leukemia)MTS Assay4.5 µM72 h[5]
α-AmanitinPrimary Human CD34+ Stem CellsCell Viability~0.71 µMNot Specified[5]

Table 2: In Vivo Acute Toxicity of Amanitins

ToxinAnimal ModelRoute of AdministrationLD50Reference
γ-AmanitinMouseIntraperitoneal (i.p.)0.2 - 0.5 mg/kg[1]
α-AmanitinMouseIntraperitoneal (i.p.)0.742 mg/kg[6]
α-AmanitinMouseIntravenous (i.v.)0.327 mg/kg[6]
Amatoxins (general)HumanOral~0.1 mg/kg[7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited data.

In Vitro Cell Viability (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Create a series of dilutions in complete culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed a level that would induce cytotoxicity (typically <0.5% for DMSO).[9] Remove the medium from the wells and add 100 µL of the this compound dilutions.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[9][10]

  • Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, allowing the mitochondrial dehydrogenases in viable cells to convert the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[9] Read the absorbance at a wavelength between 570-590 nm using a microplate reader. A reference wavelength (e.g., 630 nm) can be used to reduce background noise.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.

In Vivo LD50 Determination in Mice

This protocol outlines a method for determining the median lethal dose (LD50) of this compound in a mouse model.

  • Animal Model: Use a standardized strain of mice (e.g., BALB/c or Swiss albino) of a specific sex and weight range.[4][6] Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Dose Preparation: Dissolve this compound in a sterile, non-toxic vehicle (e.g., 0.9% NaCl).[6] Prepare a range of doses based on preliminary toxicity data.

  • Administration: Administer the prepared doses to groups of mice (typically 5-10 animals per group) via the desired route (e.g., intraperitoneal or intravenous injection).[4][6] A control group should receive the vehicle only.

  • Observation: Monitor the animals for signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, 6, and 24 hours post-administration) and then daily for a period of at least 7 days.[4]

  • Data Collection: Record the number of mortalities in each dose group within a specified timeframe (e.g., 48 hours or 7 days).[6]

  • LD50 Calculation: Calculate the LD50 value using a recognized statistical method, such as the Probit analysis or the Reed-Muench method.[4]

In Vivo Oxidative Stress Assessment

This protocol describes the measurement of oxidative stress markers in tissues from amanitin-exposed mice.

  • Experimental Groups: Divide mice into a control group and groups receiving different doses of amanitin (e.g., low, moderate, and high doses) via intraperitoneal injection.[1]

  • Tissue Collection: After a specified follow-up period (e.g., 48 hours), sacrifice the animals and excise the target organs (e.g., liver, kidneys).[1]

  • Homogenate Preparation: Wash the tissues with cold saline and homogenize them in an appropriate buffer.

  • Biochemical Assays: Use the tissue homogenates to measure various markers of oxidative stress:

    • Total Oxidant Status (TOS): Measures the overall level of oxidants.[1]

    • Total Antioxidant Status (TAS): Measures the overall antioxidant capacity.[1]

    • Malondialdehyde (MDA): An indicator of lipid peroxidation.[1][7]

    • Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px) Activities: Measure the activity of key antioxidant enzymes.[1][7]

  • Data Analysis: Compare the levels of these markers between the control and amanitin-treated groups to assess the induction of oxidative stress.[1]

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound toxicity.

G cluster_0 In Vitro Experimental Workflow cluster_1 Endpoint Assays cell_culture Cell Culture (e.g., HepG2) gamma_amanitin γ-Amanitin Treatment (Dose-Response) cell_culture->gamma_amanitin incubation Incubation (24-72 hours) gamma_amanitin->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubation->apoptosis_assay rna_synthesis RNA Synthesis Assay incubation->rna_synthesis data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis

Caption: Workflow for in vitro toxicity assessment of this compound.

G cluster_0 In Vivo Experimental Workflow cluster_1 Endpoint Analysis animal_model Animal Model (e.g., Mice) gamma_amanitin_admin γ-Amanitin Administration (i.p. or i.v.) animal_model->gamma_amanitin_admin observation Observation Period (Up to 7 days) gamma_amanitin_admin->observation ld50 Mortality Assessment (LD50 Calculation) observation->ld50 histopathology Histopathology (Liver, Kidney) observation->histopathology biochemistry Blood Biochemistry (ALT, AST, BUN) observation->biochemistry oxidative_stress Oxidative Stress Markers (MDA, SOD) observation->oxidative_stress

Caption: Workflow for in vivo toxicity assessment of this compound.

G cluster_0 Cellular Toxicity Pathway of γ-Amanitin gamma_amanitin γ-Amanitin oatp1b3 OATP1B3 Transporter gamma_amanitin->oatp1b3 Uptake ros Oxidative Stress (ROS Production) gamma_amanitin->ros cell_membrane Cell Membrane rnap_ii RNA Polymerase II oatp1b3->rnap_ii Binding inhibition Inhibition rnap_ii->inhibition p53 p53 Induction rnap_ii->p53 Stress Signal mrna_synthesis mRNA Synthesis inhibition->mrna_synthesis Blocks protein_synthesis Protein Synthesis mrna_synthesis->protein_synthesis cell_death Cell Death protein_synthesis->cell_death Leads to apoptosis Apoptosis p53->apoptosis apoptosis->cell_death ros->cell_death

Caption: Signaling pathway of this compound-induced cell death.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for γ-Amanitin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Gamma-Amanitin, a potent cyclic peptide toxin and a critical component in various research applications, including the development of antibody-drug conjugates (ADCs), necessitates stringent handling and disposal protocols to ensure the safety of laboratory personnel and the environment. Due to its high toxicity, γ-Amanitin and all associated waste must be managed as hazardous chemical waste from the point of generation through final disposal. Adherence to institutional and local regulations is mandatory.

I. Immediate Safety and Handling Protocols

All personnel handling γ-Amanitin must be thoroughly trained on its hazards and the proper safety procedures. Work with γ-Amanitin, in solid or solution form, must be conducted within a certified chemical fume hood to prevent inhalation of aerosols or dust.

Personal Protective Equipment (PPE):

  • Gloves: Double-gloving with nitrile gloves is required.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Lab Coat: A buttoned lab coat must be worn.

  • Respiratory Protection: A respirator may be required depending on the scale of work and institutional assessment.

In case of accidental exposure, immediate medical attention is critical.

II. Step-by-Step Disposal Procedure

This procedure outlines the steps for the collection, chemical inactivation, and final disposal of γ-Amanitin waste.

Step 1: Waste Collection and Segregation

All materials that come into contact with γ-Amanitin are considered contaminated and must be disposed of as hazardous waste. This includes:

  • Stock solutions and dilutions

  • Contaminated labware (e.g., pipette tips, tubes, vials)

  • Contaminated PPE (gloves, etc.)

  • Spill cleanup materials

Segregate waste into three streams in clearly labeled, dedicated containers:

  • Liquid Waste: Aqueous and solvent-based solutions containing γ-Amanitin.

  • Solid Waste: Contaminated consumables such as pipette tips, microfuge tubes, and paper towels.

  • Sharps Waste: Contaminated needles, syringes, and glass Pasteur pipettes.

All waste containers must be kept closed except when adding waste and stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

Step 2: Chemical Inactivation of Liquid Waste (Recommended)

While final disposal will be conducted by a certified hazardous waste facility, a preliminary inactivation step for liquid waste is recommended to reduce its toxicity. Amatoxins can be chemically degraded by strong oxidizing agents.

Experimental Protocol for Inactivation: This protocol is based on the demonstrated ability of potassium permanganate (B83412) (KMnO₄) to deactivate α-amanitin, a closely related toxin.

  • Preparation: In a chemical fume hood, prepare a 10% (w/v) solution of potassium permanganate in water.

  • Treatment: For each volume of γ-Amanitin liquid waste, slowly add an equal volume of the 10% KMnO₄ solution while stirring.

  • Reaction Time: Allow the mixture to react for a minimum of 4 hours at room temperature. The solution should maintain a purple color, indicating an excess of permanganate.

  • Neutralization: After the reaction period, neutralize any remaining potassium permanganate by carefully adding a saturated solution of sodium bisulfite dropwise until the purple color disappears.

  • Final Collection: The treated liquid waste, now containing manganese salts and inactivated toxin fragments, must still be collected and disposed of as hazardous chemical waste.

Step 3: Packaging and Labeling for Disposal

  • Ensure all waste containers are securely sealed.

  • Decontaminate the exterior of the waste containers.

  • Label each container clearly with "Hazardous Waste," the full chemical name "this compound Waste," and the associated hazards (e.g., "Highly Toxic").

  • Include the date the container was filled.

Step 4: Final Disposal

Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of γ-Amanitin waste down the drain or in the regular trash.

III. Data Presentation

The following table summarizes the key quantitative parameters for the recommended chemical inactivation protocol.

ParameterValue/Instruction
Inactivating AgentPotassium Permanganate (KMnO₄)
Concentration of Agent10% (w/v) in water
Ratio (Waste:Agent)1:1 by volume
Minimum Reaction Time4 hours
Neutralizing AgentSaturated Sodium Bisulfite
Final pH TargetNot specified, focus on color change
Disposal of Treated WasteAs hazardous chemical waste

IV. Mandatory Visualizations

G start Start: Generation of γ-Amanitin Waste ppe Wear Full PPE: Double Gloves, Goggles, Lab Coat start->ppe segregate Step 1: Segregate Waste (Liquid, Solid, Sharps) ppe->segregate liquid Liquid Waste segregate->liquid solid Solid Waste segregate->solid sharps Sharps Waste segregate->sharps inactivate Step 2: Inactivate Liquid Waste (10% KMnO₄, 4 hrs) liquid->inactivate package Step 3: Package & Label All Waste (Liquid, Solid, Sharps) solid->package sharps->package neutralize Neutralize Excess KMnO₄ (Sodium Bisulfite) inactivate->neutralize neutralize->package store Store in Satellite Accumulation Area package->store dispose Step 4: Arrange Pickup by Certified Hazardous Waste Contractor store->dispose end End: Proper Disposal dispose->end

Caption: Workflow for the safe disposal of γ-Amanitin waste.

G cluster_waste Waste Streams cluster_process Disposal Process liquid_waste Liquid Waste (Solutions) inactivation Chemical Inactivation (KMnO₄) liquid_waste->inactivation solid_waste Solid Waste (Tips, Tubes) collection Secure Collection & Labeling solid_waste->collection sharps_waste Sharps Waste (Needles) sharps_waste->collection inactivation->collection final_disposal Final Disposal (Certified Contractor) collection->final_disposal

Caption: Logical relationship of γ-Amanitin waste streams to disposal processes.

Essential Safety and Operational Protocols for Handling Gamma-Amanitin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gamma-Amanitin, a potent toxin, necessitates stringent safety protocols to prevent exposure and ensure a safe laboratory environment. This document provides essential, immediate safety and logistical information, including personal protective equipment (PPE) guidelines, detailed experimental protocols for handling and decontamination, and a comprehensive disposal plan for contaminated materials. Adherence to these procedures is critical to mitigate the risks associated with this highly toxic compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the required PPE, which should be worn at all times when handling the compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving: Inner and outer pair of nitrile gloves.Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of the outer, potentially contaminated layer without exposing the skin.
Thickness: Minimum 6-8 mil for the outer glove.Increased thickness enhances resistance to chemical permeation and physical punctures.
Respiratory Protection NIOSH-approved P100 respirator (half-mask or full-face).P100 filters are 99.97% efficient at removing airborne particles, providing a high level of protection against inhalation of this compound powder or aerosols.[1][2][3]
Eye Protection Chemical splash goggles or a full-face respirator.Protects the eyes from splashes and aerosols. A full-face respirator provides both eye and respiratory protection.[4]
Body Protection Disposable solid-front gown with tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Chemical-resistant apron over the lab coat.Provides an additional layer of protection against spills.
Foot Protection Closed-toe shoes and disposable shoe covers.Protects feet from spills and prevents the tracking of contaminants outside the work area.

Experimental Protocols

Handling this compound

All manipulations involving this compound should be performed in a designated area within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize the risk of aerosol generation and inhalation.

Materials:

  • This compound (solid or in solution)

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Calibrated balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Sealed, clearly labeled containers for stock and working solutions

Procedure:

  • Preparation: Before handling this compound, ensure all necessary PPE is correctly donned. The fume hood or biosafety cabinet should be prepared with a disposable, absorbent bench liner.

  • Weighing: If working with solid this compound, carefully weigh the required amount on a calibrated balance inside the fume hood. Use anti-static weighing paper or a container to prevent dispersal of the powder.

  • Solubilization: Add the appropriate solvent to the vessel containing the weighed this compound. Cap the vessel securely and vortex until the solid is completely dissolved.

  • Dilutions: Perform all serial dilutions within the fume hood using appropriate pipettes and filtered tips.

  • Storage: Store all this compound stock and working solutions in clearly labeled, sealed containers at the recommended temperature (typically -20°C). The label should include the compound name, concentration, solvent, date of preparation, and the name of the preparer.

  • Post-handling: After handling is complete, decontaminate all surfaces and equipment. Doff PPE according to the prescribed procedure.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is required to contain and decontaminate the affected area.

Materials:

  • Chemical spill kit containing absorbent pads or powder

  • Forceps

  • Two pairs of nitrile gloves

  • P100 respirator

  • Chemical splash goggles

  • Disposable gown

  • Shoe covers

  • Decontamination solution: 1% sodium hypochlorite (B82951) solution (prepare fresh)[5][6]

  • Hazardous waste bags, clearly labeled

Procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. Evacuate the immediate area.

  • Don PPE: Before re-entering the area, don all required PPE, including double gloves, a P100 respirator, goggles, a disposable gown, and shoe covers.

  • Containment: If the spill is liquid, cover it with absorbent pads or powder from the spill kit, working from the outside in to prevent spreading.

  • Collection: Carefully collect the absorbent material and any contaminated debris using forceps and place it into a designated hazardous waste bag.

  • Decontamination:

    • Prepare a fresh 1% sodium hypochlorite solution. For biological waste with a high organic load, a 1:5 dilution of household bleach is recommended.[5] For general surface disinfection, a 1:10 dilution is appropriate.[5][6]

    • Saturate the spill area with the 1% sodium hypochlorite solution and allow a contact time of at least 20 minutes.[6]

    • Wipe the area with fresh absorbent pads, moving from the least contaminated to the most contaminated areas.

    • Place all used absorbent materials into the hazardous waste bag.

  • Rinse: Wipe the decontaminated area with 70% ethanol (B145695) to remove any residual sodium hypochlorite, which can be corrosive.

  • Disposal: Seal the hazardous waste bag and place it in a second labeled hazardous waste bag for disposal according to the institutional guidelines.

  • Doff PPE: Remove PPE in the designated area, following the proper doffing procedure. Wash hands thoroughly with soap and water.

Decontamination and Inactivation

Studies have shown that amatoxins like alpha-Amanitin can be chemically deactivated. While specific data for this compound is limited, the structural similarity suggests that similar methods would be effective.

Chemical Inactivation:

  • Sodium Hypochlorite: A 1% sodium hypochlorite solution is effective for surface decontamination.[5][6]

  • Potassium Permanganate (B83412) and Sodium Bicarbonate: Research on alpha-Amanitin has demonstrated that solutions of potassium permanganate (20 µg/mL) and sodium bicarbonate (20 mg/mL) can significantly deactivate the toxin. This information may be useful for the decontamination of solutions, but further validation for this compound is recommended.

Mandatory Visualizations

PPE Donning and Doffing Workflow

The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to ensure maximum protection and prevent cross-contamination.

Caption: Workflow for donning and doffing Personal Protective Equipment.

Disposal Plan for Contaminated Materials

All materials that have come into contact with this compound must be treated as hazardous waste and disposed of according to the following plan.

Disposal_Plan cluster_generation Waste Generation cluster_treatment On-site Treatment & Segregation cluster_disposal Final Disposal Sharps Contaminated Sharps (Needles, Pipette Tips) Sharps_Container Puncture-proof Sharps Container (Labeled 'Cytotoxic Waste') Sharps->Sharps_Container Liquids Liquid Waste (Stock solutions, supernatants) Decontaminate Decontaminate Liquids (e.g., with 1% Sodium Hypochlorite) Liquids->Decontaminate Solids Solid Waste (Gloves, Gowns, Liners) Waste_Bag Double-bag Solid Waste (Labeled 'Cytotoxic Waste') Solids->Waste_Bag Storage Secure Hazardous Waste Storage Decontaminate->Storage After neutralization Sharps_Container->Storage Waste_Bag->Storage Incineration High-Temperature Incineration (by licensed facility) Storage->Incineration

Caption: Step-by-step disposal plan for this compound contaminated waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gamma-Amanitin
Reactant of Route 2
gamma-Amanitin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.